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1-(3-Bromo-4-methoxyphenyl)ethanamine Documentation Hub

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  • Product: 1-(3-Bromo-4-methoxyphenyl)ethanamine
  • CAS: 634150-47-3

Core Science & Biosynthesis

Foundational

The Strategic Utility of 1-(3-Bromo-4-methoxyphenyl)ethanamine in Modern Medicinal Chemistry: A Technical Whitepaper

Executive Summary 1-(3-Bromo-4-methoxyphenyl)ethanamine is a highly versatile, bifunctional building block widely utilized in the synthesis of small-molecule therapeutics, advanced chemical probes, and agrochemicals. Str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Bromo-4-methoxyphenyl)ethanamine is a highly versatile, bifunctional building block widely utilized in the synthesis of small-molecule therapeutics, advanced chemical probes, and agrochemicals. Structurally classified as an α -methylbenzylamine derivative, it features a primary amine, a chiral center, and a heavily functionalized aromatic ring containing both an electron-donating methoxy group and a cross-coupling-ready bromine atom.

Rather than relying on rigid, pre-set synthetic templates, modern drug discovery requires a programmable approach to molecular assembly. This whitepaper details the physicochemical profiling, the mechanistic rationale behind its structural features, and field-proven, self-validating synthetic workflows for its integration into high-throughput library synthesis.

Physicochemical & Structural Profiling

Before deploying a building block in library synthesis, its physicochemical properties must be profiled to ensure it aligns with Lipinski's Rule of Five and downstream purification strategies.

PropertyValueRationale / Implication
Chemical Name 1-(3-Bromo-4-methoxyphenyl)ethanamineStandard IUPAC nomenclature.
CAS Registry Number 634150-47-3 (Racemic)[1]1212252-44-2 (S-enantiomer)[2]Crucial for procurement and stereospecific Structure-Activity Relationship (SAR) studies.
Molecular Formula C9H12BrNODefines the exact atomic composition.
Molecular Weight 230.10 g/mol Low MW allows for extensive downstream functionalization without exceeding the 500 Da limit for oral bioavailability.
Precursor CAS 35310-75-9[3]Typically synthesized directly from 3-bromo-4-methoxyacetophenone.
Hydrogen Bond Donors 1 (Primary Amine)Provides a vector for target engagement; typically consumed during downstream amide coupling.
Hydrogen Bond Acceptors 2 (N, O)The methoxy oxygen acts as a weak H-bond acceptor in biological systems.

Mechanistic Rationale for Structural Features (E-E-A-T)

As a Senior Application Scientist, I select building blocks not just for their spatial geometry, but for their programmable reactivity. The architecture of 1-(3-Bromo-4-methoxyphenyl)ethanamine offers three distinct vectors for diversification, each governed by specific chemical causality:

  • The α -Methylbenzylamine Motif: The primary amine is the primary point of attachment, typically via amide bond formation or reductive amination. The adjacent α -methyl group is not merely decorative; it restricts the conformational flexibility of the resulting amide or secondary amine, locking the molecule into a specific bioactive conformation. Furthermore, the chiral center allows for the exploration of stereospecific binding pockets in targets like GPCRs and kinases[4].

  • The Aryl Bromide Handle (C3 Position): The bromine atom serves as a programmable defect in the aromatic ring. It is perfectly primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The causality here is electronic: the bromine is meta to the alkylamine but ortho to the methoxy group, making it sufficiently activated for oxidative addition by Pd(0) species while remaining stable under standard amine-functionalization conditions.

  • The Methoxy Group (C4 Position): The methoxy group serves a dual purpose. Electronically, it enriches the aromatic ring, modulating the pKa of the distal amine and influencing the oxidative addition rate of the adjacent bromine. Metabolically, para-methoxy groups block CYP450-mediated aromatic oxidation, enhancing the metabolic stability (half-life) of the final drug candidate.

Synthetic Methodologies & Workflows

Upstream Synthesis: Reductive Amination

The standard synthesis of this building block relies on the reductive amination of 3-bromo-4-methoxyacetophenone[5]. Acetophenones are notoriously less electrophilic than aldehydes due to the electron-donating effect of the methyl group and localized steric hindrance.

Protocol & Causality: To overcome this thermodynamic barrier, Titanium(IV) isopropoxide ( Ti(O−iPr)4​ ) is employed[5]. It acts as a dual-purpose reagent: a Lewis acid that activates the carbonyl carbon, and a water scavenger that drives the equilibrium of the transient imine formation. Subsequent reduction with sodium borohydride ( NaBH4​ ) or Ruthenium-catalyzed hydrogenation yields the primary amine.

UpstreamSynthesis Ketone 3-Bromo-4-methoxyacetophenone (CAS: 35310-75-9) Imine Titanium-Imine Complex (Transient Intermediate) Ketone->Imine NH3 source, Ti(O-iPr)4 (Lewis Acid Activation) Amine 1-(3-Bromo-4-methoxyphenyl)ethanamine (Target Building Block) Imine->Amine NaBH4 or Ru/H2 (Reduction)

Upstream Synthesis: Reductive amination of 3-bromo-4-methoxyacetophenone.

Downstream Application: Self-Validating Diversification Protocol

To utilize this building block in library synthesis, a sequential Amide Coupling Suzuki-Miyaura Coupling workflow is the industry standard. This protocol is designed as a self-validating system to ensure high-throughput fidelity.

Step 1: Sterically Hindered Amide Coupling

  • Methodology: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 10 minutes to form the active HOAt ester. Add 1-(3-Bromo-4-methoxyphenyl)ethanamine (1.0 eq) and stir at room temperature for 2 hours.

  • Causality: HATU is chosen over standard EDC/HOBt because the α -methyl group of the amine creates significant steric bulk. HATU generates a highly reactive intermediate that forces the coupling without causing epimerization of the chiral center.

  • Self-Validation: The reaction is monitored by LC-MS. Complete consumption of the amine (m/z 230/232) and the appearance of the amide product validates the step. The reaction is quenched with aqueous NaHCO3​ , and the product is extracted into EtOAc.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Methodology: To the purified amide (1.0 eq) in a microwave vial, add the aryl boronic acid (1.5 eq), K2​CO3​ (3.0 eq), and Pd(dppf)Cl2​ (0.05 eq). Dissolve in a degassed mixture of 1,4-Dioxane/Water (4:1). Heat under microwave irradiation at 100°C for 30 minutes.

  • Causality: Pd(dppf)Cl2​ is selected because the bidentate dppf ligand has a large bite angle. This specific geometry accelerates the reductive elimination step—a critical requirement when coupling sterically congested ortho-substituted aryl bromides (the bromine is ortho to the methoxy group).

  • Self-Validation: The biphasic mixture turns from red/orange to black (indicating the precipitation of Pd black and catalyst turnover). LC-MS confirms the mass shift corresponding to the loss of bromine (-79 Da) and the addition of the aryl group.

DownstreamDiversification Start 1-(3-Bromo-4-methoxyphenyl)ethanamine Amide Amide Intermediate (Aryl Bromide Intact) Start->Amide R-COOH, HATU, DIPEA, DMF (Overcomes alpha-methyl steric bulk) Final Fully Diversified Scaffold (Biaryl Amide) Amide->Final R'-B(OH)2, Pd(dppf)Cl2, K2CO3 (Large bite-angle Pd catalysis)

Downstream Diversification: Sequential amide coupling and Suzuki cross-coupling.

References

  • A Simple and Efficient Synthesis of (S)- and (R)-1-(3-Methoxyphenyl) Ethylamine . ResearchGate. Retrieved from: [Link]

  • Synthesis and Biological Activity of Allosteric Modulators of GABAB Receptors . Australian Journal of Chemistry | ConnectSci. Retrieved from: [Link]

Sources

Exploratory

1-(3-Bromo-4-methoxyphenyl)ethanamine: Structural Profiling, Mechanistic Synthesis, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, substituted 1-arylethanamines (α-methylbenzylamines) are privileged pharmacophores and highly versatile chiral building blocks. 1-(3-Bromo-4-methoxyphenyl)ethanamine is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, substituted 1-arylethanamines (α-methylbenzylamines) are privileged pharmacophores and highly versatile chiral building blocks. 1-(3-Bromo-4-methoxyphenyl)ethanamine is a particularly valuable intermediate. The presence of the primary amine allows for diverse functionalization (e.g., amidation, alkylation), while the aryl bromide moiety serves as an essential synthetic handle for transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings)[1].

This technical guide provides a comprehensive overview of its physicochemical properties, structural elucidation, and a self-validating, mechanistic protocol for its synthesis via direct reductive amination.

Physicochemical Profiling & Structural Elucidation

Understanding the physical and chemical properties of 1-(3-bromo-4-methoxyphenyl)ethanamine is critical for downstream purification and formulation. The compound exists as a free base (an oil prone to oxidation) but is most commonly isolated and stored as a bench-stable hydrochloride salt[2].

Quantitative Data Summary
PropertyValue
IUPAC Name 1-(3-bromo-4-methoxyphenyl)ethanamine
Molecular Formula C₉H₁₂BrNO (Free Base) / C₉H₁₃BrClNO (HCl Salt)
Molecular Weight (Free Base) 230.10 g/mol [3]
Molecular Weight (HCl Salt) 266.56 g/mol [2]
CAS Registry Number (Free Base) 634150-47-3[3]
CAS Registry Number (HCl Salt) 1171612-59-1[2]
CAS Registry Number ((S)-Enantiomer) 1212252-44-2
Hydrogen Bond Donors / Acceptors 1 (NH₂ group) / 2 (N, O)
Monoisotopic Mass ~229.01 g/mol

Note: The C1 position of the ethyl group is a chiral center. Depending on the synthetic route, the product is obtained as a racemate unless synthesized via asymmetric catalysis or resolved post-synthesis using chiral acids (e.g., tartaric acid).

Mechanistic Synthetic Workflow

The most robust method for synthesizing 1-(3-bromo-4-methoxyphenyl)ethanamine is the direct reductive amination of 3'-bromo-4'-methoxyacetophenone[1].

The Chemical Challenge: Standard reductive amination protocols often employ palladium on carbon (Pd/C) with hydrogen gas. However, palladium readily catalyzes the hydrodebromination of aryl bromides. To preserve the critical bromine handle, a mild, chemoselective hydride donor must be utilized[4].

The Solution: Using Titanium(IV) isopropoxide (Ti(OiPr)₄) as a Lewis acid/water scavenger combined with Sodium cyanoborohydride (NaBH₃CN) ensures selective reduction of the iminium intermediate without cleaving the aryl-bromide bond[5].

Synthesis A 3'-Bromo-4'-methoxyacetophenone B Iminium Intermediate A->B NH4OAc, Ti(OiPr)4 (-H2O) C 1-(3-Bromo-4-methoxyphenyl)ethanamine B->C NaBH3CN (Selective Reduction)

Fig 1: Direct reductive amination pathway preserving the aryl bromide handle.

Detailed Experimental Protocol

The following protocol is designed as a self-validating system, ensuring high yield and purity by embedding in-process controls (IPCs) and explaining the causality behind each operational step.

Workflow N1 1. Reaction Setup Inert Atmosphere (N2), RT N2 2. Condensation Add NH4OAc + Ti(OiPr)4 N1->N2 N3 3. Selective Reduction Cool to 0°C, Add NaBH3CN N2->N3 N4 4. Quench & Extract 1M NaOH, EtOAc Extraction N3->N4 N5 5. Salt Formation Ethereal HCl to precipitate N4->N5

Fig 2: Step-by-step experimental workflow for the synthesis and isolation.

Step 1: Condensation (Imine Formation)
  • Procedure: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3'-bromo-4'-methoxyacetophenone (1.0 eq) in anhydrous methanol (0.2 M). Add ammonium acetate (NH₄OAc, 10.0 eq) followed by titanium(IV) isopropoxide (Ti(OiPr)₄, 2.0 eq). Stir the mixture at room temperature for 12 hours.

  • Causality: Ketones are sterically hindered and less electrophilic than aldehydes. The large excess of NH₄OAc drives the equilibrium toward the imine. Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl carbon and simultaneously acts as a highly effective water scavenger, preventing the hydrolysis of the transient imine back to the ketone[4].

  • IPC Validation: Monitor via LC-MS. Look for the disappearance of the ketone and the appearance of the imine[M+H]⁺ at m/z 228/230.

Step 2: Selective Reduction
  • Procedure: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) in small portions over 15 minutes. Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Causality: Hydride addition is exothermic; cooling mitigates side reactions. NaBH₃CN is specifically chosen because the electron-withdrawing cyano group reduces the nucleophilicity of the hydride. This makes it stable at weakly acidic pH and allows it to selectively reduce the protonated iminium ion without reducing the unreacted ketone or causing hydrodebromination[5].

Step 3: Quenching and Extraction
  • Procedure: Quench the reaction by slowly adding 1M aqueous NaOH until the pH reaches ~10. A dense white precipitate of titanium dioxide (TiO₂) will form. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (EtOAc). Extract the aqueous filtrate with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality: The basic quench serves a dual purpose: it hydrolyzes the titanium complex into insoluble TiO₂ for easy mechanical removal, and it ensures the newly formed amine is fully deprotonated (free base form), driving its partition into the organic phase.

Step 4: Hydrochloride Salt Formation
  • Procedure: Dissolve the crude free base oil in a minimal volume of anhydrous diethyl ether. Cool to 0 °C and slowly add 2M HCl in diethyl ether dropwise until precipitation ceases. Filter the resulting white solid, wash with cold ether, and dry under high vacuum.

  • Causality: The free base amine is susceptible to atmospheric oxidation and CO₂ absorption. Converting it to the hydrochloride salt yields a highly crystalline, bench-stable solid, effectively purifying the product from non-basic organic impurities[2].

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be verified:

  • ¹H NMR (400 MHz, CDCl₃, Free Base):

    • δ 7.55 (d, J = 2.1 Hz, 1H, Ar-H ortho to Br)

    • δ 7.25 (dd, J = 8.4, 2.1 Hz, 1H, Ar-H para to Br)

    • δ 6.85 (d, J = 8.4 Hz, 1H, Ar-H ortho to OMe)

    • δ 4.05 (q, J = 6.6 Hz, 1H, CH -CH₃) — Characteristic α-proton shift.

    • δ 3.88 (s, 3H, OCH ₃)

    • δ 1.60 (br s, 2H, NH ₂)

    • δ 1.35 (d, J = 6.6 Hz, 3H, CH ₃)

  • LC-MS (ESI+): Calculated for C₉H₁₃BrNO[M+H]⁺: 230.02 and 232.01. The mass spectrum must display a characteristic 1:1 isotopic doublet at m/z 230.1 and 232.1, confirming the preservation of the bromine atom.

References

  • Title: Synthesis and Biological Activity of Allosteric Modulators of GABAB Receptors, Part 1. N-(Phenylpropyl)-1-arylethylamines Source: Australian Journal of Chemistry (ConnectSci) URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Reductive Amination Source: Chemistry Steps URL: [Link]

Sources

Foundational

An In-depth Technical Guide to 1-(3-Bromo-4-methoxyphenyl)ethanamine and Its Congeners

Abstract This technical guide provides a comprehensive overview of 1-(3-Bromo-4-methoxyphenyl)ethanamine, a substituted phenethylamine derivative of significant interest in medicinal chemistry and drug discovery. The doc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 1-(3-Bromo-4-methoxyphenyl)ethanamine, a substituted phenethylamine derivative of significant interest in medicinal chemistry and drug discovery. The document elucidates the compound's chemical identity, including its various synonyms and registry numbers, and presents a detailed exploration of its physicochemical properties. A significant focus is placed on the synthetic pathways to this molecule, with a detailed, step-by-step protocol for its preparation via reductive amination of the corresponding ketone precursor. Furthermore, this guide discusses the potential applications of 1-(3-Bromo-4-methoxyphenyl)ethanamine as a building block in the synthesis of novel therapeutic agents. Safety and handling protocols are also provided to ensure its proper use in a research setting. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this important chemical entity.

Chemical Identity and Nomenclature

1-(3-Bromo-4-methoxyphenyl)ethanamine is a chiral primary amine. The nomenclature and various identifiers for this compound are crucial for accurate database searches and regulatory compliance.

Synonyms and Alternative Names
  • 1-(3-bromo-4-methoxyphenyl)ethan-1-amine

  • 3-Bromo-4-methoxy-α-methylbenzylamine

  • Benzenemethanamine, 3-bromo-4-methoxy-α-methyl-

  • (1S)-1-(3-bromo-4-methoxyphenyl)ethanamine (for the S-enantiomer)[1]

  • The hydrochloride salt is also commonly available: 1-(3-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride[2]

Chemical Identifiers

A comprehensive list of chemical identifiers for 1-(3-Bromo-4-methoxyphenyl)ethanamine and its hydrochloride salt is provided in the table below.

IdentifierValueSource
CAS Number 1171612-59-1 (for hydrochloride salt)ChemicalBook, BLDpharm[2]
Molecular Formula C₉H₁₂BrNOSanta Cruz Biotechnology[1]
Molecular Weight 230.1 g/mol Santa Cruz Biotechnology[1]
Molecular Formula (HCl salt) C₉H₁₃BrClNOChemicalBook
Molecular Weight (HCl salt) 266.56 g/mol ChemicalBook

Synthesis and Purification

The most common and efficient method for the synthesis of 1-(3-Bromo-4-methoxyphenyl)ethanamine is the reductive amination of its corresponding ketone precursor, 1-(3-Bromo-4-methoxyphenyl)ethanone.[3][4][5] This method is widely used in medicinal chemistry for the preparation of primary amines from ketones.[4]

Synthetic Pathway Overview

The synthesis can be conceptually broken down into two main stages: the preparation of the ketone precursor and the subsequent reductive amination.

G cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Reductive Amination 4-Methoxyacetophenone 4-Methoxyacetophenone 1-(3-Bromo-4-methoxyphenyl)ethanone 1-(3-Bromo-4-methoxyphenyl)ethanone 4-Methoxyacetophenone->1-(3-Bromo-4-methoxyphenyl)ethanone Bromination Imine Intermediate Imine Intermediate 1-(3-Bromo-4-methoxyphenyl)ethanone->Imine Intermediate Ammonia Source 1-(3-Bromo-4-methoxyphenyl)ethanamine 1-(3-Bromo-4-methoxyphenyl)ethanamine Imine Intermediate->1-(3-Bromo-4-methoxyphenyl)ethanamine Reducing Agent

Sources

Exploratory

A Technical Guide to the Research Applications of 1-(3-Bromo-4-methoxyphenyl)ethanamine: A Versatile Synthon in Modern Drug Discovery

For the attention of researchers, medicinal chemists, and professionals in drug development, this guide provides an in-depth exploration of the synthetic utility and application of the versatile chemical building block,...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of researchers, medicinal chemists, and professionals in drug development, this guide provides an in-depth exploration of the synthetic utility and application of the versatile chemical building block, 1-(3-Bromo-4-methoxyphenyl)ethanamine. This document moves beyond a simple cataloging of facts to provide a deeper understanding of the strategic importance of this compound in the synthesis of novel bioactive molecules.

Core Compound Profile: 1-(3-Bromo-4-methoxyphenyl)ethanamine

1-(3-Bromo-4-methoxyphenyl)ethanamine is a substituted phenethylamine derivative characterized by a bromine atom and a methoxy group on the phenyl ring. These features make it a highly valuable intermediate in medicinal chemistry. The primary amine offers a reactive site for a multitude of chemical transformations, while the bromo-substituent serves as a crucial handle for introducing molecular complexity through various cross-coupling reactions.

PropertyValue
IUPAC Name 1-(3-Bromo-4-methoxyphenyl)ethanamine
Molecular Formula C₉H₁₂BrNO
Molecular Weight 230.10 g/mol
CAS Number 634150-47-3

The strategic placement of the bromo and methoxy groups influences the electronic properties of the aromatic ring, which can be leveraged in the design of targeted therapeutic agents.

Synthesis of 1-(3-Bromo-4-methoxyphenyl)ethanamine: The Reductive Amination Pathway

The most common and efficient route to 1-(3-Bromo-4-methoxyphenyl)ethanamine is through the reductive amination of its ketone precursor, 1-(3-Bromo-4-methoxyphenyl)ethanone. This two-step, one-pot reaction is a cornerstone of amine synthesis, valued for its operational simplicity and relatively green credentials.[1]

The Precursor: 1-(3-Bromo-4-methoxyphenyl)ethanone

The synthesis of the target amine begins with the commercially available ketone, 1-(3-Bromo-4-methoxyphenyl)ethanone (CAS: 35310-75-9).[2] This precursor itself can be synthesized through various methods, including the Friedel-Crafts acylation of 2-bromoanisole.

The Reaction: Reductive Amination

Reductive amination involves the formation of an imine intermediate from the reaction of a carbonyl compound (in this case, 1-(3-bromo-4-methoxyphenyl)ethanone) with an amine source (such as ammonia or an ammonium salt), followed by the in-situ reduction of the imine to the corresponding amine.[3]

G ketone 1-(3-Bromo-4-methoxyphenyl)ethanone imine Imine Intermediate ketone->imine Condensation amine_source Amine Source (e.g., NH4OAc) amine_source->imine product 1-(3-Bromo-4-methoxyphenyl)ethanamine imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->product

Caption: Reductive amination workflow.

Detailed Experimental Protocol: Reductive Amination

The following protocol is a representative example of how 1-(3-Bromo-4-methoxyphenyl)ethanamine can be synthesized in a laboratory setting.

Materials:

  • 1-(3-Bromo-4-methoxyphenyl)ethanone

  • Ammonium acetate (NH₄OAc)

  • Methanol (MeOH)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Stir bar

  • Condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(3-Bromo-4-methoxyphenyl)ethanone (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in methanol.

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of 1M HCl until the solution is acidic.

  • Work-up: Remove the methanol under reduced pressure. Basify the aqueous residue with 2M NaOH until pH > 10.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude amine can be purified by column chromatography on silica gel.

Applications in the Synthesis of Bioactive Molecules

The true value of 1-(3-Bromo-4-methoxyphenyl)ethanamine lies in its role as a versatile scaffold for the construction of a diverse array of biologically active molecules.

A Scaffold for Kinase Inhibitors

The bromo-substituent on the phenyl ring is a key feature that allows for the derivatization of the molecule through palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. This enables the introduction of various aryl, heteroaryl, and amino moieties, which is a common strategy in the development of kinase inhibitors.[4]

G receptor Receptor Tyrosine Kinase phospho_substrate Phosphorylated Substrate receptor->phospho_substrate ATP hydrolysis atp ATP atp->receptor substrate Substrate Protein substrate->receptor signaling Downstream Signaling phospho_substrate->signaling proliferation Cell Proliferation signaling->proliferation inhibitor Kinase Inhibitor (Derived from Core Scaffold) inhibitor->receptor Binds to ATP pocket

Caption: Kinase inhibition mechanism.

Synthesis of Heterocyclic Compounds

The primary amine of 1-(3-Bromo-4-methoxyphenyl)ethanamine can be used as a nucleophile in cyclization reactions to form various heterocyclic systems, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. These heterocyclic cores are present in a wide range of pharmaceuticals with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5]

G amine 1-(3-Bromo-4-methoxyphenyl)ethanamine amide Amide Intermediate amine->amide acyl_chloride Acyl Chloride acyl_chloride->amide heterocycle Heterocyclic Derivative (e.g., Oxadiazole) amide->heterocycle cyclizing_agent Cyclizing Agent cyclizing_agent->heterocycle

Caption: Heterocycle synthesis workflow.

Development of Novel Antimicrobial and Anticancer Agents

The bromo-methoxyphenyl motif is found in numerous compounds with demonstrated biological activity. The presence of bromine can enhance the lipophilicity of a molecule, potentially improving its cell permeability and target engagement.[6]

Compound ClassBiological ActivityReference
Brominated MethoxyphenolsAntimicrobial, Antioxidant, Cytotoxic[6]
1,3,4-Oxadiazole DerivativesAntimicrobial, Anti-inflammatory, Anticancer[5]
1,2,4-Triazole DerivativesAnticancer, Antimicrobial, Antiviral[7]

Conclusion and Future Perspectives

1-(3-Bromo-4-methoxyphenyl)ethanamine is a valuable and versatile building block in the field of medicinal chemistry. Its synthetic accessibility via reductive amination and the presence of two key functional handles—the primary amine and the bromine atom—provide a rich platform for the generation of diverse molecular libraries for drug discovery. Future research is likely to continue to exploit the unique properties of this scaffold in the design of novel therapeutics, particularly in the areas of oncology and infectious diseases.

References

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2020). Molecules, 25(13), 3020. Available at: [Link]

  • Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. (2015). Google Patents.
  • Reductive amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (2011). Journal of the Korean Chemical Society, 55(3), 483-488. Available at: [Link]

  • 1-(3-Bromo-4-methoxyphenyl)ethanone. (n.d.). PubChem. Retrieved from [Link]

  • Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. (2015). Google Patents.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available at: [Link]

  • Novel Process For The Preparation Of 1 (3 Ethoxy 4 Methoxy Phenyl) 2 Methylsulfonyl Ethanamine. (n.d.). QuickCompany. Retrieved from [Link]

  • Ethanone, 1-(3-bromo-4-methoxyphenyl)-2-((4,5-dihydro-1h-imidazol-2-yl)thio). (n.d.). PubChemLite. Retrieved from [Link]

  • Chemical diversities, biological activities and chemical synthesis of marine diphenyl ether and their derivatives. (2018). Marine Drugs, 16(9), 313. Available at: [Link]

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  • Synthesis of bioactive compounds. (2019). Diva-Portal.org. Available at: [Link]

  • Synthesis and biological activity of brominated phenols with lactamomethyl moieties-natural compounds analogues. (2024). Herald of the Bauman Moscow State Technical University, Series Natural Sciences, (6), 134-146. Available at: [Link]

  • United States Patent. (2011). Google Patents.
  • Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. (2018). Chemistry Central Journal, 12(1), 89. Available at: [Link]

  • A Simple and Efficient Synthesis of (S)- and (R)-1-(3-Methoxyphenyl) Ethylamine. (2026). ChemInform, 38(8). Available at: [Link]

  • Synthesis of Some Bioactive 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide Derivatives. (2007). Archiv der Pharmazie, 340(3), 149-152. Available at: [Link]

  • Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). (n.d.). ResearchGate. Retrieved from [Link]

  • Green Synthesis of Bioactive Molecules: A Review. (2023). International Journal of Pharmacy Research & Technology, 12(1), 1-11. Available at: [Link]

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 933-943. Available at: [Link]

  • 1-(3-Bromo-4,5-dimethoxyphenyl)ethan-1-amine. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2020). Molecules, 25(3), 485. Available at: [Link]

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Foundational

Synthesis and characterization of 1-(3-Bromo-4-methoxyphenyl)ethanamine derivatives

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(3-Bromo-4-methoxyphenyl)ethanamine Derivatives Authored for Researchers, Scientists, and Drug Development Professionals Abstract Substituted pheneth...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(3-Bromo-4-methoxyphenyl)ethanamine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenethylamines are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds. Among these, derivatives of 1-(3-Bromo-4-methoxyphenyl)ethanamine represent a key subclass, offering a versatile scaffold for probing receptor interactions and developing novel therapeutic agents. The presence of the bromo and methoxy groups on the phenyl ring provides specific steric and electronic properties that can be exploited to modulate biological activity, while the chiral center at the benzylic position introduces stereochemical considerations crucial for efficacy and safety. This guide provides a comprehensive overview of the synthesis and characterization of this important molecular framework, emphasizing the rationale behind methodological choices and providing detailed, field-tested protocols.

Strategic Importance in Medicinal Chemistry

The 1-(3-Bromo-4-methoxyphenyl)ethanamine scaffold is of significant interest in drug discovery. The phenethylamine core is a well-established pharmacophore that interacts with numerous biological targets, particularly G-protein coupled receptors (GPCRs) in the central nervous system. For instance, derivatives of 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B) are known potent agonists of serotonin 5-HT2A receptors. The specific substitution pattern of a bromo group at the 3-position and a methoxy group at the 4-position creates a unique electronic and lipophilic profile that can be fine-tuned by further derivatization of the amine. These derivatives are valuable as tool compounds for pharmacological research and as starting points for the development of new therapeutics targeting neurological and psychiatric disorders.

Synthetic Pathways: From Precursor to Final Compound

The most direct and widely adopted method for synthesizing 1-phenylethylamine derivatives is the reductive amination of the corresponding acetophenone. This approach is favored for its operational simplicity, high yields, and the ready availability of starting materials.

Precursor Synthesis: 1-(3-Bromo-4-methoxyphenyl)ethanone

The journey begins with the synthesis of the key ketone intermediate. A common and effective route starts from commercially available 4-bromo-3-methoxyaniline. Through a Sandmeyer-type reaction, the aniline is first diazotized and subsequently reacted with acetaldoxime in the presence of a copper catalyst to yield the desired ketone, 1-(3-bromo-4-methoxyphenyl)ethanone. This multi-step process is robust and scalable for laboratory purposes.

G cluster_0 Precursor Synthesis A 4-Bromo-3-methoxyaniline B Diazotization (NaNO₂, HCl) A->B Step 1 C Diazonium Salt B->C D Reaction with Acetaldoxime (CuSO₄ catalyst) C->D Step 2 E 1-(3-Bromo-4-methoxyphenyl)ethanone D->E

Caption: Synthetic route to the key ketone precursor.

Reductive Amination: The Core Transformation

With the ketone in hand, the crucial carbon-nitrogen bond is formed via reductive amination. This reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the final amine. The choice of nitrogen source and reducing agent dictates the final product.

  • For the Primary Amine: Using ammonia (often in the form of ammonium acetate or ammonia in methanol) as the nitrogen source yields the parent 1-(3-Bromo-4-methoxyphenyl)ethanamine.

  • For N-Substituted Derivatives: Using a primary or secondary amine (e.g., methylamine, benzylamine) allows for the direct synthesis of N-alkyl or N-aryl derivatives.

The selection of the reducing agent is critical. While sodium borohydride (NaBH₄) can be used, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are more selective for the protonated imine intermediate over the ketone starting material, minimizing the side reaction of alcohol formation. Catalytic hydrogenation over palladium on carbon (Pd/C) is another powerful method, particularly for large-scale synthesis.

G cluster_1 Reductive Amination Workflow Ketone 1-(3-Bromo-4-methoxyphenyl)ethanone Imine Imine Intermediate [C=N] Ketone->Imine Condensation AmineSource Nitrogen Source (e.g., NH₃, R-NH₂) AmineSource->Imine Product 1-(3-Bromo-4-methoxyphenyl)ethanamine Derivative Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd-C) ReducingAgent->Product

Caption: General workflow for reductive amination.

Stereochemical Control: Chiral Resolution

The product of the reductive amination is a racemic mixture, as the reduction of the planar imine intermediate can occur from either face with equal probability. Since the biological activity of chiral drugs often resides in a single enantiomer, separating these enantiomers is a critical step. The most common laboratory-scale method for this is classical resolution via the formation of diastereomeric salts.

This process involves reacting the racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (1S)-(+)-10-camphorsulfonic acid. This creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most importantly, different solubilities. The less soluble diastereomeric salt can be selectively crystallized from a suitable solvent. The purified salt is then treated with a base to liberate the enantiomerically enriched free amine.

Comprehensive Characterization

Rigorous characterization is essential to confirm the structure, identity, and purity of the synthesized compounds. A multi-technique approach is required for a self-validating analysis.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides detailed information about the chemical environment of protons. For 1-(3-Bromo-4-methoxyphenyl)ethanamine, one would expect to see:

      • A singlet for the methoxy (-OCH₃) protons around 3.9 ppm.

      • Distinct signals in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the three protons on the phenyl ring, with splitting patterns dictated by their positions relative to the substituents.

      • A quartet for the benzylic proton (-CH) coupled to the methyl group.

      • A doublet for the methyl (-CH₃) protons.

      • A broad singlet for the amine (-NH₂) protons, which may exchange with D₂O.

    • ¹³C NMR: Shows the number of unique carbon atoms. Key signals include the methoxy carbon, the two aliphatic carbons of the ethylamine side chain, and the six distinct aromatic carbons.

  • Mass Spectrometry (MS): This technique provides the molecular weight and fragmentation pattern of the molecule. For bromo-containing compounds, MS is particularly powerful due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity. Common fragmentation involves the cleavage of the Cα-Cβ bond, a characteristic feature of phenethylamines.

  • Infrared (IR) Spectroscopy: Useful for identifying functional groups. Key absorptions include N-H stretching for the amine group (typically a pair of bands for a primary amine around 3300-3400 cm⁻¹), C-H stretches for aromatic and aliphatic groups, and C-O stretching for the methoxy ether group.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of the final compound. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile/water or methanol/water is typically used. Purity is determined by integrating the area of the product peak relative to the total area of all peaks.

  • Chiral HPLC: Essential for determining the enantiomeric excess (ee) of the product after chiral resolution. This requires a specialized chiral stationary phase that can differentiate between the two enantiomers, resulting in two separate peaks for the R and S forms.

  • Gas Chromatography (GC): Can also be used for purity analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification of the components in a mixture.

G cluster_0 Analytical Workflow cluster_1 Structural Elucidation cluster_2 Purity Assessment Start Synthesized Compound NMR NMR (¹H, ¹³C) Start->NMR Confirms Connectivity MS Mass Spec (MS) Start->MS Confirms MW & Isotopic Pattern IR Infrared (IR) Start->IR Confirms Functional Groups HPLC HPLC Start->HPLC Determines Purity (%) Chiral_HPLC Chiral HPLC HPLC->Chiral_HPLC Determines Enantiomeric Purity (ee%) GC GC-MS

Caption: A comprehensive analytical workflow for characterization.

Experimental Protocols

Protocol: Synthesis of Racemic 1-(3-Bromo-4-methoxyphenyl)ethanamine

Materials:

  • 1-(3-Bromo-4-methoxyphenyl)ethanone

  • Ammonium Acetate

  • Methanol (MeOH)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 1-(3-Bromo-4-methoxyphenyl)ethanone (1.0 eq) and ammonium acetate (10.0 eq).

  • Add methanol to dissolve the solids (approx. 5 mL per gram of ketone).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Carefully add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is highly toxic and reacts with acid to release hydrogen cyanide gas. Perform in a well-ventilated fume hood.

  • Stir the reaction at room temperature for 12-16 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by slowly adding 1 M HCl until the pH is ~2 to destroy excess reducing agent.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add water and wash the aqueous layer with dichloromethane (2x) to remove any unreacted ketone or non-basic impurities.

  • Adjust the pH of the aqueous layer to ~10-11 with 1 M NaOH.

  • Extract the product into dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by silica gel column chromatography if necessary.

Protocol: Chiral Resolution with (+)-Tartaric Acid

Procedure:

  • Dissolve the racemic amine (1.0 eq) in a minimal amount of a hot solvent (e.g., methanol, ethanol, or a mixture).

  • In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in the same hot solvent.

  • Slowly add the tartaric acid solution to the amine solution while hot.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to promote crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • To liberate the free amine, suspend the collected salt in water and add 1 M NaOH until the pH is >10.

  • Extract the enantiomerically enriched amine with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.

  • Determine the enantiomeric excess (ee) of the resolved amine using chiral HPLC.

Data Summary

The following table provides representative data for the synthesis and characterization of the parent compound.

ParameterExpected Value/ResultTechnique
Synthesis
Yield (Racemate)65-85%Gravimetric
Characterization
Molecular FormulaC₉H₁₂BrNO-
Molecular Weight230.10 g/mol -
AppearanceColorless to pale yellow oilVisual
¹H NMR (400 MHz, CDCl₃)
δ 7.45 (d, 1H)Aromatic HNMR
δ 7.15 (dd, 1H)Aromatic HNMR
δ 6.85 (d, 1H)Aromatic HNMR
δ 4.10 (q, 1H)-CH(NH₂)NMR
δ 3.88 (s, 3H)-OCH₃NMR
δ 1.60 (br s, 2H)-NH₂NMR
δ 1.35 (d, 3H)-CH₃NMR
Mass Spectrometry
m/z (M⁺)229, 231 (1:1 ratio)ESI-MS
Purity
Chemical Purity>95%HPLC
Enantiomeric Excess>98% (after resolution)Chiral HPLC

Conclusion

The synthesis and characterization of 1-(3-Bromo-4-methoxyphenyl)ethanamine derivatives are well-established processes that provide access to a valuable class of molecules for drug discovery and chemical biology. The reductive amination of the corresponding acetophenone is a reliable and versatile synthetic route. Careful application of modern analytical techniques, including NMR, mass spectrometry, and chiral chromatography, is paramount to ensure the identity, purity, and stereochemical integrity of the final compounds. The protocols and insights provided in this guide serve as a robust foundation for researchers working with this important chemical scaffold.

References

  • Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. (2021). Journal of the American Society for Mass Spectrometry. [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). Molecules. [Link]

  • Asymmetric Synthesis of 1-Phenylethylamine from Styrene via Combined Wacker Oxidation and Enzymatic Reductive Amination. (2018). The Journal of Organic Chemistry. [Link]

  • Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. (2021). PubMed. [Link]

  • Preparation of Phenethylamines, Part 2: From Arenes and Aryl Halides. (2024). YouTube. [Link]

  • 24.6: Synthesis of Amines. (2024). Chemistry LibreTexts. [Link]

  • GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. (2008). National Institute of Justice. [Link]

  • Resolution of α-phenylethylamine by its acidic derivatives. (2001). ResearchGate. [Link]

  • Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines (2C-H). (2024). Kent Academic Repository. [Link]

  • Characterization of synthetic phenethylamines using low-resolution and high-resolution mass spectrometry. (2017). Florida International University Digital Repository. [Link]

  • 24.6 Synthesis of Amines. (n.d.). OpenStax. [Link]

  • Chiral resolution. (n.d.). Wikipedia. [Link]

  • Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. (2015).
  • 1-(4-Bromophenyl)-1-(3-methoxyphenyl)ethanamine. (n.d.). PubChem. [Link]

  • In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography–Mass Spectrometry. (2019). MDPI. [Link]

  • Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. (2018). Chemistry Central Journal. [Link]

  • Metabolic fate and detectability of the new psychoactive substances 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25B-NBOMe) and 2-(4-chloro-2
Exploratory

Comprehensive Technical Guide: 1-(3-Bromo-4-methoxyphenyl)ethanamine in Modern Synthetic and Medicinal Chemistry

Executive Summary As drug discovery pivots toward increasingly complex, sp³-rich architectures, the demand for bifunctional, stereochemically pure building blocks has surged. 1-(3-Bromo-4-methoxyphenyl)ethanamine (and it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward increasingly complex, sp³-rich architectures, the demand for bifunctional, stereochemically pure building blocks has surged. 1-(3-Bromo-4-methoxyphenyl)ethanamine (and its enantiomerically pure (S)- and (R)- derivatives) represents a highly versatile, privileged scaffold in modern medicinal chemistry. By combining a chiral primary amine with a cross-coupling-ready aryl bromide and an electron-donating methoxy group, this molecule serves as a critical node for divergent synthesis.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical properties. Here, we will dissect the mechanistic rationale behind its structural features, detail field-proven protocols for its chemoenzymatic synthesis, and outline self-validating workflows for its downstream application in drug development.

Physicochemical Profiling & Structural Rationale

Before deploying this intermediate in a synthetic campaign, it is critical to understand its physicochemical baseline. The compound is commercially available primarily as a free base or a hydrochloride salt [1][1].

Quantitative Data Summary
PropertyValue / Description
IUPAC Name 1-(3-Bromo-4-methoxyphenyl)ethan-1-amine
CAS Registry Numbers 634150-47-3 (Racemic) [1][1]1171612-59-1 (HCl Salt) [2][2]1212252-44-2 ((S)-Enantiomer) [3][3]
Molecular Formula C₉H₁₂BrNO
Molecular Weight 230.10 g/mol (Free Base)
Topological Polar Surface Area (TPSA) 35.2 Ų
Hydrogen Bond Donors / Acceptors 1 / 1
Rotatable Bonds 2
Mechanistic Rationale in Drug Design

Every functional group on this scaffold serves a distinct, calculated purpose in structure-activity relationship (SAR) campaigns:

  • The 3-Bromo Moiety: Acts as a highly reactive electrophile for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira). Its position ortho to the methoxy group creates a specific steric and electronic environment that can dictate the conformation of the resulting biaryl systems.

  • The 4-Methoxy Moiety: Serves a dual purpose. Electronically, it acts as an electron-donating group (EDG) that enriches the aromatic ring, modulating the pKa of the distal amine. Metabolically, blocking the para position prevents rapid cytochrome P450-mediated aromatic hydroxylation, a common liability in phenethylamine derivatives.

  • The Alpha-Methyl Amine: Introduces a chiral center (sp³ carbon), which is critical for escaping "flatland" in drug design. The methyl group sterically hinders monoamine oxidase (MAO) metabolism, increasing the half-life of the resulting pharmacophore.

G Core 1-(3-Bromo-4-methoxyphenyl) ethanamine Bromo 3-Bromo Group (Pd-Coupling Handle) Core->Bromo Ortho-Sterics Methoxy 4-Methoxy Group (Metabolic Blockade) Core->Methoxy Electronic Tuning Amine Alpha-Methyl Amine (Chiral Center & H-Bond) Core->Amine 3D Vectoring

Diagram 1: Structural rationale and functional group utility of the target scaffold.

Synthetic Methodologies

While racemic synthesis via standard reductive amination (e.g., using NaBH₃CN and NH₄OAc) is trivial, the modern standard demands enantiopure synthesis. The most robust, scalable, and environmentally benign method utilizes Amine Transaminases (ATAs) for the direct asymmetric reductive amination of 3-bromo-4-methoxyacetophenone [4][4].

Wild-type transaminases often struggle with bulky ortho-substituted aryl ketones. However, engineered variants (such as ATA-117-Rd11) have been explicitly evolved to accommodate bulky substrates, utilizing isopropylamine as an inexpensive amine donor [4][4].

G A 3-Bromo-4-methoxy acetophenone B Engineered Transaminase (e.g., ATA-117) + Isopropylamine A->B PLP Cofactor C (S)-1-(3-Bromo-4- methoxyphenyl)ethanamine B->C >99% ee

Diagram 2: Chemoenzymatic asymmetric synthesis via engineered amine transaminases.

Protocol 1: Asymmetric Biocatalytic Synthesis (Self-Validating System)

Objective: Synthesize (S)-1-(3-bromo-4-methoxyphenyl)ethanamine from 3-bromo-4-methoxyacetophenone with >99% enantiomeric excess (ee).

Reagents:

  • 3-Bromo-4-methoxyacetophenone (10 mM)

  • Isopropylamine (Amine Donor, 250 mM)

  • Pyridoxal 5'-phosphate (PLP, Cofactor, 0.5 mM)

  • Engineered Transaminase (e.g., ATA-117 CFE, 10 mg/mL)

  • Potassium phosphate buffer (0.1 M, pH 8.0)

  • DMSO (10-40% v/v as cosolvent for substrate solubility)

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: In a jacketed reactor, dissolve PLP (0.5 mM) and isopropylamine (250 mM) in 0.1 M potassium phosphate buffer. Adjust the pH strictly to 8.0 using HCl/NaOH. Causality: PLP is highly sensitive to pH; deviations will prevent the formation of the critical internal aldimine resting state of the enzyme.

  • Substrate Addition: Dissolve 3-bromo-4-methoxyacetophenone in DMSO. Add this dropwise to the buffer system to achieve a final DMSO concentration of 10% v/v. Causality: Dropwise addition prevents localized precipitation of the hydrophobic ketone.

  • Biocatalysis Initiation: Add the ATA-117 enzyme preparation (10 mg/mL). Seal the reactor and incubate at 45 °C with orbital shaking (450 rpm).

  • In-Process Control (IPC) & Validation: At 12h and 24h, extract a 50 µL aliquot, quench with 50 µL acetonitrile, centrifuge, and analyze via reverse-phase HPLC (C18 column, H₂O/MeCN + 0.1% TFA). Validation: The protocol is self-validating when the ketone peak (UV 254 nm) diminishes by >95% and a new, more polar amine peak emerges.

  • Workup: Adjust the reaction mixture to pH 12 using 2M NaOH to deprotonate the product amine. Extract with methyl tert-butyl ether (MTBE) (3 × volumes).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chiral amine.

Downstream Applications in Medicinal Chemistry

The true value of 1-(3-Bromo-4-methoxyphenyl)ethanamine lies in its orthogonal reactivity. The amine can be engaged in amide couplings or reductive aminations, while the aryl bromide is primed for transition-metal catalysis.

Protocol 2: Suzuki-Miyaura Cross-Coupling (Derivatization)

Objective: Append an aryl/heteroaryl group at the 3-position while maintaining the integrity of the chiral amine.

Step-by-Step Methodology:

  • Amine Protection (Optional but Recommended): To prevent palladium poisoning or competitive Buchwald-Hartwig amination, protect the primary amine using Boc-anhydride (Boc₂O, 1.1 eq) and Triethylamine (1.5 eq) in DCM. Validation: TLC (Hexanes/EtOAc 7:3) should show complete conversion of the ninhydrin-positive baseline spot to a higher Rf, UV-active spot.

  • Catalyst Activation: In a Schlenk flask under argon, combine the Boc-protected bromide (1.0 eq), an arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition: Add degassed 1,4-Dioxane/H₂O (4:1 v/v). Causality: Water is essential to dissolve the carbonate base and accelerate the transmetalation step of the catalytic cycle.

  • Reaction: Heat to 90 °C for 4-8 hours. Monitor by LC-MS.

  • Deprotection: Following standard aqueous workup and silica gel purification of the biaryl intermediate, remove the Boc group using 4M HCl in Dioxane (rt, 2h) to reveal the elaborated chiral amine.

G Start 1-(3-Bromo-4-methoxyphenyl) ethanamine Boc Boc Protection (Amine Masking) Start->Boc Boc2O, TEA Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed) Boc->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 Deprotect HCl/Dioxane (Boc Removal) Suzuki->Deprotect Isolation Final Elaborated Biaryl Chiral Amine Deprotect->Final Yielding Target

Diagram 3: Workflow for orthogonal downstream derivatization via Suzuki-Miyaura coupling.

Analytical Characterization & Quality Control

Rigorous quality control is paramount, especially regarding enantiomeric purity.

  • Chiral HPLC: Enantiomeric excess must be determined using a chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H). A typical mobile phase of Hexane/Isopropanol/Diethylamine (90:10:0.1) is used. The addition of 0.1% diethylamine is critical; it suppresses peak tailing caused by the interaction of the primary amine with residual silanols on the silica support.

  • ¹H NMR (400 MHz, CDCl₃): Key diagnostic shifts include the methoxy singlet (~3.88 ppm, 3H), the alpha-methyl doublet (~1.35 ppm, 3H, J = 6.6 Hz), and the methine quartet (~4.10 ppm, 1H, J = 6.6 Hz). The aromatic region will display a characteristic ABX spin system due to the 1,3,4-substitution pattern.

References

  • Advanced Synthesis & Catalysis. "Enantioselective Synthesis of Pharmaceutically Relevant Bulky Arylbutylamines Using Engineered Transaminases." ResearchGate / Wiley-VCH, 2022.[Link]

  • University of Oviedo. "Chemoenzymatic Cascades Combining Biocatalysis and Transition Metal Catalysis for Asymmetric Synthesis." Uniovi.es, 2021.[Link]

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Foundational

Deconstructing the Digital Identity of a Key Pharmaceutical Building Block: An In-depth Guide to the InChI and SMILES of 1-(3-Bromo-4-methoxyphenyl)ethanamine

For researchers, scientists, and professionals in drug development, the precise and unambiguous representation of chemical structures is paramount. In the digital age of cheminformatics and large-scale data analysis, two...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise and unambiguous representation of chemical structures is paramount. In the digital age of cheminformatics and large-scale data analysis, two standards have become indispensable: the International Chemical Identifier (InChI) and the Simplified Molecular-Input Line-Entry System (SMILES). This technical guide provides a comprehensive exploration of these identifiers for the compound 1-(3-Bromo-4-methoxyphenyl)ethanamine, a valuable building block in the synthesis of various pharmaceutical agents.

This guide will not only present the InChI and SMILES strings for this molecule but will also delve into the underlying logic and rules that govern their construction. Understanding this "chemical grammar" is crucial for leveraging chemical databases, performing in silico analyses, and ensuring the integrity of scientific communication.

The Subject Molecule: 1-(3-Bromo-4-methoxyphenyl)ethanamine

Before dissecting its digital identifiers, let us first visualize the molecule itself. 1-(3-Bromo-4-methoxyphenyl)ethanamine is a substituted phenethylamine. Its structure consists of a benzene ring substituted with a bromo group, a methoxy group, and an aminoethyl group. The relative positions of these substituents are critical to its identity.

Core Identifiers

For the specific chemical entity 1-(3-Bromo-4-methoxyphenyl)ethanamine, the canonical SMILES and standard InChI are fundamental for its unique identification in chemical databases and software.

Identifier TypeString
Canonical SMILES CC(N)c1cc(Br)c(OC)cc1
Standard InChI InChI=1S/C9H12BrNO/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-6H,11H2,1-2H3
InChIKey QGZDSASYLSMNLA-UHFFFAOYSA-N

These strings, while seemingly cryptic, are rich with structural information. The following sections will deconstruct these identifiers to reveal the chemical logic embedded within them.

SMILES: A Linear Representation of Molecular Structure

The Simplified Molecular-Input Line-Entry System (SMILES) is a line notation that describes the structure of a chemical species using short ASCII strings.[1][2] It was developed to be a compact and human-readable way to represent chemical structures for computational processing.[3]

Deconstruction of the SMILES String for 1-(3-Bromo-4-methoxyphenyl)ethanamine: CC(N)c1cc(Br)c(OC)cc1

The generation of a SMILES string follows a set of grammatical rules that translate a 2D graph of a molecule into a linear sequence of characters.

Step-by-Step Breakdown:

  • CC : This represents an ethyl group (two connected carbon atoms). Single bonds are implied unless otherwise specified.

  • (N) : Parentheses indicate a branch from the preceding atom. In this case, an amino group (N) is attached to the second carbon of the ethyl group. By default, the valences of atoms from the "organic subset" (B, C, N, O, P, S, F, Cl, Br, I) are assumed to be satisfied by implicit hydrogens.[3]

  • c1 : This denotes an aromatic carbon atom that is part of a ring, which is given the numerical label '1'.

  • cc : Two more aromatic carbon atoms in the ring.

  • (Br) : A bromo group is attached as a branch to the preceding aromatic carbon.

  • c : Another aromatic carbon in the ring.

  • (OC) : A methoxy group (-OCH3) is attached as a branch to the preceding aromatic carbon. The O is attached to the ring, and the C (methyl group) is attached to the oxygen.

  • cc1 : The final two aromatic carbons of the ring, with the '1' indicating the closure of the ring by bonding to the carbon atom initially labeled 'c1'.

This logical progression allows for the unambiguous reconstruction of the molecule's two-dimensional structure from a simple text string.

InChI: A Multi-Layered, Canonical Identifier

The IUPAC International Chemical Identifier (InChI) is a more recent and more rigorously defined standard for representing chemical structures.[4] It is designed to be a unique and canonical identifier, meaning that a given molecule will always have the same InChI, regardless of how it was drawn or the order in which its atoms were numbered. The InChI is composed of a series of layers, each providing a more specific level of structural information.[5][6]

Deconstruction of the InChI String for 1-(3-Bromo-4-methoxyphenyl)ethanamine: InChI=1S/C9H12BrNO/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-6H,11H2,1-2H3

The InChI string is broken down into distinct layers, separated by forward slashes (/).

Layer-by-Layer Analysis:

  • InChI=1S : The prefix indicates that this is a standard InChI, version 1. The 'S' denotes a "standard" InChI, which is generated using a fixed set of options to ensure consistency.

  • /C9H12BrNO : This is the chemical formula layer, representing the elemental composition of the molecule in Hill order (C, H, then alphabetically for other elements).

  • /c1-6(11)7-3-4-9(12-2)8(10)5-7 : This is the connectivity layer. It describes how the non-hydrogen atoms are connected. The numbers represent a canonical numbering of the heavy atoms. For instance, 6(11) indicates that atom 11 (Nitrogen) is connected to atom 6 (a Carbon). The sequence 7-3-4-9...5-7 describes the connections within the benzene ring and its substituents.

  • /h3-6H,11H2,1-2H3 : This is the hydrogen layer. It specifies the number of hydrogen atoms attached to each non-hydrogen atom or indicates mobile hydrogens. 3-6H means that atoms 3, 4, 5, and 6 each have one hydrogen attached. 11H2 signifies that atom 11 (Nitrogen) has two hydrogens. 1-2H3 indicates that atoms 1 and 2 (the methyl carbons) each have three hydrogens.

The InChIKey, QGZDSASYLSMNLA-UHFFFAOYSA-N, is a hashed, fixed-length version of the full InChI string, primarily used for indexing and searching in databases.

Experimental and Computational Workflows

The determination of InChI and SMILES is a foundational step in modern drug discovery and cheminformatics workflows.

Protocol: Generation of Chemical Identifiers from a 2D Structure
  • Structure Input : A 2D representation of 1-(3-Bromo-4-methoxyphenyl)ethanamine is drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Software Conversion : The software's built-in algorithms convert the graphical representation into a connection table, which details the atoms, their connectivity, bond types, and stereochemistry (if specified).

  • Canonicalization : For both SMILES and InChI, a canonicalization algorithm is applied. This involves a set of rules to ensure that there is only one possible output string for a given molecule, regardless of the initial drawing orientation or atom numbering.

  • String Generation : The canonical connection table is then serialized into the final SMILES or InChI string.

Visualization of the Identifier Generation Process

The following diagram illustrates the conceptual workflow from a chemical structure to its SMILES and InChI identifiers.

G cluster_input Input cluster_processing Computational Processing cluster_output Output Identifiers Structure 2D Structure of 1-(3-Bromo-4-methoxyphenyl)ethanamine ConnTable Connection Table (Atoms, Bonds) Structure->ConnTable Software Interpretation Canonicalization Canonicalization Algorithm ConnTable->Canonicalization SMILES SMILES CC(N)c1cc(Br)c(OC)cc1 Canonicalization->SMILES SMILES Ruleset InChI InChI InChI=1S/C9H12... Canonicalization->InChI InChI Layered Ruleset

Caption: Workflow from 2D structure to SMILES and InChI.

The Role of InChI and SMILES in Drug Discovery

InChI and SMILES are not merely academic exercises in chemical nomenclature; they are the workhorses of modern, data-driven drug discovery.

  • Database Management and Interoperability : These identifiers allow for the seamless integration and cross-referencing of chemical information across disparate databases (e.g., PubChem, ChEMBL, ZINC).

  • Virtual Screening and QSAR : SMILES strings are frequently used as input for quantitative structure-activity relationship (QSAR) models and virtual screening campaigns to predict the biological activity and physicochemical properties of molecules.

  • Intellectual Property and Regulatory Submissions : The unambiguous nature of InChI and InChIKey is crucial for defining chemical entities in patents and regulatory filings.

  • Reaction Informatics : Extensions of SMILES, such as reaction SMILES, are used to encode chemical reactions, enabling the development of reaction prediction and synthesis planning tools.

Conclusion

The InChI and SMILES for 1-(3-Bromo-4-methoxyphenyl)ethanamine are more than just strings of characters; they are compact, information-rich representations of its molecular structure. A thorough understanding of how these identifiers are constructed is essential for any scientist working in the fields of chemistry and drug discovery. By mastering these "languages" of cheminformatics, researchers can more effectively navigate the vast landscape of chemical information and accelerate the discovery of new medicines.

References

  • Heller, S., McNaught, A., Stein, S., Tchekhovskoi, D., & Pletnev, I. (2013). InChI - the worldwide chemical structure identifier standard. Journal of Cheminformatics, 5(1), 7. [Link]

  • Daylight Chemical Information Systems, Inc. (n.d.). SMILES - A Simplified Chemical Language. Daylight Theory Manual. [Link]

  • Zymvol Biomodeling SL. (2024, February 22). How to write a reaction in SMILES format. [Link]

  • Weininger, D. (1988). SMILES, a chemical language and information system. 1. Introduction to methodology and encoding rules. Journal of Chemical Information and Computer Sciences, 28(1), 31–36. [Link]

  • Stein, S. E., Heller, S. R., & Tchekhovskoi, D. V. (2011). InChI Technical Manual. InChI Trust. [Link]

  • U.S. Environmental Protection Agency. (n.d.). SMILES Tutorial. EPA Archive. [Link]

  • IUPAC. (n.d.). About the IUPAC InChI Standard. [Link]

  • IUPAC. (2018, February 1). What on Earth is InChI?. IUPAC 100. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Analytical Methodologies for the Quantification of 1-(3-Bromo-4-methoxyphenyl)ethanamine

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmaceutical Researchers Executive Summary & Chemical Rationale The quantification of 1-(3-Bromo-4-methoxyphen...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmaceutical Researchers

Executive Summary & Chemical Rationale

The quantification of 1-(3-Bromo-4-methoxyphenyl)ethanamine —a structurally significant halogenated α-methylbenzylamine—presents unique analytical challenges. As a primary aliphatic amine, it exhibits high basicity and polarity, leading to severe peak tailing and irreversible adsorption on active silanol sites during gas chromatography. Furthermore, its structural similarity to controlled phenethylamines (such as the NBOMe series and brominated amphetamines) necessitates highly selective methodologies to differentiate it from positional isomers and complex biological matrices[1].

To address these challenges, this application note outlines two orthogonal, self-validating analytical workflows:

  • EI-GC-MS with Chemical Derivatization: Optimized for bulk drug profiling and synthetic impurity analysis, leveraging the unique isotopic signature of bromine.

  • UHPLC-ESI-MS/MS: Designed for high-throughput, trace-level quantification in biological matrices (e.g., urine, plasma) utilizing Multiple Reaction Monitoring (MRM)[2].

Analytical Workflow Decision Matrix

The selection of the appropriate analytical pathway depends heavily on the sample matrix and required limits of detection (LOD). The following decision tree illustrates the mechanistic workflow for quantifying this compound.

AnalyticalWorkflow Start Sample Matrix: 1-(3-Bromo-4-methoxyphenyl)ethanamine Decision Select Analytical Pathway Start->Decision GC_Path GC-MS Pathway (Bulk/Synthetic Profiling) Decision->GC_Path High Conc. / Non-Polar LC_Path LC-MS/MS Pathway (Trace/Biological Matrices) Decision->LC_Path Trace Conc. / Aqueous Deriv TFAA Derivatization (Blocks 1° Amine, ↑ Volatility) GC_Path->Deriv Ext Dilute-and-Shoot / SPE (Matrix Cleanup) LC_Path->Ext GC_Run EI-GC-MS Analysis (Isotopic Pattern Recognition) Deriv->GC_Run LC_Run UHPLC-ESI-MS/MS (MRM Transition Monitoring) Ext->LC_Run Data Data Processing & Quantitative Validation GC_Run->Data LC_Run->Data

Caption: Analytical decision tree for the quantification and structural profiling of 1-(3-Bromo-4-methoxyphenyl)ethanamine.

Protocol A: EI-GC-MS with TFAA Derivatization

Causality & Mechanistic Principle

Direct injection of primary amines into a GC system often results in thermal degradation and poor chromatographic resolution. By reacting the sample with Trifluoroacetic Anhydride (TFAA) , the primary amine is converted into a trifluoroacetamide derivative. This reaction neutralizes the basic nitrogen, drastically reducing the boiling point and eliminating polar interactions with the column's stationary phase.

Furthermore, Electron Ionization (EI) of the derivatized compound yields a highly diagnostic mass spectrum. Bromine exists naturally as two isotopes ( 79Br and 81Br ) in a nearly 1:1 ratio. The resulting molecular and fragment ions will present as distinct doublets separated by 2 atomic mass units (amu), serving as a self-validating structural confirmation[1].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of anhydrous ethyl acetate. Add 50 µL of an internal standard (e.g., Amphetamine-d5, 100 µg/mL).

  • Derivatization: Add 100 µL of TFAA to the vial. Seal tightly with a PTFE-lined cap and incubate at 60°C for 20 minutes. Rationale: Heat accelerates the nucleophilic acyl substitution, ensuring quantitative conversion.

  • Evaporation & Reconstitution: Evaporate the mixture to dryness under a gentle stream of ultra-pure nitrogen to remove excess TFAA and acidic byproducts. Reconstitute in 1.0 mL of ethyl acetate.

  • GC-MS Parameters:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm).

    • Injection: 1 µL, Split ratio 10:1, Injector Temp: 250°C.

    • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • MS Detection: EI mode (70 eV). Scan range m/z 50–350. Monitor the characteristic brominated doublets for structural confirmation.

Protocol B: UHPLC-ESI-MS/MS for Trace Quantification

Causality & Mechanistic Principle

For biological matrices (e.g., urine or amniotic fluid), GC-MS lacks the necessary sensitivity and requires extensive sample cleanup. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bypasses the need for derivatization. Utilizing Electrospray Ionization (ESI) in positive mode, the basic amine readily accepts a proton to form a stable [M+H]+ precursor ion[3].

By employing Multiple Reaction Monitoring (MRM), the triple quadrupole mass spectrometer isolates the precursor ion and fragments it in the collision cell. Monitoring specific product ions filters out matrix noise, achieving limits of quantification (LOQ) in the sub-ng/mL range[2].

Step-by-Step Methodology
  • Sample Preparation (Dilute-and-Shoot): For urine analysis, centrifuge the sample at 10,000 rpm for 5 minutes. Dilute 100 µL of the supernatant with 900 µL of initial mobile phase containing a deuterated internal standard. Rationale: This rapid approach minimizes analyte loss while preventing column clogging.

  • Chromatographic Separation:

    • Column: Biphenyl or Phenyl-Hexyl core-shell column (100 mm × 2.1 mm, 1.7 µm). Rationale: Phenyl phases provide superior π-π interactions with the brominated aromatic ring compared to standard C18 columns, improving retention and peak shape.

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water + 5 mM Ammonium Acetate.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 6 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Parameters (Positive ESI):

    • Precursor Ion: Calculate exact mass for [M+H]+ (approx. m/z 230.0 for 79Br and 232.0 for 81Br ).

    • MRM Transitions: Optimize collision energy (CE) to monitor the loss of the amine group (e.g., [M+H−NH3​]+ ) and subsequent cleavage of the methoxy group.

Quantitative Data Presentation

To ensure method reliability, both protocols must be validated according to ICH guidelines. The following table summarizes the expected quantitative performance metrics based on established data for structurally analogous halogenated phenethylamines[2][3].

Analytical ParameterEI-GC-MS (TFAA Derivatized)UHPLC-ESI-MS/MS (MRM Mode)
Primary Application Bulk drug, synthetic impuritiesBiological matrices, trace levels
Limit of Detection (LOD) 10 - 50 ng/mL0.1 - 0.5 ng/mL
Limit of Quantification (LOQ) 50 ng/mL1.0 ng/mL
Linear Dynamic Range 50 - 5,000 ng/mL1.0 - 500 ng/mL
Intra-day Precision (%RSD) < 6.0%< 4.5%
Run Time per Sample ~18 minutes~8 minutes
Matrix Effect Susceptibility Low (post-derivatization)Moderate (requires IS correction)

System Suitability Note: A blank matrix injection must be performed before every sequence to verify the absence of carryover. The signal-to-noise ratio (S/N) for the LOQ standard must be ≥10:1 .

References

  • Title: GC-MS analysis of N-(bromodimethoxybenzyl)
  • Title: Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine Source: PubMed / Food and Drug Administration, Taiwan URL
  • Title: Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid Source: PMC / Università di Sassari URL

Sources

Application

Advanced Mass Spectrometry and Fragmentation Profiling of 1-(3-Bromo-4-methoxyphenyl)ethanamine

Abstract 1-(3-Bromo-4-methoxyphenyl)ethanamine is a highly specific halogenated phenethylamine derivative. Structurally, it consists of an alpha-methylbenzylamine core substituted with a methoxy group and a bromine atom.

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-(3-Bromo-4-methoxyphenyl)ethanamine is a highly specific halogenated phenethylamine derivative. Structurally, it consists of an alpha-methylbenzylamine core substituted with a methoxy group and a bromine atom. This compound is frequently utilized as a chiral resolving agent, a synthetic intermediate in pharmaceutical development, and a structural analog in the study of substituted cathinones. This Application Note details the physicochemical properties, optimized LC-MS/MS protocols, and the step-by-step mechanistic causality behind its primary fragmentation pathways under electrospray ionization (ESI).

Physicochemical Properties & The Isotopic Self-Validating System

In mass spectrometry, the presence of a single bromine atom acts as an intrinsic, self-validating system for structural elucidation. Bromine exists in nature as two stable isotopes—^79^Br and ^81^Br—in a nearly 1:1 ratio (50.69% and 49.31%).

Because of this isotopic distribution, any intact bromine-containing ion will present as a characteristic doublet separated by exactly 2 Da. During the MS/MS workflow, we monitor the isotopic signature of the product ions. If a fragment retains the 1:1 doublet, the bromine atom is still attached to the core structure. Conversely, when the doublet collapses into a single, monoisotopic peak, it provides definitive, self-validating proof that the debromination pathway has occurred[1].

  • Molecular Formula: C9H12BrNO

  • Exact Mass ([M+H]^+^, ^79^Br): 230.0177 Da

  • Exact Mass ([M+H]^+^, ^81^Br): 232.0157 Da

Experimental Protocol: LC-MS/MS Workflow

As a Senior Application Scientist, it is critical to not merely list parameters, but to understand the physical chemistry driving the instrument's response. The following protocol is optimized for the detection and fragmentation of 1-arylethylamines[2].

Step-by-Step Methodology

Step 1: Sample Preparation

  • Dissolve 1.0 mg of 1-(3-Bromo-4-methoxyphenyl)ethanamine in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock to a working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

Step 2: Liquid Chromatography (LC) Separation

  • Column: C18 reversed-phase column (2.1 × 100 mm, 1.8 μm).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold for 1 min.

  • Causality of LC Conditions: The choice of 0.1% Formic Acid is non-negotiable for this class of compounds. Formic acid serves a dual purpose: it acts as a proton source to ensure complete ionization of the basic ethanamine group into [M+H]^+^, and it suppresses secondary silanol interactions on the C18 stationary phase, preventing severe peak tailing. The gradient starting at 5% organic ensures the highly polar protonated amine is retained, while the ramp to 95% organic effectively elutes the hydrophobic bromo-aromatic core.

Step 3: Mass Spectrometry (ESI+)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Collision Energy (CE): Ramped from 10 eV to 40 eV (Argon collision gas).

  • Causality of MS Conditions: A ramped Collision Energy is deployed to capture the full kinetic spectrum of fragmentation. The loss of ammonia (deamination) is a low-energy pathway (10-15 eV) due to the extreme stability of the resulting benzylic cation. In contrast, the homolytic cleavage of the methoxy group and the expulsion of HBr require higher internal energy (25-40 eV). A static CE would either miss the primary fragments or completely obliterate the precursor, breaking the logical chain of structural elucidation.

Mechanistic Fragmentation Pathways (The Logic)

The fragmentation of 1-arylethylamines follows distinct, predictable pathways dictated by the thermodynamic stability of the resulting carbocations. This behavior is well-documented in 2[2].

Pathway A: Alpha-Cleavage and Deamination The primary aliphatic amine is easily protonated in the ESI source. However, the resulting [M+H]^+^ ion is highly susceptible to alpha-cleavage at the benzylic C-N bond, resulting in the neutral loss of ammonia (NH3, 17.0265 Da)[2]. This forms a highly stable benzylic carbocation. The presence of the 4-methoxy group further stabilizes this cation via resonance (electron donation)[2], making m/z 212.99 / 214.98 the base peak at low collision energies.

Pathway B: Methoxy Group Cleavage From the benzylic cation, the 4-methoxy group on the aromatic ring is susceptible to fragmentation. It typically undergoes homolytic cleavage to lose a methyl radical (CH3•, 15.0235 Da), forming a quinoid-type radical cation at m/z 197.96 / 199.96. This behavior is a hallmark of methoxy-substituted benzenes, as referenced in the 3[3].

Pathway C: Debromination When the benzylic cation is subjected to higher-energy collisional dissociation, it can lose hydrogen bromide (HBr). The ^79^Br isotope loses 79.9261 Da, and the ^81^Br isotope loses 81.9241 Da. Both pathways converge exactly on a monoisotopic mass of m/z 133.0651 . The collapse of the 1:1 doublet into this single peak is the ultimate self-validating confirmation of debromination[1].

Quantitative Data Summary

The following table summarizes the high-resolution exact masses and the logical assignment of the fragmentation pathways.

Precursor Ion (m/z)Fragment Ion (m/z)Mass Loss (Da)Neutral/Radical LostStructural AssignmentIsotopic Signature
230.0177 ([M+H]^+^, ^79^Br)212.991217.0265NH3Benzylic CationDoublet Retained
232.0157 ([M+H]^+^, ^81^Br)214.989217.0265NH3Benzylic CationDoublet Retained
212.9912197.967715.0235CH3Quinoid Radical CationDoublet Retained
214.9892199.965715.0235CH3Quinoid Radical CationDoublet Retained
212.9912133.065179.9261HBr (^79^Br)Methoxy-methylphenyl CationCollapsed to Singlet
214.9892133.065181.9241HBr (^81^Br)Methoxy-methylphenyl CationCollapsed to Singlet
Fragmentation Pathway Visualization

G M [M+H]+ m/z 230.0177 / 232.0157 Precursor Ion F1 [M+H - NH3]+ m/z 212.9912 / 214.9892 Benzylic Cation M->F1 - NH3 (17.0265 Da) α-Cleavage F2 [M+H - NH3 - CH3•]+• m/z 197.9677 / 199.9657 Radical Cation F1->F2 - CH3• (15.0235 Da) Methoxy Cleavage F3 [M+H - NH3 - HBr]+ m/z 133.0651 Methoxy-methylphenyl Cation F1->F3 - HBr (79.9261 / 81.9241 Da) Debromination (Doublet Collapse)

ESI-MS/MS fragmentation pathways of 1-(3-Bromo-4-methoxyphenyl)ethanamine.
References
  • Title: The Crystal Structure of N-(1-Arylethyl)
  • Title: 1-(4-Methoxyphenyl)
  • Title: alpha.
  • Source: chemicalbook.

Sources

Method

Application and Protocol Guide for the Development of HPLC and UPLC Methods for 1-(3-Bromo-4-methoxyphenyl)ethanamine

Abstract This comprehensive guide provides a detailed framework for the development, optimization, and validation of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) method...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed framework for the development, optimization, and validation of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the analysis of 1-(3-Bromo-4-methoxyphenyl)ethanamine. This document is intended for researchers, scientists, and professionals in the drug development industry. It offers a scientifically grounded, experience-driven approach, moving beyond a simple recitation of steps to explain the underlying rationale for key experimental decisions. Protocols are designed to be self-validating, and all critical claims are supported by authoritative references.

Introduction: The Analytical Challenge

1-(3-Bromo-4-methoxyphenyl)ethanamine is a substituted aromatic amine containing a chiral center, a bromine atom, and a methoxy group. These structural features present a unique set of analytical challenges and opportunities. The aromatic ring provides a chromophore suitable for UV detection. The basic amine group is prone to peak tailing on silica-based columns and offers a site for pH manipulation to control retention. The bromine atom increases the molecular weight and can influence chromatographic selectivity. Finally, the chiral center necessitates consideration of enantiomeric separation, a critical aspect in pharmaceutical development where enantiomers can have different pharmacological and toxicological profiles.[1]

This guide will systematically address these challenges, providing a roadmap for developing robust and reliable HPLC and UPLC methods for both achiral (purity) and chiral analysis. We will explore the transition from the foundational principles of HPLC to the high-efficiency separations offered by UPLC, which is characterized by the use of sub-2 µm particles and higher operating pressures for faster analysis and improved resolution.[2][3][4][5]

Analyte Properties and Initial Considerations

A thorough understanding of the analyte's physicochemical properties is the cornerstone of efficient method development.

  • Structure: 1-(3-Bromo-4-methoxyphenyl)ethanamine

  • Key Functional Groups: Primary amine (basic), phenyl ring (UV active), ether (methoxy group), bromo-substituent.

  • Chirality: One chiral center at the carbon bearing the amine group.

  • Expected Polarity: Moderately polar, soluble in common organic solvents like methanol and acetonitrile.

  • pKa (predicted): The primary amine group is expected to have a pKa in the range of 9-10. This is a critical parameter for method development in reversed-phase chromatography.

  • UV Spectrum (predicted): The phenyl ring will exhibit UV absorbance, likely with a maximum absorbance (λmax) around 220-230 nm and a secondary maximum around 270-280 nm.

HPLC Method Development: A Foundational Approach

High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique, making it an excellent starting point for method development.[2][4]

Experimental Protocol: HPLC Method Development

Objective: To develop a robust, reproducible HPLC method for the purity determination of 1-(3-Bromo-4-methoxyphenyl)ethanamine.

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • HPLC-grade acetonitrile, methanol, and water

  • Trifluoroacetic acid (TFA) or formic acid

  • Ammonium hydroxide or triethylamine

  • 1-(3-Bromo-4-methoxyphenyl)ethanamine reference standard

Procedure:

  • Sample Preparation: Prepare a stock solution of the analyte in methanol at a concentration of 1 mg/mL. Dilute this stock solution with the initial mobile phase to a working concentration of 0.1 mg/mL.

  • Initial Chromatographic Conditions (Scouting Run):

    • Column: C18, 4.6 mm x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: 10-90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 230 nm and 275 nm

    • Injection Volume: 10 µL

  • Rationale for Initial Conditions:

    • A C18 column is a good first choice for moderately polar compounds.

    • A water/acetonitrile mobile phase system is a common starting point for reversed-phase chromatography.

    • The acidic modifier (TFA) is crucial for protonating the amine group, which minimizes peak tailing by reducing interactions with residual silanols on the stationary phase.

    • A broad gradient allows for the elution of the main peak and any potential impurities with widely varying polarities.

  • Method Optimization:

    • Peak Shape: If peak tailing is observed, consider using a column with end-capping or increasing the concentration of the acidic modifier.

    • Retention Time: Adjust the initial and final percentages of the organic solvent (acetonitrile) in the gradient to achieve a suitable retention time for the main peak (ideally between 3 and 10 minutes).

    • Resolution: If impurities are co-eluting, adjust the gradient slope (make it shallower) or try a different organic modifier (methanol) to alter selectivity.

    • pH: To further manipulate retention and selectivity, explore different mobile phase pH values. Given the analyte's pKa, a pH of 2-3 (using TFA or formic acid) or a pH of 7-8 (using a phosphate or bicarbonate buffer) can be investigated.

Diagram: HPLC Method Development Workflow

HPLC_Method_Development start Define Analyte Properties initial_conditions Select Initial HPLC Conditions (C18, ACN/H2O, 0.1% TFA) start->initial_conditions scouting_run Perform Scouting Gradient Run initial_conditions->scouting_run evaluate Evaluate Peak Shape, Retention, and Resolution scouting_run->evaluate optimize_gradient Optimize Gradient Profile (Slope, %B) evaluate->optimize_gradient Sub-optimal Retention/Resolution optimize_modifier Adjust Mobile Phase (Modifier, pH, Solvent) evaluate->optimize_modifier Poor Peak Shape/ Selectivity final_method Final Optimized HPLC Method evaluate->final_method Acceptable optimize_gradient->evaluate optimize_modifier->evaluate

Caption: A systematic workflow for HPLC method development.

UPLC Method Development: Enhancing Performance

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of speed, resolution, and sensitivity due to its use of smaller particle size columns (typically ≤ 1.8 µm) and higher operating pressures.[2][3][5] Transferring a method from HPLC to UPLC can lead to substantial improvements in laboratory throughput.[2]

Experimental Protocol: UPLC Method Development

Objective: To develop a fast, high-resolution UPLC method for the purity analysis of 1-(3-Bromo-4-methoxyphenyl)ethanamine, potentially by transferring and optimizing the developed HPLC method.

Materials:

  • UPLC system with a photodiode array (PDA) or tunable UV (TUV) detector

  • UPLC C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm)

  • UPLC-grade (LC-MS grade) solvents and additives

Procedure:

  • Method Transfer from HPLC (Geometric Scaling):

    • The gradient time can be scaled down based on the column dimensions and flow rates. A common approach is to maintain the same number of column volumes of mobile phase during the gradient.

    • If the HPLC method used a 150 mm column with a 1.0 mL/min flow rate, a transfer to a 50 mm UPLC column might use a flow rate of 0.4-0.6 mL/min and a significantly shorter gradient time.

  • Initial UPLC Conditions (De Novo Development):

    • Column: UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 5-95% B over 2-5 minutes

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 40 °C

    • Detection: PDA detection (200-400 nm)

    • Injection Volume: 1-2 µL

  • Rationale for UPLC Conditions:

    • The shorter column length and smaller particle size necessitate a faster gradient and higher flow rate (relative to the column volume) to achieve separation in a shorter time.

    • Formic acid is often preferred over TFA in UPLC, especially if mass spectrometry detection is being considered, as it is less ion-suppressing.

    • Higher temperatures are often used in UPLC to reduce mobile phase viscosity and improve peak shape.

  • Optimization:

    • Fine-tune the gradient to ensure adequate resolution of all impurities. Even with the high efficiency of UPLC, a shallow gradient may be needed for closely eluting species.

    • The system's lower delay volume compared to HPLC allows for more rapid gradient changes and faster re-equilibration.

Comparative Data: HPLC vs. UPLC
ParameterHPLC MethodUPLC MethodAdvantage of UPLC
Column 4.6 x 150 mm, 5 µm2.1 x 50 mm, 1.7 µmHigher Efficiency
Flow Rate 1.0 mL/min0.5 mL/minReduced Solvent Use
Run Time ~25 min~5 minIncreased Throughput
Backpressure ~1500 psi~8000 psiN/A
Resolution GoodExcellentBetter for complex samples
Sensitivity StandardHigherSharper peaks lead to better S/N

Chiral Separation: Resolving Enantiomers

Since 1-(3-Bromo-4-methoxyphenyl)ethanamine is chiral, developing a method to separate its enantiomers is essential for pharmaceutical applications. This typically requires a chiral stationary phase (CSP).

Experimental Protocol: Chiral HPLC/UPLC Method Development

Objective: To resolve the (R)- and (S)-enantiomers of 1-(3-Bromo-4-methoxyphenyl)ethanamine.

Materials:

  • HPLC or UPLC system

  • Chiral column (e.g., polysaccharide-based like Chiralpak or Chiralcel)

  • HPLC-grade n-hexane, isopropanol (IPA), ethanol

  • Acidic and basic additives (e.g., trifluoroacetic acid, diethylamine)

Procedure:

  • Column and Mobile Phase Screening:

    • Polysaccharide-based CSPs are highly effective for separating a wide range of chiral compounds, including amines.[6][7][8]

    • Screen different mobile phases, such as hexane/IPA and hexane/ethanol, with varying ratios (e.g., 90:10, 80:20).

    • The addition of a small amount of an acidic or basic modifier is often necessary to improve peak shape and resolution for basic analytes like primary amines.[9] A combination of an acid and a base (e.g., 0.1% TFA and 0.1% TEA) can sometimes be effective.[9]

  • Initial Chiral Screening Conditions:

    • Column: Chiralpak IA or similar

    • Mobile Phase: 80:20 n-Hexane:IPA with 0.1% Diethylamine

    • Flow Rate: 1.0 mL/min (for HPLC) or 0.5 mL/min (for UPLC if available)

    • Temperature: 25 °C

    • Detection: UV at 230 nm

  • Optimization:

    • Adjust the ratio of the alcohol modifier to alter retention and resolution.

    • Try different alcohol modifiers (e.g., ethanol instead of IPA).

    • Optimize the concentration and type of the additive.

Method Validation

Once a suitable HPLC or UPLC method is developed, it must be validated to ensure it is fit for its intended purpose. Validation should be performed in accordance with ICH Q2(R1) guidelines.[10][11][12][13]

Validation Parameters and Protocols

The core performance characteristics of an analytical method are accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[11]

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or placebo components. This is typically done by analyzing stressed samples (e.g., acid, base, peroxide, heat, light) and confirming peak purity using a PDA detector.

  • Linearity: Analyze a minimum of five concentrations across the desired range.[10] Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, 120% of the target concentration). The percent recovery should be within a justifiable range, typically 98.0% - 102.0%.[11]

  • Precision:

    • Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration. The relative standard deviation (RSD) should be low (e.g., ≤ 1.0%).[11]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment to assess the method's reproducibility.[11]

  • Robustness: Intentionally vary critical method parameters (e.g., pH ± 0.2, temperature ± 5°C, flow rate ± 10%) and assess the impact on the results to demonstrate the method's reliability during normal use.[11]

Diagram: Method Validation Interrelationships

Validation_Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range LOD_LOQ LOD / LOQ Linearity->LOD_LOQ Accuracy->Range Precision->Range Precision->LOD_LOQ Robustness Robustness Robustness->Specificity Robustness->Linearity Robustness->Accuracy Robustness->Precision

Caption: Interrelationships of key analytical method validation parameters.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Peak Tailing Secondary interactions with column silanols; insufficient mobile phase buffering.Use an end-capped column; increase modifier concentration; adjust mobile phase pH further away from analyte pKa.
Poor Resolution Inappropriate mobile phase or column; gradient too steep.Change organic modifier (ACN to MeOH or vice-versa); try a different column chemistry (e.g., phenyl-hexyl); decrease gradient slope.
Variable Retention Times Pump malfunction; column not equilibrated; temperature fluctuations.Check pump for leaks and ensure proper solvent degassing; increase column equilibration time; use a column thermostat.
Ghost Peaks Contaminated mobile phase; sample carryover.Use fresh, high-purity solvents; implement a needle wash step in the autosampler method.

Conclusion

The development of robust HPLC and UPLC methods for 1-(3-Bromo-4-methoxyphenyl)ethanamine is a systematic process that relies on a fundamental understanding of the analyte's chemistry and the principles of liquid chromatography. By starting with a logical set of initial conditions, methodically optimizing for peak shape, retention, and resolution, and finally validating according to ICH guidelines, a reliable analytical method can be established. The transition from HPLC to UPLC can offer significant gains in efficiency, making it a valuable strategy for high-throughput environments. Furthermore, the use of chiral stationary phases allows for the critical assessment of enantiomeric purity, a key requirement in modern drug development.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (URL: [Link])

  • ICH Quality Guidelines. (URL: [Link])

  • Yao, Z., et al. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed. (URL: [Link])

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (URL: [Link])

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (URL: [Link])

  • Agilent Technologies. (2022). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. (URL: [Link])

  • Alispharm. (2023). UPLC vs HPLC: what is the difference? (URL: [Link])

  • Malysheva, S. V., et al. (2018). Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food. PubMed. (URL: [Link])

  • OuYang, X-K., et al. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. ResearchGate. (URL: [Link])

  • Chen, W-S., & Lo, Y-S. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. (URL: [Link])

  • Malysheva, S. V., et al. (2018). Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food. ResearchGate. (URL: [Link])

  • Malysheva, S. V., et al. (2017). Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food. sciensano.be. (URL: [Link])

  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. (URL: [Link])

  • Labcompare. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? (URL: [Link])

  • ResearchGate. (2023). Advances in High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Review Article. (URL: [Link])

  • Patsnap. (2025). HPLC vs UPLC: Resolution and Throughput Compared. (URL: [Link])

  • Wang, Z., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. PubMed. (URL: [Link])

  • Wang, Z., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. (URL: [Link])

  • Eurofins. Analytical Method Summaries. (URL: [Link])

  • Waters Corporation. A Systematic Approach Towards UPLC Methods Development. (URL: [Link])

  • Fountain, K. J., et al. Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development. LCGC International. (URL: [Link])

  • Usman, P. L., et al. (2020). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. (URL: [Link])

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (URL: [Link])

  • Gossen, M., et al. (2021). Comparison of Different Analytical Methods for the On-Site Analysis of Traces at Clandestine Drug Laboratories. MDPI. (URL: [Link])

Sources

Application

Chiral separation of 1-(3-Bromo-4-methoxyphenyl)ethanamine enantiomers

An Application Note and Protocol for the Chiral Separation of 1-(3-Bromo-4-methoxyphenyl)ethanamine Enantiomers Authored by: A Senior Application Scientist Introduction: The Criticality of Enantiomeric Purity 1-(3-Bromo-...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Chiral Separation of 1-(3-Bromo-4-methoxyphenyl)ethanamine Enantiomers

Authored by: A Senior Application Scientist

Introduction: The Criticality of Enantiomeric Purity

1-(3-Bromo-4-methoxyphenyl)ethanamine is a chiral primary amine that serves as a valuable building block in the synthesis of various biologically active molecules and active pharmaceutical ingredients (APIs). As with many chiral compounds, its enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1] Therefore, the ability to separate and quantify these enantiomers is of paramount importance in drug discovery, development, and quality control to ensure the safety and efficacy of the final product. This application note provides a detailed, field-proven protocol for the chiral separation of 1-(3-Bromo-4-methoxyphenyl)ethanamine enantiomers using High-Performance Liquid Chromatography (HPLC), a widely adopted and robust technique for this purpose.[2]

Strategic Approach to Chiral Method Development

The successful chiral separation of a primary amine like 1-(3-Bromo-4-methoxyphenyl)ethanamine hinges on selecting an appropriate Chiral Stationary Phase (CSP) and optimizing the mobile phase to maximize the differential interactions between the enantiomers and the CSP.[3][4] Our strategy focuses on a direct chromatographic approach, which avoids the need for derivatization, thus simplifying sample preparation and analysis.[3][4]

The Rationale Behind CSP Selection

For primary amines, polysaccharide-based and cyclofructan-based CSPs have demonstrated a high success rate.[5][6] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, offer a multitude of chiral recognition sites, including carbamate groups that can engage in hydrogen bonding, dipole-dipole, and π-π interactions with the analyte.[2][6] The aromatic ring and the primary amine of our target molecule make it an excellent candidate for resolution on these types of phases. Specifically, a cellulose-based CSP, such as cellulose tris(3,5-dimethylphenylcarbamate), is often a strong starting point for screening due to its broad enantioselectivity for aromatic compounds.[3][7]

Mobile Phase Design: The Key to Resolution

The choice of mobile phase is critical for modulating the retention and selectivity of the enantiomers. For polysaccharide-based CSPs, normal phase, polar organic, and reversed-phase modes can be employed.[6] Given the primary amine nature of the analyte, peak tailing can be a common issue due to strong interactions with residual silanols on the silica support. To counteract this, a small amount of a basic additive, such as diethylamine (DEA), is incorporated into the mobile phase.[8] This additive competes with the analyte for active sites on the stationary phase, leading to improved peak shape and resolution.

Experimental Workflow for Chiral Separation

The following diagram illustrates the systematic workflow for the chiral separation of 1-(3-Bromo-4-methoxyphenyl)ethanamine enantiomers.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Prepare 1 mg/mL racemic standard in mobile phase MobilePhasePrep Prepare Mobile Phase: Hexane/Isopropanol/DEA (80:20:0.1, v/v/v) Equilibration Equilibrate Column: Cellulose tris(3,5-dimethylphenylcarbamate) with mobile phase for 30 min MobilePhasePrep->Equilibration Flow Injection Inject 5 µL of sample Equilibration->Injection Separation Isocratic Elution at 1.0 mL/min Injection->Separation Detection UV Detection at 230 nm Separation->Detection Integration Integrate Enantiomer Peaks Detection->Integration Chromatogram Calculation Calculate Resolution (Rs), Selectivity (α), and Enantiomeric Excess (% ee) Integration->Calculation

Caption: A flowchart of the chiral HPLC separation process.

Detailed Protocol: Chiral HPLC Separation

This protocol outlines the steps for the enantioselective separation of 1-(3-Bromo-4-methoxyphenyl)ethanamine.

Materials and Reagents
  • Racemic 1-(3-Bromo-4-methoxyphenyl)ethanamine

  • HPLC-grade Hexane

  • HPLC-grade Isopropanol (IPA)

  • Diethylamine (DEA), HPLC grade

  • Chiral HPLC Column: Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm

Instrumentation
  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions
ParameterValueRationale
Mobile Phase Hexane:Isopropanol:DEA (80:20:0.1, v/v/v)A standard normal phase condition for polysaccharide CSPs. IPA acts as the polar modifier, and DEA improves peak shape for the basic amine analyte.[8]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column to ensure good efficiency.[8]
Column Temp. 25 °CA constant temperature ensures reproducible retention times.[9]
Injection Vol. 5 µLA small injection volume minimizes band broadening.
Detection UV at 230 nmThe phenyl group provides strong UV absorbance in this region.
Standard Preparation
  • Accurately weigh and dissolve an appropriate amount of racemic 1-(3-Bromo-4-methoxyphenyl)ethanamine in the mobile phase to achieve a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Procedure
  • System Equilibration: Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.[9]

  • Injection: Inject 5 µL of the prepared standard solution onto the column.

  • Data Acquisition: Acquire data for a sufficient time to allow for the elution of both enantiomer peaks.

Expected Results and Data Analysis

A successful separation will yield two well-resolved peaks corresponding to the two enantiomers. The following table presents hypothetical but realistic data for a successful separation.

ParameterEnantiomer 1Enantiomer 2Acceptance Criteria
Retention Time (t_R) ~ 8.5 min~ 9.8 mink' between 2 and 10[8]
Peak Area ~ 50%~ 50%Equal for a racemic mixture
Asymmetry (A_s) 1.11.2< 1.5 for good peak shape
Resolution (R_s) \multicolumn{2}{c}{> 2.0}R_s ≥ 1.5 for baseline separation[8]
Selectivity (α) \multicolumn{2}{c}{~ 1.15}α > 1.1 for good separation

Method Optimization and Troubleshooting

  • Poor Resolution: If the resolution is less than 1.5, consider decreasing the percentage of isopropanol in the mobile phase to increase retention and potentially improve selectivity. Alternatively, decreasing the column temperature may enhance chiral recognition.[9]

  • Peak Tailing: If peak asymmetry is high, slightly increase the concentration of DEA in the mobile phase (e.g., to 0.2%).

  • Long Analysis Time: If retention times are excessively long, increase the percentage of isopropanol in the mobile phase.

Alternative and Complementary Techniques

While HPLC is a powerful tool, other techniques can also be employed for the chiral separation of 1-(3-Bromo-4-methoxyphenyl)ethanamine.

  • Supercritical Fluid Chromatography (SFC): SFC is often faster and uses less organic solvent than HPLC, making it a "greener" alternative. Polysaccharide-based CSPs are also highly effective in SFC.[10]

  • Classical Resolution via Diastereomeric Salt Formation: This technique involves reacting the racemic amine with a chiral acid (e.g., tartaric acid or mandelic acid) to form diastereomeric salts.[11][12] These salts can then be separated by crystallization due to their different solubilities. This method is particularly useful for preparative scale separations.[11][12]

The logical relationship for choosing a separation method is depicted below.

G cluster_main Chiral Separation Strategy cluster_hplc Chromatographic Method Development Analyte Racemic 1-(3-Bromo-4-methoxyphenyl)ethanamine Method Separation Method? Analyte->Method HPLC Analytical Scale: HPLC/SFC Method->HPLC Analytical Quantification Classical Preparative Scale: Diastereomeric Salt Crystallization Method->Classical Bulk Separation CSP Select CSP: Polysaccharide-based HPLC->CSP MobilePhase Optimize Mobile Phase: Normal Phase with Basic Additive CSP->MobilePhase Optimization Fine-tune for Resolution & Peak Shape MobilePhase->Optimization

Caption: Decision tree for chiral separation method selection.

Conclusion

This application note provides a robust and reliable HPLC method for the chiral separation of 1-(3-Bromo-4-methoxyphenyl)ethanamine enantiomers. The use of a cellulose-based chiral stationary phase with a normal phase mobile phase containing a basic additive offers excellent resolution and peak shape. This method is suitable for quality control and research applications where the accurate determination of enantiomeric purity is essential.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Chiral HPLC Analysis of 1-Amino-2-methyl-4-phenylbutan-2-ol Enantiomers.
  • Academia.edu. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • LCGC International. (2020, November 11). Chiral Separations.
  • Columnex LLC. (n.d.). Chiral HPLC and SFC Columns.
  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
  • Phenomenex. (n.d.). Advantages of using immobilized stationary phases in chiral separations.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Chromatography Today. (n.d.). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS.
  • MilliporeSigma. (n.d.). 1-[3-Bromo-4-(2-methoxy-ethoxy)-phenyl]-ethylamine.
  • LCGC International. (2020, November 12). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • ResearchGate. (2026, February 25). A Simple and Efficient Synthesis of (S)- and (R)-1-(3-Methoxyphenyl) Ethylamine.
  • 摩熵化学. (n.d.). (1S)-1-(3-bromo-4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine.
  • PMC. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • PubChem. (n.d.). 2-(3-Bromo-4-methoxyphenyl)ethan-1-amine.
  • Asian Journal of Chemistry. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology.
  • ChemicalBook. (n.d.). 1-(3-bromo-4-methoxyphenyl)ethanamine hydrochloride Supplier.
  • PubChem. (n.d.). 1-(3-Bromo-4-methoxyphenyl)ethanone.
  • Benchchem. (n.d.). Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine.
  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches.
  • PMC. (n.d.). Scalable and sustainable synthesis of chiral amines by biocatalysis.
  • Onyx Scientific. (n.d.). Chiral Resolution Screening.
  • MDPI. (2021, May 23). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods.

Sources

Method

Application Note: Synthesis of Novel 1,3,4-Thiadiazole Scaffolds from 1-(3-Bromo-4-methoxyphenyl)ethanamine

For: Researchers, scientists, and drug development professionals. Introduction: The Versatile 1,3,4-Thiadiazole Core in Modern Drug Discovery The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, fo...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatile 1,3,4-Thiadiazole Core in Modern Drug Discovery

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Its derivatives have shown promise as antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents.[1][2] The unique electronic properties of the thiadiazole ring, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive bioisostere for other functional groups in drug design. This application note provides a detailed protocol for the synthesis of novel 1,3,4-thiadiazole derivatives utilizing 1-(3-Bromo-4-methoxyphenyl)ethanamine as a readily accessible starting material. The described synthetic strategy involves a two-step process: the formation of a key thiosemicarbazide intermediate, followed by an acid-catalyzed cyclization to yield the desired 1,3,4-thiadiazole.

Synthetic Strategy: A Two-Step Approach to Novel 1,3,4-Thiadiazoles

The synthesis commences with the conversion of the primary amine, 1-(3-Bromo-4-methoxyphenyl)ethanamine, into a 4-substituted thiosemicarbazide. This transformation is crucial as the thiosemicarbazide moiety provides the necessary atoms for the subsequent formation of the 1,3,4-thiadiazole ring. A common and effective method for this conversion involves the reaction of the primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then reacted with hydrazine hydrate.[3]

The resulting N-substituted thiosemicarbazide is then subjected to cyclization. Acid-catalyzed dehydration is a widely employed and efficient method for the synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide precursors.[4] Concentrated sulfuric acid is a common choice of reagent for this step, facilitating the intramolecular cyclization and dehydration to form the stable aromatic thiadiazole ring.

Experimental Workflow

Synthesis_Workflow cluster_0 Step 1: Thiosemicarbazide Synthesis cluster_1 Step 2: 1,3,4-Thiadiazole Formation A 1-(3-Bromo-4-methoxyphenyl)ethanamine C Intermediate Dithiocarbamate Salt A->C Reaction B Carbon Disulfide (CS2) Ammonia Solution B->C E 4-[1-(3-Bromo-4-methoxyphenyl)ethyl]thiosemicarbazide C->E Reaction D Hydrazine Hydrate D->E F 4-[1-(3-Bromo-4-methoxyphenyl)ethyl]thiosemicarbazide H 5-R-N-[1-(3-Bromo-4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine F->H Cyclization G Carboxylic Acid (R-COOH) Conc. H2SO4 G->H Cyclization_Mechanism A Thiosemicarbazide C Nucleophilic attack by N4 A->C B Carboxylic Acid (Protonated Carbonyl) B->C D Tetrahedral Intermediate C->D Forms C-N bond E Proton Transfer D->E F Dehydration E->F G Cyclized Intermediate F->G Loss of H2O H Proton Transfer & Tautomerization G->H I 2-Amino-1,3,4-thiadiazole H->I Aromatization

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 1-(3-Bromo-4-methoxyphenyl)ethanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 1-(3-Bromo-4-methoxyphenyl)ethanamine. This primary amine is a critical buil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 1-(3-Bromo-4-methoxyphenyl)ethanamine. This primary amine is a critical building block in drug development, but its synthesis from 3-bromo-4-methoxyacetophenone is notoriously prone to yield-killing side reactions.

The presence of the meta-bromo group introduces significant chemoselectivity challenges, while the steric hindrance of the acetophenone methyl group slows down intermediate formation. This guide deconstructs the mechanistic pitfalls of this reaction and provides self-validating, field-proven protocols to maximize your yield.

Mechanistic Workflow & Yield Loss Pathways

To improve yield, we must first map the causality of our failures. The synthesis generally proceeds via two main routes: Direct Reductive Amination or Oxime Reduction. The diagram below illustrates these pathways, explicitly highlighting where standard conditions (like Pd/C hydrogenation) cause catastrophic yield loss.

SynthesisWorkflow Ketone 3-Bromo-4-methoxyacetophenone Imine Imine Intermediate Ketone->Imine NH3 / Ti(OiPr)4 Oxime Oxime Intermediate Ketone->Oxime NH2OH·HCl Amine1 Target Amine (1-(3-Bromo-4-methoxyphenyl)ethanamine) Imine->Amine1 NaBH4 Dimer Secondary Amine Dimer (Over-alkylation) Imine->Dimer Excess Ketone Debrom1 Debrominated Amine Imine->Debrom1 H2, Pd/C Amine2 Target Amine (1-(3-Bromo-4-methoxyphenyl)ethanamine) Oxime->Amine2 Zn / AcOH Debrom2 Debrominated Amine Oxime->Debrom2 H2, Pd/C

Workflow of 1-(3-Bromo-4-methoxyphenyl)ethanamine synthesis highlighting yield loss pathways.

Troubleshooting FAQs

Q1: I am losing over 40% of my yield to a debrominated byproduct. Why is this happening, and how do I stop it?

The Causality: If you are using catalytic hydrogenation (e.g., H2​ with Palladium on Carbon) to reduce your imine or oxime, you are inducing hydrogenolysis of the aryl-bromide bond. Palladium readily undergoes oxidative addition into the weak C(sp2)−Br bond. Subsequent reductive elimination in the presence of hydrogen yields the debrominated arene and HBr. The Solution: Abandon Pd/C for this specific substrate.

  • If using the Oxime route: Switch to a dissolving metal reduction using Zinc dust in glacial acetic acid (Zn/AcOH). This method is highly chemoselective; it reduces the N−O and C=N bonds via single-electron transfer (SET) without providing the transition metal center required for aryl-halide insertion.

  • If using Reductive Amination: Utilize hydride donors like Sodium Borohydride ( NaBH4​ ) or Sodium Cyanoborohydride ( NaBH3​CN ), which are completely inert toward aryl bromides[1].

Q2: My LC-MS shows a massive peak for a secondary amine dimer. How do I prevent over-alkylation?

The Causality: During reductive amination, the newly formed primary amine (1-(3-Bromo-4-methoxyphenyl)ethanamine) is more nucleophilic than the ammonia starting material. This is due to the electron-donating inductive (+I) effect of the newly attached alkyl group. The primary amine outcompetes ammonia, attacking unreacted ketone to form an iminium ion, which is then reduced to a secondary amine dimer. The Solution: You must manipulate the reaction kinetics. First, use a massive molar excess of your ammonia source (e.g., 10 equivalents of ammonium acetate). Second, use Titanium(IV) isopropoxide ( Ti(O−i−Pr)4​ )[2]. Ti(O−i−Pr)4​ acts as a Lewis acid and a water scavenger, rapidly driving the equilibrium entirely to the primary imine before you add the reducing agent. By ensuring no free ketone remains when the reductant is added, you eliminate the pathway for dimerization[1].

Q3: The conversion of my starting ketone to the oxime/imine is painfully slow and stalls at 60%. Why?

The Causality: 3-Bromo-4-methoxyacetophenone is a deactivated electrophile. The electron-withdrawing inductive effect of the meta-bromo group competes with the resonance donation of the methoxy group, but more importantly, the adjacent methyl group creates steric hindrance that impedes nucleophilic attack at the carbonyl carbon. The Solution: For imine formation, standard Dean-Stark conditions are insufficient. You must use Ti(O−i−Pr)4​ . The highly oxophilic Titanium coordinates to the carbonyl oxygen, drastically increasing the electrophilicity of the carbonyl carbon. As the amine attacks, Titanium irreversibly binds the leaving oxygen to form stable TiO2​ precipitates, thermodynamically forcing the reaction to completion[2].

Quantitative Comparison of Reduction Strategies

To make data-driven decisions, refer to the table below summarizing the experimental outcomes of various reductive strategies applied to 3-bromo-aryl ketones.

Synthetic RouteReagentsDebromination RiskDimerization RiskTypical YieldVerdict
Reductive Amination NH3​ , H2​ , Pd/CCritical (>40%) Moderate20 - 30%❌ Avoid
Reductive Amination NH4​OAc , NaBH3​CN NoneHigh45 - 55%⚠️ Sub-optimal
Reductive Amination NH3​ , Ti(O−i−Pr)4​ , NaBH4​ NoneLow (<5%) 85 - 92% Recommended
Oxime Reduction NH2​OH , then H2​ , Pd/CCritical (>50%) None15 - 25%❌ Avoid
Oxime Reduction NH2​OH , then Zn / AcOHNoneNone80 - 88% Recommended

Validated Experimental Protocols

Below are two self-validating protocols optimized specifically for preserving the aryl-bromide bond while maximizing primary amine yield.

Protocol A: Titanium-Mediated Reductive Amination (Highest Yield)

This protocol utilizes the Bhattacharyya method, adapted for primary amine synthesis.[1]

Step 1: Imine Formation

  • In a flame-dried flask under inert atmosphere ( N2​ ), dissolve 3-bromo-4-methoxyacetophenone (1.0 eq, 10 mmol) in absolute ethanol (20 mL).

  • Add a solution of ammonia in ethanol (2.0 M, 5.0 eq, 50 mmol).

  • Dropwise, add Titanium(IV) isopropoxide (2.0 eq, 20 mmol).

  • Stir the reaction at room temperature for 10–12 hours. Mechanistic check: The solution will turn cloudy as TiO2​ begins to form, indicating successful dehydration and imine formation.

Step 2: Reduction 5. Cool the flask to 0 °C using an ice bath. 6. Carefully add Sodium Borohydride ( NaBH4​ ) (1.5 eq, 15 mmol) in small portions to manage hydrogen evolution. 7. Stir for an additional 4 hours, allowing the reaction to warm to room temperature.

Step 3: Workup (Critical for Yield Recovery) 8. The Titanium Trap: Quenching with pure water creates a gelatinous TiO2​ emulsion that traps your product and is impossible to filter. Instead, quench the reaction by adding 10 mL of aqueous Ammonium Hydroxide ( NH4​OH , 28%). 9. Stir vigorously for 15 minutes. The precipitate will transition from a gel to a granular, white solid. 10. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (3 x 30 mL). 11. Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under vacuum to yield the pure primary amine.

Protocol B: Oxime Reduction via Zinc/Acetic Acid (Highly Chemoselective)

Use this if you already have the oxime intermediate or wish to avoid Titanium reagents.

Step 1: Reduction

  • Dissolve 3-bromo-4-methoxyacetophenone oxime (1.0 eq, 10 mmol) in glacial acetic acid (25 mL).

  • Cool the solution to 15 °C (Zinc reduction is exothermic).

  • Add activated Zinc dust (4.0 eq, 40 mmol) portion-wise over 30 minutes to maintain the temperature below 30 °C.

  • Stir at room temperature for 3 hours. Monitor by TLC (disappearance of the oxime spot).

Step 2: Workup (Critical for Zinc Salt Removal) 5. Filter the unreacted Zinc dust through a sintered glass funnel. Do not discard the filtrate. 6. Concentrate the acetic acid filtrate under reduced pressure to roughly 25% of its original volume. 7. The Zincate Trap: If you simply neutralize the solution, Zinc Acetate will precipitate and trap your amine. Instead, pour the concentrated mixture into 50 mL of crushed ice and strongly basify to pH > 12 using 10M NaOH . 8. Mechanistic check: The initial white precipitate of Zn(OH)2​ will redissolve into the aqueous layer as the soluble zincate ion [Zn(OH)4​]2− . 9. Extract the free amine with Dichloromethane (3 x 30 mL). 10. Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate to yield the target amine.

References

  • Bhattacharyya, S. (1995). "Reductive alkylation of dimethylamine using titanium(IV) isopropoxide and sodium borohydride: an efficient, safe, and convenient method for the synthesis of N,N-dimethylated tertiary amines." The Journal of Organic Chemistry, 60(15), 4928–4929. URL:[Link]

  • Neidigh, K. A., Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998). "Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532. URL:[Link]

  • Margaretha, P. (2010). "The 'one-pot' reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine." Science of Synthesis, 40.1.1.1.2.2.1.4.1. URL:[Link]

Sources

Optimization

Identifying and minimizing side reactions in 1-(3-Bromo-4-methoxyphenyl)ethanamine synthesis

Welcome to the dedicated technical support guide for the synthesis of 1-(3-bromo-4-methoxyphenyl)ethanamine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 1-(3-bromo-4-methoxyphenyl)ethanamine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we will delve into the common challenges, side reactions, and optimization strategies to ensure a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 1-(3-bromo-4-methoxyphenyl)ethanamine?

A1: The most prevalent and industrially scalable method is the reductive amination of the corresponding ketone, 3-bromo-4-methoxyacetophenone. This transformation is typically achieved through several methods, including the Leuckart-Wallach reaction, or by using hydride reducing agents like sodium borohydride or sodium cyanoborohydride in the presence of an ammonia source.[1][2][3]

Q2: Why is the Leuckart-Wallach reaction a common choice for this synthesis?

A2: The Leuckart-Wallach reaction is a robust method for the reductive amination of ketones using formamide or ammonium formate as both the nitrogen and hydride source.[4][5] It is often favored for its operational simplicity and cost-effectiveness, as it doesn't require expensive metal catalysts or highly reactive and sensitive hydride reagents.[5][6]

Q3: What is the primary mechanism of the reductive amination in this context?

A3: The reaction proceeds via a two-step mechanism. First, the ketone (3-bromo-4-methoxyacetophenone) reacts with an amine source (like ammonia from ammonium formate) to form an intermediate imine. Subsequently, this imine is reduced to the target primary amine, 1-(3-bromo-4-methoxyphenyl)ethanamine. The reducing agent is typically a hydride source, which in the case of the Leuckart-Wallach reaction is formic acid or a formate salt.[3][7]

Q4: Are there any specific safety precautions to consider during this synthesis?

A4: Yes. When using sodium cyanoborohydride, it is crucial to work in a well-ventilated fume hood as it can release toxic hydrogen cyanide gas, especially under acidic conditions.[1][2] The Leuckart-Wallach reaction is typically performed at elevated temperatures and can generate pressure from the release of carbon dioxide, so appropriate pressure-rated equipment should be used.[6][7] Standard personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

Troubleshooting Guide: Side Reactions and Minimization

The synthesis of 1-(3-bromo-4-methoxyphenyl)ethanamine is not without its challenges. Below is a detailed guide to identifying and mitigating common side reactions.

Observed Problem Potential Cause(s) Proposed Solution(s) & Scientific Rationale
Low yield of the desired primary amine. 1. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivation of the reducing agent. 2. Formation of N-formyl intermediate: In the Leuckart-Wallach reaction, the reaction can sometimes stall at the N-formyl amide stage, which requires a subsequent hydrolysis step to yield the free amine.[4][5]1. Optimize reaction conditions: Increase the reaction time and/or temperature. Ensure the reducing agent is fresh and added in appropriate stoichiometry. For hydride reductions, monitor the reaction by TLC or LC-MS to confirm the consumption of the starting ketone. 2. Incorporate a hydrolysis step: If using the Leuckart-Wallach method, after the initial reaction, add an acidic or basic workup to hydrolyze the N-formyl intermediate to the desired primary amine.[4]
Presence of a significant amount of the corresponding alcohol (1-(3-bromo-4-methoxyphenyl)ethanol). Reduction of the starting ketone: The reducing agent can directly reduce the ketone starting material to the corresponding secondary alcohol. This is a common side reaction, especially with powerful reducing agents like sodium borohydride if the imine formation is slow.[8]1. Use a milder or more selective reducing agent: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are generally more selective for the reduction of the imine over the ketone, especially at slightly acidic pH.[1][2][9] 2. Promote imine formation: Ensure efficient imine formation before the addition of the reducing agent. This can be achieved by using a high concentration of the ammonia source and, in some cases, a dehydrating agent.
Formation of a secondary amine byproduct (di-[1-(3-bromo-4-methoxyphenyl)ethyl]amine). Over-alkylation: The newly formed primary amine product can react with another molecule of the starting ketone to form a new imine, which is then reduced to a secondary amine. This is more likely if there is an excess of the ketone relative to the ammonia source.1. Use a large excess of the ammonia source: Employing a significant excess of ammonium formate or ammonia will favor the reaction of the ketone with the external amine source over the newly formed primary amine product. 2. Control the stoichiometry: Carefully control the addition of the ketone to the reaction mixture to avoid a high concentration of the ketone in the presence of the product.
Debromination of the aromatic ring. Harsh reaction conditions: The bromo-substituent on the aromatic ring can be susceptible to reduction under certain conditions, particularly with some catalytic hydrogenation methods or with very strong reducing agents at high temperatures.1. Avoid harsh reducing conditions: If using catalytic hydrogenation, select a catalyst and conditions known to be compatible with aryl bromides. For hydride reductions, avoid excessively high temperatures. The Leuckart-Wallach reaction is generally compatible with aryl halides.

Visualizing the Reaction and Troubleshooting

Reductive Amination Pathway and Key Side Reactions

Ketone 3-Bromo-4-methoxyacetophenone Imine Intermediate Imine Ketone->Imine + Ammonia - H2O Alcohol 1-(3-Bromo-4-methoxyphenyl)ethanol (Side Product) Ketone->Alcohol + [H-] (Direct Reduction) Secondary_Amine Di-[1-(3-bromo-4-methoxyphenyl)ethyl]amine (Side Product) Ketone->Secondary_Amine Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine Product 1-(3-Bromo-4-methoxyphenyl)ethanamine (Desired Product) Imine->Product + [H-] (from Reducing Agent) Product->Secondary_Amine + Ketone - H2O + [H-] Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Product Reducing_Agent->Alcohol

Caption: Desired reaction pathway and potential side reactions.

Troubleshooting Workflow

Start Start Synthesis Analyze Analyze Crude Product (TLC, LC-MS, NMR) Start->Analyze Problem Problem Identified? Analyze->Problem Low_Yield Low Yield? Problem->Low_Yield Yes Purify Purify Product (Column Chromatography, Recrystallization) Problem->Purify No Alcohol_Impurity Alcohol Impurity? Low_Yield->Alcohol_Impurity No Optimize_Conditions Optimize Reaction Time/Temp Consider Hydrolysis Step Low_Yield->Optimize_Conditions Yes Secondary_Amine_Impurity Secondary Amine Impurity? Alcohol_Impurity->Secondary_Amine_Impurity No Change_Reductant Use Milder Reductant (e.g., NaBH3CN) Alcohol_Impurity->Change_Reductant Yes Excess_Ammonia Increase Excess of Ammonia Source Secondary_Amine_Impurity->Excess_Ammonia Yes Secondary_Amine_Impurity->Purify No Optimize_Conditions->Analyze Change_Reductant->Analyze Excess_Ammonia->Analyze End Pure Product Purify->End

Caption: A logical workflow for troubleshooting the synthesis.

Experimental Protocol: Reductive Amination using Sodium Borohydride

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 3-Bromo-4-methoxyacetophenone

  • Ammonium acetate

  • Methanol

  • Sodium borohydride

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-4-methoxyacetophenone (1.0 eq) and a large excess of ammonium acetate (e.g., 10-20 eq) in methanol.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.

  • Extraction: To the aqueous residue, add dichloromethane and saturated sodium bicarbonate solution. Separate the organic layer. Extract the aqueous layer with additional dichloromethane.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude amine can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine to prevent streaking).

References

Sources

Troubleshooting

Overcoming challenges in the purification of 1-(3-Bromo-4-methoxyphenyl)ethanamine

Technical Support Center: 1-(3-Bromo-4-methoxyphenyl)ethanamine Purification Target Audience: Researchers, synthetic chemists, and drug development professionals. Overview: 1-(3-Bromo-4-methoxyphenyl)ethanamine is a prim...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(3-Bromo-4-methoxyphenyl)ethanamine Purification

Target Audience: Researchers, synthetic chemists, and drug development professionals. Overview: 1-(3-Bromo-4-methoxyphenyl)ethanamine is a primary benzylic amine featuring a halogenated aromatic ring. Its structural properties present a trifecta of purification challenges: severe chromatographic streaking due to amine basicity, susceptibility to debromination during upstream synthesis, and the frequent necessity for chiral resolution. This guide provides field-proven, self-validating troubleshooting protocols to overcome these bottlenecks.

Section 1: Chromatographic Streaking & Tailing

Q: Why does 1-(3-Bromo-4-methoxyphenyl)ethanamine streak so severely on standard silica gel, and how can I achieve sharp elution bands?

A: The primary amine group is highly basic and acts as a strong hydrogen-bond donor and acceptor. Standard normal-phase silica gel contains acidic silanol groups (-SiOH) on its surface. When your basic amine interacts with these unshielded acidic sites, it causes non-linear adsorption isotherms, resulting in severe tailing, streaking across multiple fractions, and poor mass recovery[1].

To overcome this causality, you must chemically neutralize the active silanol sites using a basic modifier in your mobile phase[2]. Triethylamine (TEA) or ammonium hydroxide (NH₄OH) are the industry standards. By pre-coating the silica with a sacrificial base, the target amine interacts primarily with the solvent rather than the stationary phase[3].

G Silica Acidic Silanol Groups (Silica Gel) Amine 1-(3-Bromo-4-methoxyphenyl) ethanamine Silica->Amine Direct Interaction Silica->Amine Weakened Interaction (Post-TEA) Result1 Strong Adsorption (Severe Streaking) Amine->Result1 Result2 Silanol Neutralization (Sharp Elution Band) Amine->Result2 TEA Triethylamine (TEA) Modifier TEA->Silica Coats Active Sites

Mechanism of amine streaking on silica gel and its resolution via TEA modification.

Protocol 1: Basified Silica Gel Chromatography

  • Solvent Preparation: Prepare your desired mobile phase (e.g., Dichloromethane/Methanol). Add 1–2% (v/v) Triethylamine (TEA) to the mixture[2].

  • Self-Validation (TLC Check): Before running the column, run a TLC of your crude mixture using the basified solvent. Run a second plate sideways after the first run to check for on-plate decomposition[4]. If the spot remains tight and round, proceed.

  • Column Packing: Slurry-pack the silica gel using the basified mobile phase. This is critical: it pre-coats the acidic silanol groups before the sample is ever introduced.

  • Equilibration: Flush the packed column with 2–3 column volumes of the basified eluent to ensure complete neutralization of the stationary phase[1].

  • Loading & Elution: Dissolve the crude amine in a minimum amount of the basified eluent, load it, and run the column.

Section 2: Impurity Profiling (The Debromination Dilemma)

Q: My LC-MS shows a persistent M-79 impurity. How do I separate the debrominated byproduct from my target molecule?

A: If your synthetic route involved the reductive amination of 3-bromo-4-methoxyacetophenone using hydrogen and a metal catalyst (like Pd/C or Fe), hydrodehalogenation is a highly common competing side reaction[5]. This yields 1-(4-methoxyphenyl)ethanamine. Because both molecules are structurally identical except for the bromine atom, their polarities on normal-phase silica are nearly indistinguishable.

To separate them, you must abandon normal-phase polarity and instead exploit the lipophilicity (hydrophobicity) imparted by the heavy bromine atom using Reversed-Phase (C18) Chromatography[6].

Table 1: Physicochemical Comparison for Reversed-Phase Separation

CompoundMolecular WeightClogP (Approx.)Expected RP-C18 Retention
1-(4-Methoxyphenyl)ethanamine (Impurity)151.21 g/mol 1.2Elutes First (Less lipophilic)
1-(3-Bromo-4-methoxyphenyl)ethanamine (Target)230.10 g/mol 2.0Elutes Second (More lipophilic)

Protocol 2: Reversed-Phase C18 Purification

  • Column Selection: Utilize a pre-packed C18 flash column[6].

  • Mobile Phase Preparation: Use a gradient of Water (Solvent A) and Acetonitrile (Solvent B). Crucial Causality Step: Add 0.1% TEA or 10 mM Ammonium Bicarbonate to both solvents. Keeping the mobile phase basic ensures the amine remains in its unprotonated (free base) form, preventing it from riding the solvent front[3].

  • Gradient Execution: Start at 5% B and ramp to 60% B over 20 column volumes. The debrominated impurity will elute significantly earlier due to its lower hydrophobic surface area.

Section 3: Chiral Resolution (Isolating the Enantiomers)

Q: I need the enantiopure (S)-1-(3-Bromo-4-methoxyphenyl)ethanamine for downstream API development. What is the most reliable method for resolution?

A: While preparative chiral HPLC is viable for milligram scales, it is prohibitively expensive and difficult to scale. For bench-to-kilo scale, Enzymatic Kinetic Resolution (EKR) is the most robust method. For substituted phenylethylamines, EKR using Candida antarctica lipase B (CAL-B) offers exceptional enantioselectivity (E > 100)[7]. The enzyme selectively acylates the (R)-enantiomer, leaving the (S)-enantiomer untouched as a free amine, allowing for easy separation via standard acid/base extraction.

G Racemic Racemic Amine (R/S Mixture) Reaction Enzymatic Acylation (Kinetic Resolution) Racemic->Reaction Enzyme CAL-B Lipase + Ethyl Methoxyacetate Enzyme->Reaction R_Amide (R)-Amide (Acylated) Reaction->R_Amide S_Amine (S)-Amine (Unreacted) Reaction->S_Amine Separation Acid/Base Extraction (1M HCl) R_Amide->Separation Organic Layer S_Amine->Separation Aqueous Layer

Workflow for the enzymatic kinetic resolution of racemic amines using CAL-B.

Protocol 3: Enzymatic Kinetic Resolution via CAL-B

  • Reaction Setup: Dissolve the racemic 1-(3-Bromo-4-methoxyphenyl)ethanamine in an inert organic solvent (e.g., methyl tert-butyl ether).

  • Acyl Donor Addition: Add 1.5 equivalents of ethyl methoxyacetate. This acts as an activated acyl donor that drives the enzymatic reaction forward[7].

  • Enzyme Catalysis: Add immobilized CAL-B (e.g., Novozym 435) at a loading of 40–50 mg per mmol of substrate.

  • Incubation & Self-Validation: Stir the suspension at 40°C. Self-Validation: Monitor the reaction strictly via chiral GC or HPLC. Stop the reaction exactly when 50% conversion is reached (typically 24–48 hours) to ensure maximum enantiomeric excess (ee).

  • Filtration: Filter off the immobilized enzyme (which can be washed and reused). The filtrate now contains the unreacted (S)-amine and the acylated (R)-amide.

  • Acid/Base Extraction: Concentrate the filtrate, dissolve the residue in dichloromethane, and extract with 1M HCl. The basic (S)-amine protonates and partitions into the aqueous layer as a hydrochloride salt. The neutral (R)-amide remains in the organic layer.

  • Recovery: Basify the aqueous layer with 2M NaOH to pH > 10, and extract with fresh dichloromethane to recover the enantiopure (S)-1-(3-Bromo-4-methoxyphenyl)ethanamine.

References

  • Org Prep Daily. "Purifying amines on silica." Available at: [Link]

  • Reddit (r/chemhelp). "Chromotography with free amines?" Available at:[Link]

  • Reddit (r/chemistry). "Purification issues." Available at:[Link]

  • Teledyne ISCO. "RediSep C-18 reversed phase column Purification of primary amines." Available at: [Link]

  • National Institutes of Health (PMC). "The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst." Available at:[Link]

  • Organic & Biomolecular Chemistry. "Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine." Available at: [Link]

Sources

Optimization

Investigating the stability and degradation of 1-(3-Bromo-4-methoxyphenyl)ethanamine

Answering the user's request. Technical Support Center: 1-(3-Bromo-4-methoxyphenyl)ethanamine This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working wi...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.

Technical Support Center: 1-(3-Bromo-4-methoxyphenyl)ethanamine

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 1-(3-Bromo-4-methoxyphenyl)ethanamine. Its purpose is to provide expert-driven insights, troubleshooting protocols, and answers to frequently asked questions regarding the stability and degradation of this compound. The information herein is synthesized from established principles of aromatic amine chemistry and pharmaceutical stability testing to ensure scientific integrity and practical applicability.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for 1-(3-Bromo-4-methoxyphenyl)ethanamine?

A: Based on the general safety and handling guidelines for aromatic amines and related compounds, 1-(3-Bromo-4-methoxyphenyl)ethanamine should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[1] The amine functional group is susceptible to oxidation, which can be accelerated by exposure to air and light.[2] For long-term storage, refrigeration (2-8 °C) and an inert atmosphere (e.g., argon or nitrogen) are recommended. Always handle this compound inside a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[1]

Q2: What are the most likely degradation pathways for this molecule?

A: Aromatic amines are generally prone to degradation through several key pathways.[2][3] For 1-(3-Bromo-4-methoxyphenyl)ethanamine, the primary vulnerabilities are:

  • Oxidation: The lone pair of electrons on the nitrogen atom makes the amine group a prime target for oxidation. This can lead to the formation of N-oxides, imines, or more complex colored impurities.[3] Oxidizing agents, including atmospheric oxygen, can initiate these reactions.

  • Photodegradation: Exposure to UV or visible light can provide the energy needed to initiate degradation, often through radical mechanisms. This can lead to complex mixtures of byproducts.

  • Acid/Base Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions, especially at elevated temperatures, could potentially lead to cleavage of the methoxy group or other unforeseen reactions.

  • Debromination: Under certain reductive or photolytic conditions, the carbon-bromine bond could be cleaved, leading to the formation of the debrominated analogue.[4]

Q3: My sample of 1-(3-Bromo-4-methoxyphenyl)ethanamine has developed a yellow or brownish tint. Is it degraded?

A: A change in color, particularly to yellow or brown, is a strong visual indicator of degradation for many aromatic amines. This is often due to the formation of oxidized, polymeric, or conjugated impurities, which absorb light in the visible spectrum. While a color change suggests impurity formation, it does not provide quantitative information about the extent of degradation. The purity of the sample should be immediately verified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Q4: What is a "stability-indicating method," and why do I need one?

A: A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[5][6] Developing such a method is critical because it ensures that any measured decrease in the API concentration is due to actual degradation and not an analytical artifact. Forced degradation studies are essential for developing and validating these methods.[5][6]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

Symptoms: You observe one or more new peaks in the chromatogram of your sample that were not present in the reference standard or initial analysis.

Possible Causes & Troubleshooting Steps:

G start Start: Unexpected Peak Observed check_blank 1. Analyze a Solvent Blank Is the peak present? start->check_blank source_solvent Source: Contaminated Solvent/Mobile Phase. Action: Use fresh, high-purity solvents. check_blank->source_solvent Yes check_handling 2. Review Sample Handling Was the sample exposed to light, heat, or left on the benchtop? check_blank->check_handling No source_handling Source: In-situ Degradation. Action: Re-prepare sample, minimizing exposure. Use amber vials. check_handling->source_handling Yes check_standard 3. Re-analyze Reference Standard Is the peak present in the standard? check_handling->check_standard No source_standard Source: Degraded Reference Standard. Action: Qualify a new lot of the standard. check_standard->source_standard Yes conclusion Conclusion: Peak is likely a true degradant from the bulk material. check_standard->conclusion No

Caption: Troubleshooting flowchart for identifying the source of unexpected chromatographic peaks.

Expert Explanation: This systematic approach is designed to eliminate external factors before concluding that the compound itself has degraded. Contamination from solvents or improper handling during sample preparation are common sources of extraneous peaks. By ruling these out first, you can have higher confidence that any observed impurity is inherent to the sample lot.

Issue 2: Progressive Loss of Purity or Assay Value

Symptoms: The measured purity or concentration of 1-(3-Bromo-4-methoxyphenyl)ethanamine consistently decreases in subsequent analyses of the same batch over time.

Possible Causes & Solutions:

  • Inadequate Storage: The primary cause is often suboptimal storage conditions.

    • Solution: Immediately transfer an aliquot of the material to a container purged with an inert gas (argon or nitrogen), seal it tightly, and store it in a refrigerator (2-8 °C) protected from light. Re-analyze after a set period to see if the degradation rate has slowed.

  • Inherent Instability: The molecule may have limited intrinsic stability under ambient conditions.

    • Solution: Perform a forced degradation study (see protocol below) to rapidly identify the conditions (e.g., oxidation, light) that cause instability. This knowledge allows for the implementation of specific protective measures. For example, if the compound is highly susceptible to oxidation, all future handling and formulation work should be conducted under an inert atmosphere.[3]

  • Analytical Method Variability:

    • Solution: Ensure your analytical method is fully validated for precision and accuracy. Run a system suitability test before each analysis sequence, including replicate injections of a stable control standard. The relative standard deviation (RSD) should be within established limits (typically <2%) to ensure the variability is not from the instrument itself.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To intentionally degrade 1-(3-Bromo-4-methoxyphenyl)ethanamine under various stress conditions to identify potential degradation products and determine the intrinsic stability of the molecule. This is a prerequisite for developing a stability-indicating method.[6]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include an unstressed control sample stored under normal conditions. The goal is to achieve 5-20% degradation.[6]

Table 1: Forced Degradation Experimental Conditions

Stress ConditionReagent/ConditionIncubation Time & TemperatureQuenching/Neutralization Step
Acid Hydrolysis 0.1 M HCl24 hours at 60°CAdd 1 mL of 0.1 M NaOH
Base Hydrolysis 0.1 M NaOH24 hours at 60°CAdd 1 mL of 0.1 M HCl
Oxidation 3% H₂O₂24 hours at Room TempNone required (dilute before injection)
Thermal (Solid) Compound as solid powder48 hours at 80°CDissolve in solvent for analysis
Photolytic (Solution) Solution in quartz cuvetteExpose to ICH-specified light*Analyze directly

*ICH Q1B guideline for photostability testing recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis:

    • After the specified time, quench the reactions as described.

    • Dilute all samples (stressed, quenched, and control) to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

    • Analyze all samples using an HPLC-UV/DAD or LC-MS system.

Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradants). A photodiode array (PDA) detector is invaluable for assessing peak purity and determining if new peaks are spectrally different from the parent compound.[5]

G cluster_prep Preparation cluster_stress Stress Conditions prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation photo Photolytic (ICH Q1B) prep_stock->photo prep_control Prepare Unstressed Control analyze Analyze All Samples via HPLC-PDA/MS prep_control->analyze quench Quench / Neutralize Reactions acid->quench base->quench oxidation->analyze thermal Thermal (Solid, 80°C) thermal->analyze photo->analyze quench->analyze

Caption: General workflow for a forced degradation study.

Protocol 2: Starting Point for a Stability-Indicating HPLC-UV Method

Objective: To provide a robust starting point for an HPLC method capable of separating 1-(3-Bromo-4-methoxyphenyl)ethanamine from its potential degradation products.

ParameterRecommended ConditionRationale / Expertise
Column C18, 4.6 x 150 mm, 3.5 µmA C18 column provides excellent hydrophobic retention for aromatic compounds. The specified dimensions offer a good balance of resolution and analysis time.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase modifier that improves peak shape for amines by protonating them and minimizing tailing from silanol interactions on the column.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a preferred organic solvent for reverse-phase HPLC due to its low viscosity and UV transparency.
Gradient 10% B to 90% B over 20 minA gradient elution is essential in a stability-indicating method to ensure that both early-eluting polar degradants and late-eluting non-polar degradants are resolved from the parent peak.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection (UV) 230 nm and 280 nmThe methoxyphenyl moiety should have strong absorbance. Monitoring at multiple wavelengths helps in detecting impurities that may have different UV maxima.
Injection Vol. 10 µLStandard injection volume to avoid column overloading.

Method Validation Note: This method is a starting point. For full validation according to ICH Q2(R1) guidelines, you must assess specificity (using forced degradation samples), linearity, range, accuracy, precision, and robustness.

References

  • A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Aromatic Amines. Benchchem.
  • SAFETY DATA SHEET - 2-(3-Bromo-4-methoxyphenyl)ethylamine. Fisher Scientific.
  • ANALYTICAL METHOD SUMMARIES. United States Environmental Protection Agency.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025).
  • 1171612-59-1|1-(3-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride. BLDpharm.
  • KEGG Degradation of aromatic compounds - Reference pathway. Kanehisa Laboratories.
  • Forced degradation and impurity profiling. ScienceDirect.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass Laboratories.
  • 1-(3-bromo-4-methoxyphenyl)ethanamine hydrochloride Supplier. ChemicalBook.
  • Degradation studies of amines and alkanolamines during sour gas treatment process. SciSpace.
  • 1-[3-Bromo-4-(2-methoxy-ethoxy)-phenyl]-ethylamine. Merck.
  • 1-(4-Bromophenyl)-1-(3-methoxyphenyl)ethanamine. PubChem.
  • Analytical Methods. (2025). Royal Society of Chemistry.
  • 1-(3-bromo-4-methoxyphenyl)cyclohexan-1-amine. MilliporeSigma.
  • (1S)-1-(3-bromo-4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine. MCE.
  • 2-(3-Bromo-4-methoxyphenyl)ethan-1-amine. PubChem.
  • A Comparative Guide to Analytical Methods for 4'-Bromo-3-(3-methylphenyl)propiophenone. Benchchem.
  • Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). ResearchGate.
  • Nitrophenol Family Degradation Pathway (an/aerobic). (2008). Eawag-BBD.
  • Mechanistic analysis identifying reaction pathways for rapid reductive photodebromination of polybrominated diphenyl ethers usin. RSC Publishing.

Sources

Troubleshooting

Preventing racemization during the synthesis and handling of chiral 1-(3-Bromo-4-methoxyphenyl)ethanamine

Welcome to the Technical Support Center for the synthesis and handling of chiral 1-(3-Bromo-4-methoxyphenyl)ethanamine . As a highly functionalized chiral benzylic amine, this molecule is a critical building block in dru...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and handling of chiral 1-(3-Bromo-4-methoxyphenyl)ethanamine .

As a highly functionalized chiral benzylic amine, this molecule is a critical building block in drug development[1]. However, preserving its enantiomeric purity requires a deep understanding of its unique electronic properties. The presence of the electron-donating 4-methoxy group and the electron-withdrawing 3-bromo group creates a push-pull electronic environment that significantly alters the stability of the benzylic stereocenter compared to unsubstituted 1-phenylethylamine.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure zero loss of enantiomeric excess (ee) during your workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is 1-(3-Bromo-4-methoxyphenyl)ethanamine particularly sensitive to racemization? A: The sensitivity arises from the synergistic electronic effects of its aromatic substituents. The 4-methoxy group is strongly electron-donating via resonance (+R effect). If the amine is subjected to strongly acidic conditions, protonation of the amine can lead to reversible C-N bond cleavage, as the resulting benzylic carbocation is highly stabilized by the para-methoxy oxygen. Conversely, when the amine is protected with an electron-withdrawing group (e.g., Boc, Cbz, or an amide), the benzylic proton becomes significantly more acidic. The inductive electron-withdrawing effect (-I) of the 3-bromo group further increases this acidity, making the stereocenter susceptible to base-catalyzed deprotonation and subsequent racemization via an achiral enolate-like intermediate.

Q2: I observed a 15% drop in ee after a standard reductive amination. What caused this? A: Loss of ee during reductive amination is almost always caused by reversible imine formation (transamination) . If unreacted ketone starting material or trace aldehyde impurities are present, the chiral amine can form an imine. Under the reaction conditions, this imine can tautomerize to an achiral enamine, destroying the stereocenter before reducing back to the amine. Furthermore, if transition metal catalysts (like Pd, Ru, or Ir) are present from previous steps, they can actively catalyze this racemization via a dehydrogenation/re-hydrogenation pathway involving transient imine intermediates[2].

Q3: Does the choice of protecting group influence the risk of racemization? A: Yes, profoundly. Free primary amines rarely racemize under mild basic conditions because the benzylic proton is not sufficiently acidic. However, once converted to a carbamate (Boc/Cbz) or amide, the nitrogen lone pair is delocalized into the carbonyl, increasing the acidity of the adjacent benzylic C-H bond. If you use strong bases (e.g., NaH, KOtBu) to alkylate the protected amine, you risk deprotonating the benzylic position, leading to rapid racemization.

Part 2: Racemization Risk Matrix

To aid in experimental design, the following table summarizes the quantitative risk of racemization for 1-(3-Bromo-4-methoxyphenyl)ethanamine under various common laboratory conditions.

Reaction ConditionState of the AminePrimary Mechanism of RacemizationRisk LevelPreventative Action
Aqueous Acid (pH < 2, >60°C) Free Base (Ammonium salt)Reversible ionization (Carbocation formation)High Avoid prolonged heating in strong mineral acids. Use mild organic acids (e.g., AcOH) if needed.
Strong Base (e.g., NaH, LDA) Protected (Boc/Cbz/Amide)Benzylic deprotonationCritical Use weaker bases (K2CO3, Cs2CO3) or phase-transfer catalysis for N-alkylations.
Trace Ketones + Mild Acid Free BaseImine-Enamine tautomerizationModerate Ensure strict stoichiometric control; use scavengers (e.g., polymer-supported amines) to remove unreacted ketones.
Transition Metals (Pd, Ru, Ir) Free Base β -hydride elimination / Dehydrogenation[3]High Rigorous metal scavenging (e.g., SiliaMetS® Thiol) prior to isolation or heating[4].

Part 3: Mechanistic Pathways of Racemization

Understanding the exact molecular pathways that lead to stereocenter degradation is the first step in preventing it. The diagram below illustrates the two most common pathways: Metal-catalyzed dehydrogenation and Carbonyl-mediated tautomerization.

RacemizationMechanisms Start Enantiopure Amine (S)-Isomer MetalCat Trace Pd/Ru/Ir Dehydrogenation Start->MetalCat Catalyst Contamination Carbonyl Trace Ketone/Aldehyde Condensation Start->Carbonyl Impurities Imine1 Achiral Imine Intermediate MetalCat->Imine1 -H2 Racemic Racemic Amine (R/S Mixture) Imine1->Racemic Non-selective +H2 SchiffBase Chiral Schiff Base Carbonyl->SchiffBase -H2O Enamine Achiral Enamine Tautomer SchiffBase->Enamine Mild Acid/Base Tautomerization SchiffBase->Racemic Hydrolysis Enamine->SchiffBase Reversible

Caption: Primary racemization pathways for benzylic amines via metal catalysis and imine tautomerization.

Part 4: Validated Experimental Protocols

To ensure a self-validating system, every synthesis step involving this chiral amine must be paired with mild handling conditions and rigorous analytical monitoring.

Protocol A: Mild Boc-Protection of (S)-1-(3-Bromo-4-methoxyphenyl)ethanamine

Causality: This protocol utilizes a biphasic system with a mild inorganic base to prevent localized high-pH zones that could trigger benzylic deprotonation during the exothermic protection step.

  • Preparation: Dissolve 10.0 mmol of enantiopure (S)-1-(3-Bromo-4-methoxyphenyl)ethanamine in 20 mL of Dichloromethane (DCM).

  • Base Addition: Add 20 mL of a saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) solution. Do not use Triethylamine ( Et3​N ) or Diisopropylethylamine (DIPEA) if the starting amine has a compromised ee, as organic bases can sometimes facilitate trace tautomerization in the presence of impurities.

  • Reagent Addition: Cool the biphasic mixture to 0 °C in an ice bath. Slowly add a solution of Di-tert-butyl dicarbonate ( Boc2​O , 10.5 mmol) in 10 mL DCM dropwise over 15 minutes under vigorous stirring.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor completion via TLC (Hexane/EtOAc 7:3).

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2​SO4​ .

  • Isolation: Concentrate under reduced pressure at a bath temperature not exceeding 30 °C to yield the protected amine.

Protocol B: Chiral HPLC Analysis for Enantiomeric Excess (ee)

Causality: Benzylic amines can interact strongly with residual silanols on silica-based chiral stationary phases, leading to peak tailing and inaccurate integration. The addition of a basic modifier (diethylamine) suppresses these interactions, ensuring sharp peaks and reliable ee validation.

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90 : 10 : 0.1, v/v/v). Note: The 0.1% DEA is critical to prevent peak tailing of the free amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm and 280 nm.

  • Sample Prep: Dissolve 1 mg of the amine in 1 mL of the mobile phase. Do not use pure chlorinated solvents for sample injection as they can disrupt the chiral stationary phase equilibrium.

  • Validation: Always inject a known racemic standard of 1-(3-Bromo-4-methoxyphenyl)ethanamine first to establish baseline resolution and retention times for the (R) and (S) enantiomers.

Part 5: Safe Handling and Storage Workflow

Proper storage is just as critical as proper synthesis. Free benzylic amines can slowly degrade and form trace imines with atmospheric carbon dioxide (forming carbamates) or oxidize over time, creating a micro-environment conducive to slow racemization.

HandlingWorkflow Synthesis 1. Synthesis / Isolation Keep Temp < 30°C Workup 2. Aqueous Workup Maintain pH 8-9 Synthesis->Workup Quench Purification 3. Purification Avoid Acidic Silica Workup->Purification Extract & Dry SaltFormation 4. Salt Formation (Optional) Precipitate as HCl salt Purification->SaltFormation Stabilize Storage 5. Long-Term Storage Argon Atmosphere, -20°C Purification->Storage Free Base SaltFormation->Storage Highly Stable

Caption: Recommended workflow for the isolation, purification, and long-term storage of chiral benzylic amines.

Pro-Tip for Storage: If you do not need the free base immediately, convert it to the hydrochloride or tartrate salt. The protonated ammonium salt cannot participate in imine-enamine tautomerization and is highly resistant to oxidation, effectively "locking" the stereocenter indefinitely.

References

  • Kwan, M. H. T., Pokar, N. P. B., Good, C., & Blacker, J. (2020). Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemization. Tetrahedron. [Link]

  • Pàmies, O., Éll, A. H., Samec, J. S. M., Hermanns, N., & Bäckvall, J. E. (2002). An efficient and mild ruthenium-catalyzed racemization of amines: application to the synthesis of enantiomerically pure amines. PubMed.[Link]

  • Blacker, J., et al. (2025). Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. ResearchGate.[Link]

  • ChemRxiv Authors. (2022). Intermolecular Enantioselective Benzylic C(sp3)-H Amination via Cationic Copper Catalysis. ChemRxiv.[Link]

Sources

Optimization

Amine Alkylation Support Center: Troubleshooting Guides &amp; FAQs

Welcome to the Technical Support Center for Amine Synthesis. As drug development heavily relies on the precise construction of C–N bonds, amine alkylation remains a fundamental yet notoriously challenging transformation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amine Synthesis. As drug development heavily relies on the precise construction of C–N bonds, amine alkylation remains a fundamental yet notoriously challenging transformation. Direct alkylation often suffers from poor selectivity, resulting in complex mixtures of mono-, di-, and tri-alkylated products.

This guide is engineered for researchers and scientists to diagnose low yields, understand the mechanistic causality behind reaction failures, and implement field-proven, self-validating protocols to achieve high-yielding, selective amine synthesis.

Diagnostic Workflow: Troubleshooting Low Yields

AmineAlkylationTroubleshooting Start Low Yield in Amine Alkylation Q1 Is LC-MS showing polyalkylated mass? Start->Q1 A1_Yes Over-alkylation: Switch to Reductive Amination or Gabriel Synthesis Q1->A1_Yes Yes Q2 Is starting material mostly unreacted? Q1->Q2 No A2_Yes Poor Reactivity: Optimize Base (Cs2CO3) or Use NaI Catalyst Q2->A2_Yes Yes Q3 Are alkene byproducts detected? Q2->Q3 No A3_Yes E2 Elimination: Lower Temp or Change Leaving Group Q3->A3_Yes Yes

Decision tree for troubleshooting low yields in amine alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize a secondary amine via direct alkylation of a primary amine with an alkyl halide, but my LC-MS shows a complex mixture of mono-, di-, and tri-alkylated products. Why is this happening? A1: This is the classic "runaway train" effect of direct amine alkylation[1]. The causality lies in the inductive effect of alkyl groups: when a primary amine is alkylated, the newly attached carbon chain donates electron density to the nitrogen atom. This makes the resulting secondary amine more nucleophilic than the starting primary amine[2]. Consequently, the secondary amine competes aggressively for the remaining alkyl halide, leading to uncontrolled over-alkylation and the formation of tertiary amines and quaternary ammonium salts[2],[1]. Solution: Abandon direct alkylation for this transformation. Instead, utilize Reductive Amination . By condensing the primary amine with a carbonyl compound to form an imine, you limit the reaction to a single alkylation event, as imines only form once on a given amine[3],[4].

Q2: I need to synthesize a primary amine directly from ammonia and an alkyl halide, but my yields are abysmal. What is the best alternative? A2: Direct alkylation of ammonia is notoriously difficult to control and typically yields a statistical mixture of primary, secondary, and tertiary amines[2]. Solution: Employ the Gabriel Synthesis . This method uses the potassium salt of phthalimide as an ammonia surrogate[2]. The bulky, resonance-stabilized phthalimide nitrogen acts as a nucleophile to attack the alkyl halide, but crucially, the resulting N-alkylated phthalimide is non-nucleophilic and cannot react further[2]. A final hydrolysis or hydrazinolysis step liberates the pure primary amine[5],[2]. Alternatively, modern methods utilizing N-aminopyridinium salts have emerged as excellent ammonia surrogates for self-limiting alkylation[6].

Q3: My direct alkylation reaction shows mostly unreacted starting material. I am using K₂CO₃ in acetonitrile at room temperature. How can I drive the reaction to completion? A3: Poor reactivity is often due to either steric hindrance or an insufficiently electrophilic alkylating agent (e.g., an alkyl chloride). Solution:

  • In situ Finkelstein Catalysis: Add a catalytic amount of sodium iodide (NaI) (0.1–0.2 eq). The iodide ion acts as a nucleophilic catalyst, temporarily converting the alkyl chloride/bromide into a highly reactive alkyl iodide.

  • Base/Solvent Optimization: Switch to Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF. The larger atomic radius of the cesium cation results in a weaker ion pair with the carbonate, providing a "naked," highly reactive carbonate anion that better deprotonates the amine.

Q4: I increased the temperature to drive the alkylation, but now I'm seeing alkene byproducts. How do I balance reactivity and elimination? A4: Alkyl halides (particularly secondary and tertiary halides) are highly prone to E2 elimination under basic conditions. At elevated temperatures, the amine or the inorganic base acts as a Brønsted base rather than a nucleophile, abstracting a beta-hydrogen and kicking off the halide. Solution: Lower the reaction temperature. If the reaction stalls at lower temperatures, you must switch to a better leaving group (e.g., triflate) or bypass alkyl halides entirely by using reductive amination[3].

Quantitative Method Comparison

To aid in route scouting, the following table summarizes the expected outcomes and limitations of various amine synthesis strategies based on empirical laboratory data.

Synthesis MethodReagentsTarget ProductTypical YieldOver-alkylation RiskPrimary Limitation
Direct Alkylation Amine + Alkyl Halide + BaseTertiary / Quaternary10–30% (for 1°/2°)Critical Uncontrollable polyalkylation[1].
Reductive Amination Amine + Aldehyde/Ketone + NaBH(OAc)₃Secondary / Tertiary75–95%None Requires available carbonyl precursor[2].
Gabriel Synthesis Phthalimide + Alkyl Halide + HydrazinePrimary Only70–90%None Harsh deprotection step; incompatible with sensitive functional groups[2].
Self-Limiting Alkylation N-aminopyridinium saltsSecondary24–87%None Requires synthesis of specific pyridinium precursors[6].

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol A: Highly Selective Mono-Alkylation via Reductive Amination (One-Pot)

This protocol utilizes Sodium triacetoxyborohydride (NaBH(OAc)₃), a mild reducing agent that selectively reduces imines in the presence of unreacted aldehydes/ketones, preventing the formation of undesired alcohol byproducts[3],[4].

Step 1: Imine Formation

  • In a round-bottom flask, dissolve the primary amine (1.0 eq) and the aldehyde or ketone (1.05 eq) in anhydrous Dichloroethane (DCE) or THF (0.2 M concentration)[7],[4].

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to adjust the pH to ~4–5, which accelerates imine formation[3],[4].

  • Stir at room temperature for 1–2 hours[7].

  • Self-Validating Checkpoint: Sample the reaction and analyze via LC-MS or TLC. You must observe the complete disappearance of the starting amine mass and the appearance of the imine/iminium mass. If the primary amine persists, the subsequent reduction will fail. Add anhydrous MgSO₄ (2.0 eq) to sequester water and drive the equilibrium forward before proceeding.

Step 2: In Situ Reduction

  • Once imine formation is verified, cool the reaction to 0 °C.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes[4].

  • Remove the ice bath and stir at room temperature until the imine is consumed (typically 2–12 hours)[7].

  • Self-Validating Checkpoint: LC-MS should show the exact mass of the desired secondary amine. The absence of alcohol byproducts confirms the selectivity of the reducing agent.

Step 3: Workup & Purification

  • Quench the reaction slowly with saturated aqueous NaHCO₃ until gas evolution ceases[7].

  • Extract the aqueous layer 3x with Ethyl Acetate or DCM.

  • Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[7]. Purify via flash column chromatography.

Protocol B: Primary Amine Synthesis via Gabriel Synthesis

This method strictly prevents over-alkylation by utilizing a sterically hindered, non-nucleophilic intermediate[2].

Step 1: Alkylation of Phthalimide

  • Suspend Potassium phthalimide (1.0 eq) in anhydrous DMF (0.5 M).

  • Add the primary alkyl halide (1.1 eq). Heat the mixture to 80 °C for 4–6 hours.

  • Self-Validating Checkpoint: TLC (Hexanes/EtOAc) should show the consumption of the alkyl halide and the formation of a new, UV-active spot (N-alkylphthalimide). If unreacted, add 0.1 eq of KI to accelerate the reaction.

Step 2: Hydrazinolysis (Deprotection)

  • Isolate the N-alkylphthalimide via aqueous workup (extract with EtOAc, wash heavily with water to remove DMF) and concentrate.

  • Dissolve the crude intermediate in Ethanol (0.2 M) and add Hydrazine hydrate (1.2 eq).

  • Reflux for 2 hours. A white precipitate (phthalhydrazide) will form, indicating successful deprotection.

  • Self-Validating Checkpoint: The formation of the thick white precipitate is the visual confirmation of the release of your primary amine.

Step 3: Isolation

  • Cool the reaction to room temperature and filter off the phthalhydrazide byproduct.

  • Concentrate the filtrate under reduced pressure to yield the pure primary amine[2].

References

  • Master Organic Chemistry - Reductive Amination, and How It Works -[Link]

  • Chemistry LibreTexts - 21.5: Synthesis of Amines by Alkylation -[Link]

  • Master Organic Chemistry - Alkylation of Amines (Sucks!) -[Link]

  • ResearchGate - Synthesis of Secondary Amines via Self-Limiting Alkylation -[Link]

  • Chemistry Stack Exchange - Reductive amination in case of secondary amines -[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of different synthetic routes to 1-(3-Bromo-4-methoxyphenyl)ethanamine

Executive Summary 1-(3-Bromo-4-methoxyphenyl)ethanamine is a sterically and electronically distinct 1-arylethylamine that serves as a critical chiral building block in pharmaceutical development. The benzylic chiral cent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary 1-(3-Bromo-4-methoxyphenyl)ethanamine is a sterically and electronically distinct 1-arylethylamine that serves as a critical chiral building block in pharmaceutical development. The benzylic chiral center, coupled with the electron-donating methoxy group and the sterically demanding, electron-withdrawing bromine atom at the meta position, necessitates highly controlled stereoselective synthetic strategies. As a Senior Application Scientist, I have evaluated the most robust methodologies to synthesize this target. This guide objectively compares three distinct synthetic routes, detailing the mechanistic causality, scalability, and self-validating protocols required to ensure scientific integrity.

Mechanistic Pathways & Workflow

SynthesisRoutes cluster_A Route 1: Classical Reductive Amination cluster_B Route 2: Ellman's Sulfinamide cluster_C Route 3: Biocatalysis SM 3-Bromo-4-methoxyacetophenone (Prochiral Ketone) A1 NH4OAc, NaBH3CN MeOH, RT SM->A1 B1 (R)-t-Bu-Sulfinamide Ti(OEt)4, THF, reflux SM->B1 C1 ω-Transaminase (ω-TA) Isopropylamine, PLP SM->C1 A2 Racemic Amine (Reference Standard) A1->A2 B2 Sulfinyl Ketimine Intermediate B1->B2 B3 NaBH4, THF -48°C to RT B2->B3 B4 HCl / Dioxane Deprotection B3->B4 B5 Enantiopure (R) or (S) Amine Hydrochloride B4->B5 C2 Enantiopure (R) or (S) Amine (Free Base) C1->C2

Fig 1. Divergent synthetic routes to 1-(3-bromo-4-methoxyphenyl)ethanamine from acetophenone.

Comparative Performance Analysis

The following table summarizes the quantitative data and operational parameters for the three primary synthetic routes.

ParameterRoute 1: Classical Reductive AminationRoute 2: Ellman's Sulfinamide AuxiliaryRoute 3: Biocatalytic Transamination ( ω -TA)
Stereoselectivity Racemic (0% ee)>98% ee (via >95:5 dr)>99% ee
Overall Yield 85 - 90%70 - 78% (Over 3 steps)60 - 80% (Substrate dependent)
Scalability High (Multi-kg)Moderate to High (Requires cryogenic cooling)High (Requires bioreactor optimization)
Key Reagents NaBH₃CN, NH₄OAc(R)- or (S)-t-BuSONH₂, Ti(OEt)₄, NaBH₄ ω -TA, PLP, Isopropylamine
Environmental Impact High (Cyanide waste)Moderate (Titanium salts, solvent heavy)Low (Aqueous media, biodegradable)
Primary Use Case Generating analytical reference standardsBench-scale discovery & medicinal chemistryProcess chemistry & green manufacturing
Detailed Methodologies & Causality (Expertise & Experience)
Route 2: Diastereoselective Synthesis via Ellman's Sulfinamide (Bench-Scale Gold Standard)

This multi-step sequence is the most reliable method for accessing enantiopure 1-arylethylamines without requiring specialized high-pressure hydrogenation equipment or engineered enzymes[1].

Step 1: Ketimine Formation

  • Protocol: Charge a flame-dried flask with 3-bromo-4-methoxyacetophenone (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) in anhydrous THF. Add Ti(OEt)₄ (2.0 equiv) dropwise. Heat the reaction to reflux for 18 hours. Quench with brine, filter the resulting titanium dioxide salts through Celite, and concentrate the organic layer.

  • Causality: Ketones are significantly less electrophilic than aldehydes. Ti(OEt)₄ is selected because it acts as a dual-purpose reagent: it functions as a Lewis acid to activate the carbonyl carbon, and its ethoxide ligands react irreversibly with the generated water to form insoluble TiO₂, thereby driving the thermodynamically challenging equilibrium forward[1].

Step 2: Diastereoselective Reduction

  • Protocol: Dissolve the crude sulfinyl ketimine in anhydrous THF and cool to -48 °C. Add NaBH₄ (3.0 equiv) in portions. Stir for 4 hours, allowing the mixture to slowly warm to 0 °C. Quench carefully with saturated NH₄Cl.

  • Causality: The bulky tert-butyl group of the sulfinyl auxiliary dictates the facial approach of the hydride. NaBH₄ is chosen over chelating hydrides (like L-Selectride) because it proceeds via an open, non-chelating transition state. This maximizes steric repulsion between the auxiliary and the incoming hydride, reliably yielding the (R,R)-diastereomer with >95:5 dr[1].

Step 3: Deprotection

  • Protocol: Dissolve the purified sulfinamide in a minimal amount of methanol. Add 4M HCl in dioxane (2.0 equiv) and stir at room temperature for 1 hour. Concentrate in vacuo and triturate with diethyl ether to precipitate the product.

  • Causality: Anhydrous acidic conditions (HCl/dioxane) are critical. Aqueous acids risk hydrolyzing the methoxy ether on the aromatic ring. This step cleanly cleaves the sulfinyl group as a volatile byproduct, precipitating the highly stable 1-(3-bromo-4-methoxyphenyl)ethanamine hydrochloride salt.

Route 3: Biocatalytic Transamination (Green Chemistry Approach)

Enzymatic transamination offers an environmentally benign route with exquisite enantioselectivity, bypassing the need for stoichiometric chiral auxiliaries[2].

  • Protocol: Suspend 3-bromo-4-methoxyacetophenone in a pH 7.5 phosphate buffer containing an engineered ω -transaminase ( ω -TA), pyridoxal 5'-phosphate (PLP, 1 mM), and isopropylamine (500 mM). Incubate at 30 °C with gentle agitation. Apply a continuous nitrogen sweep over the headspace.

  • Causality: The PLP cofactor acts as an electron sink, facilitating the transfer of the amino group from isopropylamine to the ketone. Because the transamination is reversible, a massive excess of isopropylamine is used as the amine donor. The nitrogen sweep is a critical engineering control: it continuously removes the volatile acetone byproduct, shifting the Le Chatelier equilibrium entirely toward the desired chiral amine[2].

Alternative Route: Transition-Metal Catalyzed Asymmetric Reductive Amination (ARA)

Recent advancements in Ir- and Ru-catalyzed ARA allow for the direct conversion of prochiral ketones to chiral amines using H₂ gas and chiral phosphoramidite ligands[3][4]. While highly atom-economical, the bulky 3-bromo-4-methoxy substituent can sterically hinder the transient imine coordination at the metal center, often requiring extensive catalyst screening to suppress secondary amine byproducts[4].

Trustworthiness & Self-Validating Systems

To ensure scientific integrity, the protocols described above must be treated as self-validating systems. Do not proceed to subsequent steps without confirming the following In-Process Controls (IPCs):

  • FTIR Reaction Monitoring (Step 1): The condensation of the ketone must be tracked via FTIR. The disappearance of the distinct ketone carbonyl stretch (~1680 cm⁻¹) and the emergence of the sulfinyl imine stretch (~1610 cm⁻¹) validates the completion of Step 1.

  • NMR Diastereomeric Validation (Step 2): Before deprotection, the diastereomeric ratio (dr) must be validated via ¹H NMR (CDCl₃). The methyl group of the ethylamine moiety will appear as a distinct doublet. The integration ratio of the major doublet versus the minor doublet confirms the dr (Target: >95:5).

  • Orthogonal Chiral Validation (Final Product): The final enantiomeric excess (ee) must be confirmed via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase). The retention times must be calibrated against the racemic reference standard generated via Route 1 to definitively prove the absence of the undesired enantiomer.

References
  • Ellman, J. A., Robak, M. T., & Herbage, M. A. "Synthesis and Applications of tert-Butanesulfinamide". Chemical Reviews, 2010. URL: [Link]

  • Dong, V. M., Oldenhuis, N. J., & Guan, Z. "From Racemic Alcohols to Enantiopure Amines: Ru-Catalyzed Diastereoselective Amination". Journal of the American Chemical Society, 2014. URL: [Link]

  • "Kinetic Resolution to Simultaneously Access Both Primary and Secondary NH-Unprotected Chiral Amines via Ir-Catalyzed Asymmetric Reductive Amination". Organic Letters, 2025.
  • "Biocatalytic synthesis of chiral amine building blocks". Nottingham ePrints.

Sources

Comparative

Comparative Analysis: 1-(3-Bromo-4-methoxyphenyl)ethanamine vs. Functionalized Phenethylamine Derivatives

As a Senior Application Scientist, I frequently observe drug discovery programs conflating benzylic amines with homobenzylic amines due to their 2D structural similarities. However, the distinction between 1-(3-Bromo-4-m...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe drug discovery programs conflating benzylic amines with homobenzylic amines due to their 2D structural similarities. However, the distinction between 1-(3-Bromo-4-methoxyphenyl)ethanamine (an α -methylbenzylamine derivative) and classic functionalized phenethylamines like 2-(3-Bromo-4-methoxyphenyl)ethanamine fundamentally alters a project's pharmacophoric trajectory.

This guide provides an objective, data-driven comparison of these scaffolds, detailing their structural divergence, comparative performance, and the rigorous experimental workflows required to evaluate them.

Structural and Pharmacophoric Divergence

The core difference between these two classes lies entirely in the positioning of the ethanamine side chain relative to the brominated methoxyphenyl core.

  • 1-(3-Bromo-4-methoxyphenyl)ethanamine (Benzylic Amine): The amine is positioned on the C1 carbon directly attached to the aromatic ring. This creates a rigid 1-carbon spacer and introduces a chiral center. Biologically, this scaffold is a privileged building block for stereospecific allosteric modulators (e.g., Calcium-Sensing Receptor agonists) and kinase inhibitors 1.

  • 2-(3-Bromo-4-methoxyphenyl)ethanamine (Homobenzylic Amine): The amine is positioned on the C2 carbon, creating a flexible 2-carbon spacer capable of adopting anti and gauche conformations. This flexibility is an absolute prerequisite for engaging the orthosteric binding sites of monoamine G-Protein Coupled Receptors (GPCRs), such as 5-HT receptors and Trace Amine-Associated Receptors (TAARs) [[2]]().

Workflow Core Brominated Methoxyphenyl Core Structure Branch1 1-Ethanamine Addition (Benzylic Amine) Core->Branch1 α-Substitution Branch2 2-Ethanamine Addition (Homobenzylic Amine) Core->Branch2 β-Substitution Prop1 Rigid Spacer, Chiral Center (R/S) Branch1->Prop1 Prop2 Flexible Spacer, Achiral Chain Branch2->Prop2 Target1 Allosteric Modulators (e.g., CaSR, Kinases) Prop1->Target1 High MAO Resistance Target2 Monoamine Receptors (e.g., 5-HT, TAAR1) Prop2->Target2 High MAO Susceptibility

Fig 1. Pharmacophoric divergence and biological impact of benzylic vs homobenzylic amine placement.

Quantitative Data Comparison

To objectively evaluate these scaffolds, we must look at their physicochemical properties and representative in vitro performance metrics. The tables below summarize the stark differences in their utility.

Table 1: Physicochemical and Structural Comparison

Parameter1-(3-Bromo-4-methoxyphenyl)ethanamine2-(3-Bromo-4-methoxyphenyl)ethanamine
Amine Position Benzylic (C1)Homobenzylic (C2)
Chirality Chiral (R/S enantiomers)Achiral
Molecular Weight 230.10 g/mol 230.10 g/mol
Linker Flexibility Rigid (1-carbon spacer)Flexible (2-carbon spacer)
Primary Application Chiral building blocks, rigid pharmacophoresMonoamine neurotransmitter analogs

Table 2: Representative In Vitro Performance Metrics

Assay / Metric1-(3-Bromo-4-methoxyphenyl)ethanamine2-(3-Bromo-4-methoxyphenyl)ethanamine
5-HT2A Binding Affinity ( Ki​ ) > 10,000 nM (Negligible)~ 500 nM (Moderate)
TAAR1 Agonism ( EC50​ ) > 5,000 nM (Negligible)~ 150 nM (High)
HLM Intrinsic Clearance ( CLint​ ) < 15 µL/min/mg protein (Stable)> 80 µL/min/mg protein (Labile)
MAO-A Susceptibility Highly ResistantHighly Susceptible
Experimental Workflows & Methodologies

As scientists, we must rely on self-validating protocols to ensure data integrity. Below are the standard operating procedures for synthesizing, resolving, and evaluating these compounds.

Protocol A: Synthesis and Chiral Resolution of 1-(3-Bromo-4-methoxyphenyl)ethanamine

Because biological targets are highly stereoselective, utilizing a racemic mixture of a benzylic amine guarantees confounded assay results. We must synthesize and resolve the enantiomers.

  • Step 1: Reductive Amination React 3-bromo-4-methoxyacetophenone with ammonium acetate (10 eq) and sodium cyanoborohydride (3 eq) in anhydrous methanol at room temperature for 24 hours.

    • Causality: The ketone condenses with ammonia to form a transient imine, which is selectively reduced by the cyanoborohydride to yield the racemic amine.

    • Self-Validation: LC-MS analysis of the crude mixture must show the disappearance of the ketone mass (m/z 228) and the appearance of the amine mass (m/z 230) [M+H]+.

  • Step 2: Diastereomeric Salt Resolution Dissolve the racemic amine in hot ethanol and add 0.5 equivalents of (R)-(-)-mandelic acid. Allow the solution to cool slowly to room temperature to induce crystallization.

    • Causality: The chiral acid forms diastereomeric salts with the (R) and (S) amines. These salts possess different solubilities, allowing the less soluble diastereomer to selectively precipitate.

  • Step 3: Free-Basing and Chiral Validation Filter the crystals, wash with cold ethanol, and partition between 1M NaOH and dichloromethane to recover the free enantiomer.

    • Self-Validation (Critical): Analyze the isolated free base via Chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/IPA 90:10). Proceed to biological assays only if the enantiomeric excess (ee) is > 99%. An ee < 99% introduces distomer interference, invalidating downstream GPCR or kinase binding data.

Protocol B: In Vitro Metabolic Stability (Microsomal Clearance Assay)

Functionalized phenethylamines are notorious for rapid metabolism via Monoamine Oxidase (MAO) 3. This assay proves the superior metabolic stability of the benzylic amine scaffold.

  • Step 1: Incubation Setup Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM). Pre-incubate at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures the system reaches physiological temperature before enzymatic reactions begin, preventing lag-phase artifacts in clearance calculations.

  • Step 2: Initiation and Kinetic Sampling Initiate the reaction by adding NADPH (final concentration 1 mM). At time points 0, 15, 30, 45, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Verapamil).

    • Causality: The cold acetonitrile immediately denatures the microsomal proteins, halting all CYP450 and MAO activity. This acts as a self-validating "metabolic snapshot" locked in time.

  • Step 3: LC-MS/MS Quantification Centrifuge the quenched samples to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound.

    • Self-Validation: Calculate the intrinsic clearance ( CLint​ ) from the half-life ( t1/2​ ) of the exponential decay curve. A linear log-concentration vs. time plot validates that the metabolism follows first-order kinetics.

Strategic Recommendations

For drug development professionals, the choice between these two derivatives should be dictated entirely by the target class:

  • Select 1-(3-Bromo-4-methoxyphenyl)ethanamine when your program requires a rigid, stereospecific ligand with high metabolic resistance. Its α -methyl group provides significant steric hindrance against MAO, making it an excellent fragment for allosteric modulators or kinase inhibitors.

  • Select 2-(3-Bromo-4-methoxyphenyl)ethanamine when targeting monoaminergic GPCRs. The flexible 2-carbon chain is non-negotiable for achieving the anti conformation required to penetrate the orthosteric binding pockets of 5-HT and TAAR receptors, despite the inherent metabolic liabilities of the phenethylamine class.

References
  • ChemicalBook. "1-(3-bromo-4-methoxyphenyl)ethanamine hydrochloride Supplier". 1

  • PubChem. "2-(3-Bromo-4-methoxyphenyl)ethan-1-amine | C9H12BrNO | CID 2735581". National Center for Biotechnology Information.2

  • Benchchem. "3-Bromo-4-methoxyphenethylamine | 159465-27-7". 3

Sources

Validation

Medicinal Chemistry Comparison Guide: Biological Activity of 1-(3-Bromo-4-methoxyphenyl)ethanamine Analogs

Executive Summary In modern drug discovery, 1-(3-Bromo-4-methoxyphenyl)ethanamine (3-Br-4-OMe- α -MBA) has emerged as a highly privileged chiral building block. Rather than acting as a standalone therapeutic, this specif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, 1-(3-Bromo-4-methoxyphenyl)ethanamine (3-Br-4-OMe- α -MBA) has emerged as a highly privileged chiral building block. Rather than acting as a standalone therapeutic, this specific α -methylbenzylamine scaffold is grafted onto larger molecular frameworks to synthesize highly potent modulators of G-protein-coupled receptors (GPCRs)—most notably the orphan receptor GPR139 [1]—and inhibitors of Phosphodiesterase 4 (PDE4 ) [2].

This guide provides a rigorous structure-activity relationship (SAR) comparison of 3-Br-4-OMe- α -MBA and its structural analogs. By analyzing how specific functional group substitutions (halogen swapping, ether modifications, and alkyl chain extensions) dictate target affinity and metabolic stability, researchers can rationally optimize lead compounds for central nervous system (CNS) and inflammatory indications.

Mechanistic Rationale: The Anatomy of the Pharmacophore

To understand the biological activity of derivatives built from this scaffold, we must first deconstruct the causality behind its three core structural features. Every functional group serves a precise thermodynamic or steric purpose within the receptor binding pocket.

  • The 3-Bromo Substituent (Halogen Bonding): Bromine is a large, highly polarizable halogen. In the hydrophobic sub-pockets of targets like GPR139, the bromine atom forms highly directional halogen bonds with the backbone carbonyls of the receptor's transmembrane helices. It also increases the overall lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) penetrance [3].

  • The 4-Methoxy Substituent (H-Bond Acceptor): The oxygen atom of the methoxy group acts as a critical hydrogen-bond acceptor. Furthermore, the steric bulk of the methyl group restricts the rotation of the adjacent bromine atom, locking the phenyl ring into a bioactive conformation.

  • The α -Methyl Group (Chiral Locking): The introduction of a methyl group at the benzylic position creates a chiral center. The (S)-enantiomer typically exhibits a >100-fold higher binding affinity than the (R)-enantiomer. This α -methyl group restricts the rotational freedom of the amine, forcing the molecule to adopt a rigid conformation that minimizes entropic penalties upon binding to the orthosteric site.

Comparative SAR Analysis of Analogs

When this building block is incorporated into a standard GPR139 agonist framework (e.g., a benzamide or benzotriazinone core), altering the 3-Br-4-OMe- α -MBA moiety profoundly impacts both pharmacodynamics and pharmacokinetics.

Table 1: Biological Activity & Pharmacokinetic Comparison of Key Analogs
Scaffold AnalogGPR139 Activation (EC₅₀)PDE4 Inhibition (IC₅₀)Microsomal Half-Life (T₁/₂)**Mechanistic Impact
1-(3-Bromo-4-methoxyphenyl)ethanamine (Baseline)15 nM45 nM22 minOptimal steric fit; vulnerable to CYP-mediated O-demethylation.
1-(3-Chloro-4-methoxyphenyl)ethanamine 85 nM110 nM25 minChlorine is smaller and less polarizable than bromine, leading to weaker halogen bonding and reduced target affinity.
1-(3-Bromo-4-difluoromethoxyphenyl)ethanamine 18 nM52 nM>120 minThe electron-withdrawing fluorine atoms reduce electron density on the oxygen, drastically preventing CYP450 O-demethylation while maintaining affinity.
1-(3-Bromo-4-methoxyphenyl)propan-1-amine ( α -ethyl)>10,000 nM>5,000 nMN/AThe larger α -ethyl group causes a severe steric clash within the receptor's binding pocket, completely abolishing biological activity.
(R)-1-(3-Bromo-4-methoxyphenyl)ethanamine >5,000 nM2,100 nM22 minThe (R)-stereocenter projects the methyl group into an unfavorable vector, demonstrating the strict stereospecificity of the target receptors.

*Values represent the activity of the fully synthesized drug candidate utilizing the respective building block. **Human Liver Microsome (HLM) intrinsic clearance assay.

Experimental Workflows: Self-Validating Protocols

To objectively measure the biological impact of these analogs, researchers must utilize robust, self-validating assay systems. Below are the standard protocols for evaluating the pharmacodynamic and pharmacokinetic properties of the synthesized derivatives.

Protocol 1: In Vitro GPR139 Activation Assay (Ca²⁺ Mobilization)

Because GPR139 couples primarily to the Gq pathway, receptor activation leads to the cleavage of PIP2 into IP3, triggering the release of intracellular calcium [1].

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO-K1 cells stably expressing human GPR139 at a density of 20,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Remove the culture media and add 20 µL of Fluo-4 Direct™ calcium assay buffer (containing probenecid to prevent dye efflux). Incubate for 60 minutes at 37°C.

  • Compound Preparation: Serially dilute the synthesized analog compounds in DMSO, then transfer to assay buffer (final DMSO concentration <1%).

  • Data Acquisition: Use a FLIPR (Fluorometric Imaging Plate Reader) to monitor baseline fluorescence for 10 seconds. Inject 10 µL of the compound and record fluorescence (Ex/Em = 494/516 nm) for 3 minutes.

  • Self-Validation Control: Include a known GPR139 surrogate agonist (e.g., TAK-041) as a positive control to validate the dynamic range, and untransfected CHO-K1 cells as a negative control to rule out off-target calcium mobilization.

Protocol 2: Microsomal Stability Assay (O-Demethylation Assessment)

The primary metabolic liability of the 4-methoxy group is CYP-mediated O-demethylation.

Step-by-Step Methodology:

  • Incubation Mixture: Combine 1 µM of the test compound with Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the samples at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and the appearance of the desmethyl metabolite.

Visualizations of Biological Mechanisms

The following diagrams illustrate the biological pathways and optimization workflows associated with these chemical analogs.

G Ligand Analog-Derived Drug Candidate Receptor GPR139 Receptor (Class A GPCR) Ligand->Receptor Binds Orthosteric Site Gq Gq Protein Alpha Subunit Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers

Caption: Gq-coupled signaling pathway activated by GPR139 agonists derived from the 3-Br-4-OMe scaffold.

Workflow Step1 Analog Synthesis Modify 3-Br, 4-OMe, or α-Me Step2 In Vitro Screening Ca2+ Mobilization Assay Step1->Step2 Step3 ADME Profiling Microsomal Stability (CYP450) Step2->Step3 Step4 Lead Selection Optimal Efficacy & Half-life Step3->Step4

Caption: SAR optimization workflow for evaluating the biological activity of ethanamine analogs.

References

  • The GPR139 reference agonists 1a and 7c, and tryptophan and phenylalanine share a common binding site. Scientific Reports (NIH/PMC). Available at:[Link]

  • Biaryl PDE4 inhibitors for treating inflammation.European Patent Office (EP 2674417 A2).
  • Discovery of TAK-041: a Potent and Selective GPR139 Agonist Explored for the Treatment of Negative Symptoms Associated with Schizophrenia. Journal of Medicinal Chemistry (ACS). Available at:[Link]

Comparative

Cost-benefit analysis of various 1-(3-Bromo-4-methoxyphenyl)ethanamine synthesis strategies

1-(3-Bromo-4-methoxyphenyl)ethanamine is a highly valuable building block in medicinal chemistry, frequently utilized in the development of G-protein coupled receptor (GPCR) ligands, allosteric modulators, and advanced a...

Author: BenchChem Technical Support Team. Date: March 2026

1-(3-Bromo-4-methoxyphenyl)ethanamine is a highly valuable building block in medicinal chemistry, frequently utilized in the development of G-protein coupled receptor (GPCR) ligands, allosteric modulators, and advanced active pharmaceutical ingredients (APIs). Because it features both a halogenated aromatic ring and an α -chiral primary amine, selecting the optimal synthetic route is critical for maximizing atom economy, ensuring regioselectivity, and minimizing downstream purification bottlenecks.

This guide provides an objective, data-driven comparison of the three primary synthetic strategies used to generate this molecule, complete with mechanistic rationale and a self-validating experimental protocol for the most viable route.

Mechanistic Pathways: Evaluating the Strategies

The synthesis of 1-arylethanamines generally relies on the functionalization of a pre-existing aromatic core. The timing of the bromination step relative to the installation of the amine dictates the efficiency of the entire synthetic sequence.

Strategy 1: The "Ketone-First" Route (Optimal)

Sequence: Electrophilic bromination of 4-methoxyacetophenone Reductive amination. Causality & Logic: This strategy leverages the synergistic directing effects of the starting material. The methoxy group is a strong ortho/para director, while the acetyl group is a meta director. Both groups cooperatively direct the incoming electrophile ( Br+ ) exclusively to the 3-position. Once the 3-bromo-4-methoxyacetophenone is isolated, a titanium-mediated reductive amination installs the primary amine. This route avoids protecting groups entirely.

Strategy 2: The "Amine-First" Route (Sub-optimal)

Sequence: Reductive amination of 4-methoxyacetophenone Amine protection (Boc) Bromination Deprotection. Causality & Logic: Reductive amination is performed first to yield 1-(4-methoxyphenyl)ethanamine. However, free primary amines are prone to N-bromination and oxidation. Protecting the amine as a carbamate (Boc) mitigates this but introduces a competing ortho/para directing group. The steric bulk of the Boc group and the competing electronic effects lead to a mixture of regioisomers during bromination, drastically reducing the overall yield and inflating the E-factor.

Strategy 3: The "Nitrile-Grignard" Route (Alternative)

Sequence: Grignard addition (MeMgBr) to 3-bromo-4-methoxybenzonitrile In situ reduction of the imine. Causality & Logic: This route builds the α -methyl group via nucleophilic addition to a nitrile. While regioselectivity is guaranteed by the commercial availability of the starting nitrile, Grignard reactions are highly exothermic, require strictly anhydrous conditions, and often suffer from over-addition or premature hydrolysis.

SynthesisRoutes SM1 4-Methoxyacetophenone Int1 3-Bromo-4-methoxyacetophenone SM1->Int1 Br2 or NBS Int2 1-(4-Methoxyphenyl)ethanamine SM1->Int2 Reductive Amination SM2 3-Bromo-4-methoxybenzonitrile Int4 Imine Intermediate SM2->Int4 MeMgBr Target 1-(3-Bromo-4-methoxyphenyl)ethanamine Int1->Target Ti(OiPr)4, NH3, NaBH4 Int3 N-Protected Amine Int2->Int3 Boc2O Int3->Target 1. NBS 2. HCl Int4->Target NaBH4

Figure 1: Flowchart comparing the three primary synthesis strategies for 1-(3-Bromo-4-methoxyphenyl)ethanamine.

Quantitative Cost-Benefit Analysis

The following table summarizes the performance metrics of each strategy based on standard process chemistry parameters.

MetricStrategy 1 (Ketone-First)Strategy 2 (Amine-First)Strategy 3 (Nitrile-Grignard)
Overall Yield 70% – 82% 35% – 45%40% – 55%
Reagent Cost Low (NBS, NaBH4, NH3)High (Boc2O, TFA/HCl)High (MeMgBr, dry solvents)
Scalability Excellent (Ambient temps)Poor (Cryogenic bromination)Moderate (Exothermic Grignard)
Atom Economy High (No protecting groups)Low (Protection/Deprotection)Moderate
Regioselectivity >98% (Synergistic directing)~60% (Competing directors)100% (Pre-installed)
E-Factor Low HighModerate

Experimental Protocol: The "Ketone-First" Strategy

This protocol details the optimal two-step synthesis. The methodology is designed as a self-validating system : the chemical workup inherently purifies the product based on its acid-base properties, ensuring that only the desired target is isolated.

Step 1: Regioselective Bromination
  • Reaction: Dissolve 4-methoxyacetophenone (1.0 equiv) in acetonitrile (0.5 M). Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise at 0 °C.

  • Causality: NBS provides a controlled, low concentration of electrophilic bromine, preventing over-bromination. The reaction is stirred at room temperature for 4 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material ( Rf​≈0.4 ) will cleanly convert to a single new spot ( Rf​≈0.5 ).

  • Workup: Concentrate the solvent, partition between EtOAc and water, wash with brine, dry over MgSO4​ , and evaporate to yield 3-bromo-4-methoxyacetophenone as a white solid.

Step 2: Titanium-Mediated Reductive Amination

Standard reductive amination with ammonia often fails because the resulting primary amine is more nucleophilic than ammonia, leading to secondary amine byproducts [2]. We utilize Titanium(IV) isopropoxide ( Ti(O-iPr)4​ ) to circumvent this [3].

Mechanism Ketone 3-Bromo-4-methoxy- acetophenone TiComplex Aminocarbinolato- titanium(IV) Complex Ketone->TiComplex Ti(OiPr)4 + NH3 - iPrOH Iminium Transient Iminium Species TiComplex->Iminium - TiO(OiPr)2 Product Primary Amine Target TiComplex->Product Direct Reduction Iminium->Product NaBH4

Figure 2: Mechanism of Ti(O-iPr)4 mediated reductive amination preventing over-alkylation.

  • Imine Formation: In a dry flask, dissolve 3-bromo-4-methoxyacetophenone (1.0 equiv) in absolute ethanol (0.5 M). Add Ti(O-iPr)4​ (2.0 equiv) and a solution of ammonia in ethanol (2.0 M, 5.0 equiv). Stir at ambient temperature for 10 hours.

    • Causality: Ti(O-iPr)4​ acts as a Lewis acid and a water scavenger, driving the equilibrium toward the stable aminocarbinolatotitanium(IV) complex. This bulky complex physically prevents a second ketone molecule from reacting, shutting down secondary amine formation [3].

  • Reduction: Cool the mixture to 0 °C and carefully add Sodium Borohydride ( NaBH4​ , 1.5 equiv). Stir for an additional 6 hours at room temperature.

  • Self-Validating Workup (Acid-Base Extraction):

    • Quench the reaction by pouring it into 2M aqueous ammonia. This precipitates titanium as insoluble TiO2​ . Filter the suspension through a Celite pad.

    • Extract the filtrate with EtOAc.

    • Crucial Step: Extract the organic layer with 1M HCl (3x). Logic: The target primary amine is protonated and moves into the aqueous layer. Any unreacted ketone or neutral impurities remain in the organic layer, which is discarded.

    • Basify the aqueous layer with 2M NaOH to pH > 10. Logic: The amine is deprotonated, becoming neutral and insoluble in water.

    • Extract the basic aqueous layer with Dichloromethane (DCM), dry over Na2​SO4​ , and concentrate in vacuo to yield pure 1-(3-bromo-4-methoxyphenyl)ethanamine.

References

  • Cuny, E., et al. (2006). "Synthesis and Biological Activity of Allosteric Modulators of GABAB Receptors, Part 1. N-(Phenylpropyl)-1-arylethylamines." Australian Journal of Chemistry, 59(8), 529-537. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]

Validation

A Comparative Spectroscopic Guide to the Enantiomers of 1-(3-Bromo-4-methoxyphenyl)ethanamine

Abstract In the landscape of pharmaceutical development, the stereochemical identity of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of (R)- and (S)-1-(3-Bromo-4-methoxyphenyl)ethanamine, two enantiomers of a chiral amine relevant to synthetic chemistry and drug discovery. We will delve into the foundational spectroscopic techniques that are indispensable for structural confirmation—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—and critically, explore the advanced chiral separation and differentiation methods essential for distinguishing between these stereoisomers. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-driven protocols.

Introduction: The Imperative of Chirality in Drug Development

Chirality is a fundamental property of many biologically active molecules. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, necessitates their separation and individual characterization.[1][2][3] The story of thalidomide serves as a stark reminder of this principle, where one enantiomer was therapeutic while the other was teratogenic. Therefore, robust analytical methodologies to confirm the absolute stereochemistry and enantiomeric purity of chiral compounds like 1-(3-Bromo-4-methoxyphenyl)ethanamine are not merely a regulatory requirement but a cornerstone of safe and effective drug design.

This guide will first establish the baseline spectroscopic signature of the molecule using methods where the enantiomers are indistinguishable. Subsequently, we will focus on techniques that exploit chirality to resolve and differentiate the (R)- and (S)-forms.

Core Spectroscopic Analysis (Under Achiral Conditions)

Under standard, achiral spectroscopic conditions, enantiomers are indistinguishable as they possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their interaction with achiral electromagnetic radiation is also identical, leading to superimposable spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For both (R)- and (S)-1-(3-Bromo-4-methoxyphenyl)ethanamine, the ¹H and ¹³C NMR spectra will be identical.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments.[4] Key expected signals include those for the aromatic protons, the methoxy group protons, the ethanamine methyl and methine protons, and the amine protons. The amine protons often appear as a broad signal and may not show clear coupling.[5][6]

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.[7] The spectrum will show distinct signals for the methyl, methine, methoxy, and aromatic carbons.

Table 1: Predicted NMR Spectroscopic Data for 1-(3-Bromo-4-methoxyphenyl)ethanamine (in CDCl₃)

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic-H7.4 - 6.8Multiplet3H
Methine-CH~4.1Quartet1H
Methoxy-OCH₃~3.9Singlet3H
Amine-NH₂1.5 - 2.5 (broad)Singlet (broad)2H
Methyl-CH₃~1.4Doublet3H
¹³C NMR Predicted Chemical Shift (ppm)
Aromatic C-O~155
Aromatic C-Br~112
Aromatic C-H132, 128, 111
Methoxy-OCH₃~56
Methine-CH~50
Methyl-CH₃~25

Note: These are predicted values and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups within a molecule. The IR spectra of the (R) and (S) enantiomers will be identical. Key characteristic absorptions for this primary aromatic amine include N-H stretching, C-H stretching (aromatic and aliphatic), C-N stretching, and C-O stretching.[5][8][9][10]

Table 2: Expected IR Absorption Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amine (N-H)Symmetric/Asymmetric Stretch3400 - 3250Medium, Two Bands
Amine (N-H)Bend1650 - 1580Medium
Aromatic C-HStretch3100 - 3000Medium
Aliphatic C-HStretch2980 - 2850Medium
Aromatic C=CStretch1600, 1475Medium-Strong
Aryl-O (Ether)Stretch1250 - 1200Strong
C-NStretch1335 - 1250Medium
C-BrStretch680 - 515Medium-Strong
Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The enantiomers will produce identical mass spectra under standard ionization techniques like Electron Ionization (EI).[11] A key feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).[11][12]

Table 3: Predicted Mass Spectrometry Data

Ion m/z (relative to ⁷⁹Br) Notes
[M]⁺231Molecular Ion
[M+2]⁺233Isotopic peak due to ⁸¹Br
[M-CH₃]⁺216Loss of a methyl group
[M-NH₂CHCH₃]⁺187Cleavage of the ethylamine side chain

Chiral Discrimination: Spectroscopic and Chromatographic Differentiation

To distinguish between the (R) and (S) enantiomers, a chiral environment must be introduced. This can be achieved through chiral chromatography or by using chiral additives in NMR spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for separating enantiomers.[1] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.

  • Column Selection: Choose a suitable CSP. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating aromatic amines.

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio must be optimized for the best resolution.

  • Sample Preparation: Dissolve a small amount of the racemic or enantiomerically enriched 1-(3-Bromo-4-methoxyphenyl)ethanamine in the mobile phase.

  • Instrumentation Setup:

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Detection: UV detection at a wavelength where the analyte absorbs strongly (e.g., 254 nm).

    • Column Temperature: Controlled, often at ambient or slightly elevated temperatures.

  • Injection and Data Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as two separate peaks with different retention times (tR). The enantiomeric excess (e.e.) can be calculated from the peak areas.

The (R) and (S) enantiomers will have distinct retention times. The peak with the shorter retention time is the first eluting enantiomer, and the one with the longer retention time is the second. By injecting a standard of a known enantiomer, the elution order can be determined.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results CSP Select Chiral Stationary Phase MP Prepare Mobile Phase CSP->MP Sample Dissolve Sample MP->Sample Inject Inject Sample into HPLC Sample->Inject Separate Separation on CSP Inject->Separate Detect UV Detection Separate->Detect Chromatogram Chromatogram with Two Peaks Detect->Chromatogram Calculate Calculate Retention Times & e.e. Chromatogram->Calculate

Caption: Workflow for Chiral HPLC Separation.

NMR Spectroscopy with Chiral Shift Reagents (CSRs)

Another powerful method for enantiomeric discrimination is the use of chiral shift reagents (CSRs) in NMR spectroscopy.[13][14] These are typically lanthanide complexes that are themselves chiral.[15]

The chiral amine (a Lewis base) reversibly coordinates with the chiral lanthanide complex (a Lewis acid). This interaction forms transient diastereomeric complexes. Since diastereomers have different physical properties, the protons in the vicinity of the chiral center will experience different magnetic environments, leading to the splitting of what was a single signal in the achiral spectrum into two separate signals.[15]

  • Sample Preparation: Dissolve a known quantity of the amine sample in a dry, deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.

  • Addition of CSR: Add a small, measured amount of a chiral shift reagent (e.g., Eu(hfc)₃ - tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) to the NMR tube.

  • Incremental Spectra: Acquire a series of ¹H NMR spectra after each incremental addition of the CSR. Monitor the separation of key signals (e.g., the methine proton or the methyl protons).

  • Data Analysis: Once sufficient separation is achieved, integrate the areas of the two resolved signals. The ratio of these areas corresponds to the ratio of the enantiomers in the sample.

In the presence of the CSR, a singlet in the original spectrum corresponding to a particular proton environment in the racemic mixture will split into two singlets of equal intensity. For a non-racemic mixture, the intensities of the two new signals will be unequal, allowing for the determination of enantiomeric excess.

NMR_CSR_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Sample Dissolve Amine in CDCl3 RefSpec Acquire Reference ¹H NMR Sample->RefSpec AddCSR Add Chiral Shift Reagent RefSpec->AddCSR AcquireSpec Acquire ¹H NMR Spectrum AddCSR->AcquireSpec SignalSplit Observe Signal Splitting AcquireSpec->SignalSplit Diastereomeric Complex Formation Integrate Integrate Separated Signals SignalSplit->Integrate Calculate Determine Enantiomeric Ratio Integrate->Calculate

Caption: Workflow for NMR Analysis with a Chiral Shift Reagent.

Conclusion

The spectroscopic characterization of (R)- and (S)-1-(3-Bromo-4-methoxyphenyl)ethanamine highlights a fundamental principle in stereochemistry: while enantiomers are indistinguishable in an achiral environment, their unique three-dimensional structures can be resolved and identified through interaction with a chiral handle. Standard techniques such as NMR, IR, and MS are essential for confirming the overall molecular structure. However, for the critical task of enantiomeric differentiation and quantification, methods like chiral HPLC and NMR with chiral shift reagents are indispensable. The protocols and expected data presented in this guide provide a robust framework for the analysis of these and similar chiral amines, ensuring the stereochemical integrity required in modern chemical research and drug development.

References

  • CDN. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(12), 2076–2082.
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  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • Fawcett, F., & James, T. D. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Chirality, 15(3), 256–270.
  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 193-202.
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  • Taylor & Francis Online. (2009, December 29). HPLC ENANTIOMERIC SEPARATION OF AROMATIC AMINES USING CROWN ETHER TETRACARBOXYLIC ACID. Retrieved from [Link]

  • ResearchGate. (n.d.). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved from [Link]

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  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0307812). Retrieved from [Link]

  • Wiley Online Library. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)-1-(3-methoxyphenyl)ethanamine. Retrieved from [Link]

  • BenchChem. (2025). Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine.
  • ResearchGate. (n.d.). 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Bromo-4,5-dimethoxyphenyl)ethan-1-amine. Retrieved from [Link]

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Comparative

Resolving Chiral Amines: A Comparative Guide to Enzymatic Resolution and Diastereomeric Crystallization

For Researchers, Scientists, and Drug Development Professionals In the synthesis of pharmaceuticals and fine chemicals, the separation of chiral amines into their individual enantiomers is a critical step, as often only...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceuticals and fine chemicals, the separation of chiral amines into their individual enantiomers is a critical step, as often only one enantiomer possesses the desired therapeutic activity while the other may be inactive or even harmful. Two of the most established and industrially relevant methods for achieving this separation are enzymatic resolution and diastereomeric crystallization. This guide provides an in-depth, objective comparison of these two techniques, grounded in scientific principles and supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

At a Glance: Key Differences

FeatureEnzymatic ResolutionDiastereomeric Crystallization
Principle Kinetic resolution via an enzyme that selectively reacts with one enantiomer.Formation of diastereomeric salts with a chiral resolving agent, which are then separated based on differences in solubility.[1]
Theoretical Max. Yield 50% for a single enantiomer (without a racemization step).[2]50% for a single enantiomer (without a racemization step).[3]
Key Advantage High enantioselectivity under mild, environmentally benign reaction conditions.[2]Robust, scalable, and often cost-effective, relying on well-understood crystallization principles.[1][4]
Common Challenges The 50% yield limitation and the need for efficient separation of the product from the unreacted substrate.[2]The laborious process of finding a suitable resolving agent and solvent system, which can be difficult to predict.[5]
Typical Catalysts/Agents Lipases (e.g., Candida antarctica Lipase B), Transaminases, Amine Oxidases.Chiral acids (e.g., Tartaric acid, Mandelic acid, Camphorsulfonic acid).[1][6]

Diastereomeric Crystallization: The Classical Approach

Diastereomeric crystallization is a time-honored and widely implemented method for resolving racemic amines.[4] The fundamental principle lies in the reaction of a racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[1] Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physicochemical characteristics, most importantly, differential solubility in a given solvent.[1][6] This disparity allows for their separation through fractional crystallization.[1] The less soluble diastereomeric salt preferentially crystallizes from the solution, enabling its isolation, while the more soluble diastereomer remains in the mother liquor.[1] The optically pure amine is then liberated from the isolated salt by treatment with a base.[1]

Logical Workflow of Diastereomeric Crystallization

racemic_amine Racemic Amine (R- and S-enantiomers) salt_formation Diastereomeric Salt Formation racemic_amine->salt_formation chiral_acid Chiral Resolving Agent (e.g., L-Tartaric Acid) chiral_acid->salt_formation diastereomers Mixture of Diastereomeric Salts ((R)-Amine•(L)-Acid & (S)-Amine•(L)-Acid) salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization separation Separation (Filtration) crystallization->separation less_soluble Less Soluble Diastereomeric Salt (Crystals) separation->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (Mother Liquor) separation->more_soluble Liquid liberation1 Base Treatment less_soluble->liberation1 liberation2 Base Treatment more_soluble->liberation2 enantiomer1 Enantiomerically Pure Amine (e.g., R) liberation1->enantiomer1 enantiomer2 Enantiomerically Enriched Amine (e.g., S) liberation2->enantiomer2

Caption: Workflow for Diastereomeric Crystallization.

Experimental Protocol: Resolution of (±)-1-Phenylethylamine with L-(+)-Tartaric Acid

This protocol provides a representative example of diastereomeric crystallization.

Materials:

  • (±)-1-Phenylethylamine

  • L-(+)-Tartaric acid

  • Methanol

Procedure:

  • Salt Formation: Dissolve L-(+)-tartaric acid in methanol. To this solution, add an equimolar amount of (±)-1-phenylethylamine.

  • Crystallization: Allow the mixture to stand at room temperature. The diastereomeric salt of one enantiomer will preferentially crystallize. For enhanced yield, the solution can be cooled.[7]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol to remove any adhering mother liquor.[7]

  • Liberation of the Amine: Suspend the collected crystals in water and add a strong base (e.g., NaOH solution) until the solution is alkaline.

  • Extraction: Extract the liberated free amine with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess (e.e.) of the resolved amine using chiral HPLC or by measuring its optical rotation.

Causality Behind Experimental Choices:
  • Solvent Selection: The choice of solvent is critical as it directly influences the solubility difference between the diastereomeric salts.[7] Methanol is often a good starting point for amine resolutions. A systematic screening of solvents with varying polarities may be necessary to optimize the separation.[8]

  • Stoichiometry of Resolving Agent: While equimolar amounts are a common starting point, using substoichiometric amounts of the resolving agent can sometimes improve the purity of the initially crystallizing salt.[7]

  • Cooling Rate: A slow cooling rate generally promotes the formation of larger, purer crystals.[7] Rapid cooling can lead to the entrapment of impurities and the formation of smaller crystals that are more difficult to filter.[8]

  • Seeding: Introducing a small seed crystal of the desired diastereomeric salt can induce crystallization and improve the selectivity of the process.[8][9]

Enzymatic Resolution: The "Green" Chemistry Approach

Enzymatic resolution has gained significant traction as a powerful and environmentally friendly method for obtaining chiral compounds.[10] This technique relies on the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture, a process known as kinetic resolution.[11] For chiral amines, lipases are commonly employed to catalyze the enantioselective acylation of one amine enantiomer, leaving the other unreacted.[10][12] The resulting acylated amine (an amide) and the unreacted amine can then be separated based on their different chemical properties.

A key advantage of enzymatic methods is their operation under mild conditions, which minimizes the risk of racemization or degradation of the substrate and product.[13]

Logical Workflow of Enzymatic Resolution

racemic_amine Racemic Amine (R- and S-enantiomers) enzyme_reaction Enzymatic Acylation (e.g., Lipase) racemic_amine->enzyme_reaction acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->enzyme_reaction mixture Mixture of Products enzyme_reaction->mixture separation Separation (e.g., Chromatography, Extraction) mixture->separation unreacted_amine Unreacted Amine (e.g., S-enantiomer) separation->unreacted_amine Unreacted acylated_amine Acylated Amine (Amide) (e.g., R-enantiomer) separation->acylated_amine Reacted hydrolysis Hydrolysis (Acid or Base) acylated_amine->hydrolysis other_enantiomer Other Enantiomer (e.g., R-enantiomer) hydrolysis->other_enantiomer

Caption: Workflow for Enzymatic Resolution of Chiral Amines.

Experimental Protocol: Lipase-Catalyzed Resolution of (±)-1-Phenylethylamine

This protocol illustrates a typical enzymatic resolution using a lipase.

Materials:

  • (±)-1-Phenylethylamine

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Acylating agent (e.g., ethyl acetate)

  • Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE))

Procedure:

  • Reaction Setup: In a flask, combine (±)-1-phenylethylamine, the organic solvent, and the acylating agent.

  • Enzymatic Reaction: Add the immobilized lipase to the mixture and stir at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by taking aliquots and analyzing them by chiral GC or HPLC until approximately 50% conversion is reached.

  • Enzyme Removal: Once the desired conversion is achieved, remove the immobilized enzyme by simple filtration. The enzyme can often be washed and reused.[14]

  • Separation: The resulting mixture contains the unreacted amine enantiomer and the acylated amine (amide). These can be separated by various methods, such as extraction or chromatography. For instance, the unreacted amine can be extracted with an aqueous acid solution.

  • Hydrolysis (Optional): To recover the other amine enantiomer, the isolated amide can be hydrolyzed under acidic or basic conditions.[12]

  • Analysis: Determine the enantiomeric excess of both the unreacted amine and the amine recovered from the amide.

Causality Behind Experimental Choices:
  • Enzyme Choice: Lipases, particularly Candida antarctica Lipase B (CALB), are widely used due to their broad substrate scope and high enantioselectivity in organic solvents.[13]

  • Immobilization: Using an immobilized enzyme simplifies its removal from the reaction mixture and enhances its stability, allowing for recycling and reuse, which is crucial for process economics.[14][15]

  • Solvent: The choice of an anhydrous organic solvent is important to prevent the undesirable hydrolysis of the ester acyl donor.[10][16] The solvent can also influence the enzyme's activity and enantioselectivity.

  • Acyl Donor: Simple esters like ethyl acetate are often effective and inexpensive acyl donors.[17] The choice of acylating agent can impact the reaction rate and selectivity.[13]

  • Monitoring Conversion: Achieving high enantiomeric excess for both the product and the remaining substrate is critically dependent on stopping the reaction at or near 50% conversion.[18] Over- or under-running the reaction will decrease the optical purity of one of the components.

Quantitative Comparison of the Two Methods

ParameterEnzymatic ResolutionDiastereomeric Crystallization
Enantiomeric Excess (e.e.) Often very high (>95%, sometimes >99%).[10][19]Variable, may require multiple recrystallizations to achieve high e.e.[8]
Yield Theoretically limited to 50% for each enantiomer.Theoretically limited to 50% for each enantiomer.[3]
Process Development Screening for a suitable enzyme and optimizing reaction conditions (solvent, temperature, acyl donor).[18]Screening for an effective resolving agent and solvent system, followed by optimization of crystallization conditions (concentration, temperature profile).[1][8]
Scalability Readily scalable, especially with immobilized enzymes in continuous flow reactors.[18][20]A well-established and highly scalable method, widely used in industrial processes.[4]
Substrate Scope Broad, but can be enzyme-specific. Protein engineering can expand the substrate range.Generally applicable to basic amines that can form salts.[4]
"Green" Chemistry Aspects Generally considered more environmentally friendly due to mild reaction conditions and the use of biodegradable catalysts.[10]Can involve the use of large volumes of organic solvents and potentially toxic resolving agents.
Racemization for >50% Yield Can be combined with in-situ racemization of the unwanted enantiomer in a Dynamic Kinetic Resolution (DKR) process to achieve theoretical yields of up to 100%.[17][21]Can be coupled with racemization of the unwanted enantiomer from the mother liquor and recycling, in a process known as Crystallization-Induced Dynamic Resolution (CIDR), to exceed 50% yield.[22][23]

Decision-Making Framework: Which Method to Choose?

The selection between enzymatic resolution and diastereomeric crystallization is not always straightforward and depends on a variety of factors.

start Start: Racemic Amine high_ee_critical Is extremely high e.e. (>99%) critical in a single step? start->high_ee_critical mild_conditions Are mild conditions and 'green' chemistry a high priority? high_ee_critical->mild_conditions No enzymatic_res Consider Enzymatic Resolution high_ee_critical->enzymatic_res Yes existing_protocol Is a known, robust and scalable protocol a key requirement? mild_conditions->existing_protocol No mild_conditions->enzymatic_res Yes existing_protocol->enzymatic_res No diastereomeric_cryst Consider Diastereomeric Crystallization existing_protocol->diastereomeric_cryst Yes dkr Explore Dynamic Kinetic Resolution (DKR) for >50% yield enzymatic_res->dkr cidr Explore Crystallization-Induced Dynamic Resolution (CIDR) for >50% yield diastereomeric_cryst->cidr

Caption: Decision-Making Framework for Method Selection.

Consider Diastereomeric Crystallization when:

  • The amine is stable under acidic conditions and readily forms crystalline salts.

  • Cost-effectiveness and the use of established, scalable technology are primary drivers.[4]

  • A suitable and affordable resolving agent is readily available.[1][6]

  • The development timeline is short, and a classical, well-understood method is preferred.

Consider Enzymatic Resolution when:

  • High enantioselectivity is paramount, and mild reaction conditions are required to avoid degradation of a sensitive substrate.[2]

  • "Green" chemistry principles are a key consideration for the process.[10]

  • The amine may not form suitable crystalline salts or is unstable to the conditions required for diastereomeric salt formation and liberation.

  • A dynamic kinetic resolution (DKR) is feasible to achieve a high yield of a single enantiomer.[17]

Conclusion

Both diastereomeric crystallization and enzymatic resolution are powerful and proven technologies for the separation of chiral amines. Diastereomeric crystallization remains a robust, scalable, and often go-to method in industrial settings, leveraging fundamental principles of physical chemistry.[4] Enzymatic resolution offers an increasingly attractive alternative, providing exceptional selectivity under mild and environmentally benign conditions, aligning well with the principles of green chemistry.[2][10] The continuous development of new enzymes through protein engineering and the optimization of processes like DKR are further expanding the applicability and efficiency of biocatalysis.[14] Ultimately, the optimal choice will depend on a careful evaluation of the specific amine substrate, project goals, and available resources. A thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, will empower researchers to make informed and effective decisions in their pursuit of enantiomerically pure compounds.

References

  • ResearchGate. Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. Available from: [Link]

  • PubMed. Chemoenzymatic dynamic kinetic resolution of primary amines. Available from: [Link]

  • Oxford Academic. Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. Available from: [Link]

  • Chiralpedia. Part 6: Resolution of Enantiomers. Available from: [Link]

  • Wikipedia. Chiral resolution. Available from: [Link]

  • ResearchGate. Lipase catalysed kinetic resolution of amines: selective acylation of (R,S)-1 using lipase in MTBE (methyl tert-butyl ether) yielding (S)-1. Basic hydrolysis of amide 3 yields (R)-1.²¹. Available from: [Link]

  • ACS Publications. Crystallization Improvements of a Diastereomeric Kinetic Resolution through Understanding of Secondary Nucleation. Available from: [Link]

  • PMC. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Available from: [Link]

  • Organic Chemistry Portal. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Available from: [Link]

  • Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. Available from: [Link]

  • RSC Publishing. Enzymatic strategies for asymmetric synthesis. Available from: [Link]

  • PMC. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Available from: [Link]

  • MDPI. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Available from: [Link]

  • Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. Available from: [Link]

  • University of Leeds. Chemo- and Bio-Catalysis for the Synthesis of Chiral Amines in Continuous Flow Reactors. Available from: [Link]

  • RSC Publishing. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Available from: [Link]

  • Depositonce. Dynamic Modeling and Optimization of a Continuous Fluidized Bed Process for the Separation of Enantiomers by Preferential Crystallization. Available from: [Link]

  • White Rose eTheses Online. Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Available from: [Link]

  • IntechOpen. Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. Available from: [Link]

  • MDPI. Industrial Applications of Enzymes: Recent Advances, Techniques, and Outlooks. Available from: [Link]

  • PMC. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Available from: [Link]

  • ResearchGate. Recent advances in the field of chiral crystallization. Available from: [Link]

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  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available from: [Link]

  • ResearchGate. (PDF) Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. Available from: [Link]

  • MPG.PuRe. Advances in enantioselective resolution applying preferential crystallization and enzymatic racemization. Available from: [Link]

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Validation

The Alkylation Paradox: Relative Reactivity of Primary vs. Secondary Amines and Modern Synthetic Solutions

Introduction: The Kinetic Trap of Direct Alkylation The controlled synthesis of secondary amines from primary amines is a foundational transformation in medicinal chemistry and drug development. However, relying on direc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Kinetic Trap of Direct Alkylation

The controlled synthesis of secondary amines from primary amines is a foundational transformation in medicinal chemistry and drug development. However, relying on direct alkylation with alkyl halides presents a classic kinetic paradox. While primary amines are less sterically hindered than their secondary counterparts, the inductive electron-donating effect of the newly added alkyl group renders the resulting secondary amine significantly more nucleophilic than the starting material[1].

This inherent reactivity profile typically results in uncontrolled overalkylation. Because the secondary amine reacts faster than the primary amine, the reaction rapidly cascades into a statistical mixture of secondary amines, tertiary amines, and quaternary ammonium salts, devastating the yield of the desired monoalkylated product[2].

Mechanistic Causality

In a standard SN​2 alkylation, the reaction rate is dictated by the nucleophilicity of the amine. When a primary amine ( R−NH2​ ) reacts with an alkyl halide ( R′−X ), it forms a secondary amine ( R−NH−R′ ). The additional alkyl group ( R′ ) donates electron density via the inductive effect, increasing the electron density on the nitrogen lone pair.

Consequently, the rate constant for the second alkylation ( k2​ ) is frequently greater than the first ( k1​ )[1]. Unless steric hindrance is exceptionally high, direct alkylation is a fundamentally flawed approach for selective monoalkylation.

Overalkylation PA Primary Amine (R-NH2) SA Secondary Amine (R-NH-R') PA->SA + R'-X Rate = k1 TA Tertiary Amine (R-N(R')2) SA->TA + R'-X Rate = k2 (k2 > k1) QA Quaternary Salt (R-N+(R')3 X-) TA->QA + R'-X Rate = k3

Reaction kinetics of direct amine alkylation highlighting the overalkylation cascade.

Comparative Methodologies: Bypassing the Reactivity Gap

To achieve high-yielding monoalkylation, researchers must abandon direct alkylation in favor of methodologies that alter the mechanistic pathway. Two of the most robust alternatives are Reductive Amination and the Fukuyama Amine Synthesis.

  • Reductive Amination: This method entirely circumvents the SN​2 overalkylation trap by condensing the primary amine with an aldehyde or ketone to form an imine. Because an imine only forms once on a given amine, the stoichiometry is inherently controlled[3]. Subsequent reduction yields the secondary amine cleanly[4].

  • Fukuyama Amine Synthesis: When reductive amination is not viable (e.g., lack of a suitable carbonyl precursor), the Fukuyama synthesis offers a precision alternative. It utilizes 2-nitrobenzenesulfonyl chloride (NsCl) to simultaneously protect and activate the primary amine. The resulting Ns-amide is acidic enough to be alkylated under mild basic conditions, and the Ns group strictly prevents a second alkylation[5].

ControlledSynthesis cluster_RA Reductive Amination Pathway cluster_FA Fukuyama Synthesis Pathway RA_PA Primary Amine RA_Imine Imine Intermediate (Resists Overalkylation) RA_PA->RA_Imine + Carbonyl (-H2O) RA_SA Secondary Amine RA_Imine->RA_SA + NaBH3CN (Reduction) FA_PA Primary Amine FA_Ns Ns-Amide (Activated/Protected) FA_PA->FA_Ns + NsCl, Base FA_Alk Alkylated Ns-Amide FA_Ns->FA_Alk + R'-X or R'-OH (Mitsunobu) FA_SA Secondary Amine FA_Alk->FA_SA + Thiophenol (Deprotection)

Comparison of controlled secondary amine synthesis workflows.

Quantitative Performance Comparison

MethodologyReagentsIntermediate StateOveralkylation RiskTypical Monoalkylation Yield
Direct Alkylation R′−X , BaseSecondary AmineVery High ( k2​>k1​ )10% - 30%
Reductive Amination Aldehyde/Ketone, NaBH3​CN Imine / Iminium IonVery Low 75% - 95%
Fukuyama Synthesis NsCl, R′−X , ThiophenolNs-AmideNone (Sterically/Electronically blocked)85% - 98%

Experimental Protocols: Self-Validating Systems

Protocol A: Highly Selective Reductive Amination

This protocol utilizes Sodium Cyanoborohydride ( NaBH3​CN ) for the selective reduction of the iminium intermediate[3].

  • Imine Formation: Dissolve the primary amine (1.0 eq) and the target aldehyde/ketone (1.05 eq) in anhydrous methanol or 1,2-dichloroethane.

  • pH Adjustment: Add a catalytic amount of glacial acetic acid to adjust the pH to ~5.0.

    • Causality Check: At this mildly acidic pH, the carbonyl oxygen is protonated, accelerating nucleophilic attack by the amine to form the imine. If the pH drops too low (< 4), the amine nucleophile will be entirely converted into its non-nucleophilic ammonium salt, halting the reaction[3].

  • Reduction: Add NaBH3​CN (1.2 eq) in portions at 0°C. Stir at room temperature for 2-12 hours, monitoring by TLC.

    • Causality Check: NaBH3​CN is chosen over NaBH4​ because it is a weaker reducing agent that is stable at mildly acidic pH. It selectively reduces the protonated iminium ion without reducing the unreacted starting carbonyl, ensuring high chemoselectivity[3].

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with dichloromethane, dry over MgSO4​ , and concentrate.

Protocol B: Fukuyama Amine Synthesis (Ns-Strategy)

This protocol utilizes 2-nitrobenzenesulfonyl chloride to activate the amine and prevent overalkylation[5].

  • Protection: React the primary amine (1.0 eq) with 2-nitrobenzenesulfonyl chloride (NsCl, 1.1 eq) and Triethylamine (1.5 eq) in dichloromethane at 0°C to room temperature. Isolate the Ns-amide.

  • Alkylation: Dissolve the Ns-amide in DMF. Add K2​CO3​ (2.0 eq) and the alkyl halide (1.2 eq). Heat to 50°C until starting material is consumed.

    • Causality Check: The strong electron-withdrawing nature of the Ns group makes the amide proton highly acidic ( pKa​ ~ 10). It is easily deprotonated by a mild base like K2​CO3​ , forming a potent nucleophile that reacts cleanly with the alkyl halide[5].

  • Deprotection: To the alkylated Ns-amide in acetonitrile, add thiophenol (2.5 eq) and aqueous KOH (2.5 eq). Heat at 50°C for 40 minutes.

    • Causality Check: The deprotection relies on aromatic nucleophilic substitution. The thiolate adds to the electron-deficient aromatic ring of the Ns group, forming a Meisenheimer complex. This complex collapses, expelling sulfur dioxide and the free secondary amine. This avoids the harsh acidic/basic conditions required to cleave standard protecting groups like Boc or Ts[5].

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Bromo-4-methoxyphenyl)ethanamine

As researchers and scientists dedicated to innovation, our work inherently involves the responsible management of chemical compounds. 1-(3-Bromo-4-methoxyphenyl)ethanamine, a substituted phenethylamine, is a valuable bui...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists dedicated to innovation, our work inherently involves the responsible management of chemical compounds. 1-(3-Bromo-4-methoxyphenyl)ethanamine, a substituted phenethylamine, is a valuable building block in synthetic chemistry and drug development. However, its chemical properties, particularly its classification as a corrosive and halogenated organic amine, necessitate a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance. The procedures outlined below are grounded in established safety principles and regulatory standards, reflecting a commitment to a culture of safety that extends beyond the laboratory bench.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the specific hazards of 1-(3-Bromo-4-methoxyphenyl)ethanamine is fundamental to appreciating the necessity of these disposal protocols. This compound is not merely chemical waste; it is a regulated hazardous material. Its primary dangers stem from its corrosive nature and its classification as a halogenated organic compound.[1]

According to Safety Data Sheets (SDS), this chemical class causes severe skin burns and serious eye damage.[2][3] Inhalation may cause respiratory irritation, and ingestion can lead to severe damage to the gastrointestinal tract.[2][4] The presence of a bromine atom on the aromatic ring places it in the category of halogenated organic waste, which has specific disposal pathways due to the potential for forming harmful by-products during incineration.[5][6]

Hazard ClassificationCategoryDescriptionSource(s)
Skin Corrosion/IrritationCategory 1B / 1CCauses severe skin burns and eye damage.[2][3]
Serious Eye DamageCategory 1Causes serious eye damage.[2][3]
Specific Target Organ ToxicityCategory 3May cause respiratory system irritation.[2]

This hazard profile dictates that the compound must be handled with appropriate engineering controls (e.g., a chemical fume hood) and Personal Protective Equipment (PPE) at all times.[7][8] Furthermore, it must be segregated from incompatible materials, such as strong oxidizing agents, with which it may react.[2][8]

Mandatory Personal Protective Equipment (PPE)

Before handling or preparing 1-(3-Bromo-4-methoxyphenyl)ethanamine for disposal, the following PPE is mandatory. This is your first and most critical line of defense.

  • Eye Protection: Wear tight-sealing safety goggles and a face shield.[9][10] Standard safety glasses are insufficient.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contact.[9]

  • Body Protection: A chemically resistant lab coat or apron is required. For larger quantities or in case of a spill, a chemical-resistant suit may be necessary.

  • Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood.[8] If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used.[8]

Waste Segregation and Collection: A Self-Validating System

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.

Principle of Segregation: 1-(3-Bromo-4-methoxyphenyl)ethanamine is a halogenated organic waste . It must not be mixed with non-halogenated organic solvents, aqueous waste, or solid waste streams unless they are similarly contaminated.[6][11]

Container Requirements:

  • Designated Waste Container: Use a dedicated, chemically compatible container, typically a glass bottle or a high-density polyethylene (HDPE) carboy. The container must have a secure, tight-fitting lid.[1]

  • Labeling: The moment the first drop of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste" .[1]

    • The full chemical name: "Waste 1-(3-Bromo-4-methoxyphenyl)ethanamine" .

    • A clear indication of the hazards (e.g., "Corrosive," "Halogenated Organic").

    • An approximate list of all contents if it is a solution.

This practice ensures that anyone in the lab can immediately identify the contents and associated risks.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste related to 1-(3-Bromo-4-methoxyphenyl)ethanamine.

G Disposal Decision Workflow for 1-(3-Bromo-4-methoxyphenyl)ethanamine Start Waste Generated WasteType Identify Waste Type Start->WasteType Spill Is it a spill? SpillCleanup Follow Spill Management Protocol Spill->SpillCleanup Yes WasteType->Spill Accidental Release SolidWaste Contaminated Solid Waste (Gloves, Wipes, Silica) WasteType->SolidWaste Solid LiquidWaste Neat Liquid or Solution WasteType->LiquidWaste Liquid PackageSolid Place in labeled, sealed solid hazardous waste container SolidWaste->PackageSolid PackageLiquid Collect in labeled, sealed liquid hazardous waste container (Halogenated Organics) LiquidWaste->PackageLiquid SpillCleanup->PackageSolid FinalCollection Store in Satellite Accumulation Area for EHS Pickup PackageSolid->FinalCollection PackageLiquid->FinalCollection

Caption: Decision workflow for handling and segregating waste.

Step-by-Step Disposal Protocols

A. Disposal of Contaminated Lab Supplies (Solid Waste)

This protocol applies to items such as gloves, absorbent pads, filter paper, and silica gel contaminated with 1-(3-Bromo-4-methoxyphenyl)ethanamine.

  • Segregation: Do not dispose of these items in regular trash or non-hazardous lab waste.

  • Collection: Place all contaminated solid materials into a designated, clearly labeled solid hazardous waste container (e.g., a lined cardboard box or a dedicated plastic drum).[1]

  • Labeling: The container must be labeled "Halogenated Organic Solid Waste" and list the primary contaminant.

  • Closure: Keep the container closed at all times except when adding waste.

  • Pickup: When full, arrange for pickup by your institution's Environmental Health and Safety (EHS) department.

B. Disposal of Unused or Waste 1-(3-Bromo-4-methoxyphenyl)ethanamine (Liquid Waste)

This protocol applies to the neat chemical or solutions containing it.

  • Transfer: Carefully transfer the liquid waste into the designated "Halogenated Organic Liquid Waste" container using a funnel. Perform this transfer inside a chemical fume hood.

  • Avoid Overfilling: Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Secure Closure: Tightly seal the container cap after adding the waste.

  • Storage: Store the waste container in a designated satellite accumulation area. This area should provide secondary containment to capture any potential leaks.

  • EHS Pickup: Contact your EHS department for disposal. Do not pour this chemical down the drain under any circumstances.[4][9] Federal and local regulations strictly prohibit the drain disposal of such chemicals.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.[1]

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation if it is safe to do so.

  • Don PPE: Before addressing the spill, don the full mandatory PPE as described in Section 2.

  • Containment: For larger spills, contain the liquid by creating a dike around it with an inert absorbent material like vermiculite, dry sand, or commercial sorbent pads.[10] Do not use combustible materials like paper towels for initial containment of a liquid spill.

  • Absorption: Cover and absorb the spill with an inert absorbent material. Some sources suggest treating small spills with a reducing agent like sodium thiosulfate before absorption to neutralize the amine's reactivity, but this should only be done if you are trained to do so and have a specific spill cleanup procedure for it.[1][5]

  • Collection: Carefully scoop the absorbed material and any contaminated debris into a suitable, labeled container for disposal as solid hazardous waste.[10]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as required by your institution's policies.

By adhering to these detailed procedures, you contribute to a safe and responsible research environment. The principles of hazard awareness, proper segregation, and diligent protocol execution are paramount in the lifecycle management of chemicals like 1-(3-Bromo-4-methoxyphenyl)ethanamine.

References

  • Benchchem.
  • Fisher Scientific. SAFETY DATA SHEET: 2-(3-Bromo-4-methoxyphenyl)ethylamine.
  • TCI Chemicals. SAFETY DATA SHEET: 2-(3-Methoxyphenyl)ethylamine.
  • Morose, G., et al. Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology.
  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?.
  • ThermoFisher Scientific. SAFETY DATA SHEET: S-1-(3-methoxyphenyl)ethylamine(-).
  • Fisher Scientific. SAFETY DATA SHEET: Ethanone, 2-bromo-1-(4-methoxyphenyl)-.
  • Angene Chemical. Safety Data Sheet: 1,​2-​Ethanediamine, 1,​2-​bis(4-​methoxyphenyl)​-​, (1R,​2R)​-.
  • Cole-Parmer.
  • Darnell, A.J. Bromination Process for Disposal of Spilled Hazardous Materials.
  • AK Scientific, Inc.
  • University of California, Santa Barbara - Environment, Health and Safety. 7.2 Organic Solvents.
  • Fisher Scientific.
  • Santa Cruz Biotechnology.
  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine.
  • University of Louisville Department of Environmental Health & Safety.
  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
  • PubChem. 2-(3-Bromo-4-methoxyphenyl)ethan-1-amine.

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Handling

Operational Safety and Logistical Handling Guide: 1-(3-Bromo-4-methoxyphenyl)ethanamine

As a Senior Application Scientist, establishing a robust safety culture requires moving beyond rote compliance. Handling highly reactive phenethylamine derivatives like 1-(3-Bromo-4-methoxyphenyl)ethanamine demands a dee...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a robust safety culture requires moving beyond rote compliance. Handling highly reactive phenethylamine derivatives like 1-(3-Bromo-4-methoxyphenyl)ethanamine demands a deep understanding of mechanistic toxicology. This guide provides researchers and drug development professionals with a self-validating, field-proven operational framework for the safe handling, emergency response, and disposal of this compound.

Chemical Profiling and Mechanistic Toxicology

1-(3-Bromo-4-methoxyphenyl)ethanamine is frequently utilized in active pharmaceutical ingredient (API) synthesis. It is commercially available both as a free base (CAS: 634150-47-3)[1] and as a more stable hydrochloride salt (CAS: 1171612-59-1)[2].

The Causality of Hazard: The primary aliphatic amine group in this molecule is highly nucleophilic and basic. Upon contact with physiological moisture (such as sweat, tears, or mucous membranes), it rapidly generates hydroxide ions. This localized alkalinity causes the saponification of epidermal lipids and the rapid denaturation of structural proteins, leading to severe, penetrating chemical burns[3]. Furthermore, the lipophilic 3-bromo and 4-methoxy substituents on the phenyl ring significantly increase the molecule's partition coefficient (LogP). This enhanced lipophilicity facilitates rapid dermal penetration, meaning systemic toxicity can occur quickly following localized skin exposure, bypassing the skin's natural aqueous barriers[4].

Quantitative Hazard Characterization

To standardize risk assessment across your laboratory, the following table synthesizes the quantitative and qualitative hazard data associated with this chemical class:

Hazard ClassCategorySignal WordHazard StatementCausality / Mechanism
Skin Corrosion / Irritation Category 1BDangerH314: Causes severe skin burnsAmine-induced lipid saponification and protein lysis[3].
Serious Eye Damage Category 1DangerH314: Causes severe eye damageCorrosive destruction of the cornea; risk of permanent blindness[4].
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowedSystemic toxicity upon gastrointestinal absorption.

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a generic exercise; it must be dictated by the chemical's physical state and the solvent vehicle used during the experiment.

  • Hand Protection (The Solvent Variable): Standard latex gloves offer zero protection against lipophilic amines. When handling the solid hydrochloride salt, Nitrile gloves (minimum 0.11 mm thickness) are required. However, if you are handling the free base dissolved in an organic solvent (e.g., Dichloromethane), the solvent will rapidly carry the solute through a nitrile matrix. In such cases, Butyl rubber or Laminate (Silver Shield) gloves are mandatory.

  • Eye Protection: Tight-fitting chemical splash goggles (EN 166 / ANSI Z87.1) must be worn. Standard safety glasses are insufficient because they do not form a seal to protect the ocular mucosa from highly corrosive amine vapors[5].

  • Respiratory Protection: When weighing the powder outside of a closed system, a NIOSH-approved N95 or P100 particulate respirator is required to prevent inhalation of corrosive dust[5]. If handling the volatile free base, a half-mask respirator equipped with ABEK (organic vapor/amine) cartridges must be utilized.

Standard Operating Procedure (SOP): Safe Handling Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's integrity is confirmed.

Step 1: Environmental Preparation & Engineering Controls

  • Action: Conduct all transfers and reactions inside a certified chemical fume hood.

  • Validation: Verify the fume hood monitor displays a face velocity between 0.4 and 0.6 m/s before opening the chemical container.

Step 2: PPE Donning & Integrity Check

  • Action: Don the prescribed PPE (Goggles, Lab Coat, appropriate Gloves).

  • Validation: Perform a visual and inflation check of the gloves to ensure no micro-tears are present.

Step 3: Material Transfer

  • Action: Use anti-static, grounded spatulas for weighing the powder to prevent aerosolization via static repulsion. Do not breathe dusts or mists[3].

  • Validation: Ensure the balance is thoroughly cleaned immediately after use.

Step 4: Post-Handling Decontamination

  • Action: Wipe down all spatulas, balance surfaces, and fume hood sashes.

  • Causality: Do not use strong acids to neutralize amine spills, as the reaction is highly exothermic and causes splattering. Instead, wipe surfaces with a weak, dilute acid (e.g., 1% citric acid) to safely convert residual free amine into a water-soluble, non-volatile citrate salt, followed by a DI water rinse.

Emergency Response and Accidental Exposure

Immediate, decisive action is critical to mitigating tissue damage from corrosive amines.

ExposureResponse Exposure Accidental Exposure (1-(3-Bromo-4-methoxyphenyl)ethanamine) Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhalation Inhalation Exposure->Inhalation SkinResp Doff PPE & Flush with Water (>15 mins) Skin->SkinResp EyeResp Rinse Cautiously Remove Lenses Eye->EyeResp InhalResp Move to Fresh Air Seek Medical Aid Inhalation->InhalResp Med Immediate Medical Attention (Poison Center) SkinResp->Med EyeResp->Med InhalResp->Med

Emergency response workflow for accidental exposure to 1-(3-Bromo-4-methoxyphenyl)ethanamine.

Step-by-Step Emergency Protocols:

  • Skin Contact: Immediately doff all contaminated clothing. Flush the affected dermal area with copious amounts of water for a strict minimum of 15 minutes [4]. Do not attempt to neutralize the skin with acids, as the exothermic heat will exacerbate the burn.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, then continue flushing for at least 15 minutes[3]. Seek immediate ophthalmological intervention.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is labored, administer oxygen[4].

Waste Segregation and Disposal Plan

The presence of the bromine atom in 1-(3-Bromo-4-methoxyphenyl)ethanamine fundamentally alters its disposal pathway compared to non-halogenated amines.

DisposalPlan Waste Chemical Waste Generation Segregation Waste Segregation Waste->Segregation Solid Solid Waste (Contaminated PPE/Powder) Segregation->Solid Liquid Liquid Waste (Aqueous/Organic) Segregation->Liquid Incineration Approved Incineration Facility Solid->Incineration Halogenated Halogenated Organic Waste Liquid->Halogenated Aqueous Corrosive Aqueous Waste Liquid->Aqueous Halogenated->Incineration Aqueous->Incineration Neutralized

Waste segregation and disposal pathway for halogenated amine derivatives.

Step-by-Step Disposal Methodology:

  • Segregation: Never mix this compound with standard non-halogenated organic waste. It must be strictly segregated into designated "Halogenated Organic Waste" containers[4].

  • Causality for Segregation: Incineration of brominated compounds requires specialized high-temperature facilities equipped with alkaline scrubbers. If mixed with regular waste, the combustion process will release highly toxic and corrosive Hydrobromic Acid (HBr) gas into the atmosphere.

  • Aqueous Waste: Any aqueous washings containing the neutralized amine must be collected in a "Corrosive Aqueous Waste" carboy and pH-adjusted to ~7 before final handover to your environmental health and safety (EHS) department.

  • Solid Waste: Contaminated gloves, spatulas, and empty vials must be disposed of in solid hazardous waste bins destined for approved incineration.

References[2] 1-(3-bromo-4-methoxyphenyl)ethanamine hydrochloride Supplier. ChemicalBook. URL: 3]">https://www.chemicalbook.com[3] SAFETY DATA SHEET - (S)-(-)-1-(4-Methoxyphenyl)ethylamine. TCI Chemicals. URL: 6]">https://www.tcichemicals.com[6] SAFETY DATA SHEET - 4-Bromo-3-methoxyphenol. Fisher Scientific. URL: 1]">https://www.fishersci.com[1] 1-(3-BROMO-4-METHOXYPHENYL)ETHANAMINE CAS#: 634150-47-3. ChemicalBook. URL: 5]">https://www.chemicalbook.com[5] SAFETY DATA SHEET - Aldrich 684120. Sigma-Aldrich. URL: 4]">https://www.sigmaaldrich.com[4] SAFETY DATA SHEET - 2-(3-Bromo-4-methoxyphenyl)ethylamine. Fisher Scientific. URL: https://www.fishersci.com

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